molecular formula C33H30N2O5 B613771 5-ROX CAS No. 216699-35-3

5-ROX

カタログ番号: B613771
CAS番号: 216699-35-3
分子量: 534.6 g/mol
InChIキー: UNGMOMJDNDFGJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-carboxy-X-rhodamine is an X-rhodamine compound having a carboxy substituent at the 5-position. It has a role as a fluorochrome. It derives from a hydride of a 2,3,6,7,12,13,16,17-octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGMOMJDNDFGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314908
Record name 5-Carboxy-X-rhodamine
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Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216699-35-3
Record name 5-Carboxy-X-rhodamine
Source CAS Common Chemistry
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Record name 5-Carboxy-X-rhodamine
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Record name 5-Carboxy-X-rhodamine
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Foundational & Exploratory

5-ROX Dye: A Comprehensive Technical Guide to the Principle of Fluorescence and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine (5-ROX) is a highly versatile and widely utilized fluorescent dye belonging to the rhodamine family. Renowned for its photostability and bright red fluorescence, this compound has become an indispensable tool in a multitude of life science applications, ranging from nucleic acid quantification in real-time polymerase chain reaction (qPCR) to the intricate analysis of molecular interactions through fluorescence resonance energy transfer (FRET). This in-depth technical guide elucidates the core principles of this compound fluorescence, provides detailed experimental protocols for its key applications, and presents quantitative data to facilitate its effective implementation in research and drug development.

The Core Principle of this compound Fluorescence

The fluorescence of this compound, like other rhodamine dyes, is governed by the fundamental principles of electronic excitation and subsequent relaxation. The molecule possesses a rigid xanthene core structure, which is crucial for its high quantum yield of fluorescence.

The process begins with the absorption of a photon of light by the this compound molecule. This absorption event excites a π-electron from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to a higher energy level in the lowest unoccupied molecular orbital (LUMO), transitioning the molecule to an excited singlet state (S₁). The wavelength of light that is most efficiently absorbed is known as the excitation maximum (λex).

Following excitation, the molecule rapidly undergoes vibrational relaxation, losing some energy as heat to its surroundings and relaxing to the lowest vibrational level of the S₁ state. From this relaxed excited state, the molecule can return to the ground state through several pathways. For this compound, the predominant and most important pathway is fluorescence emission. This involves the release of a photon of light as the electron transitions from the S₁ state back to the S₀ state. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy and consequently a longer wavelength than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.

The high quantum yield of this compound indicates that a large fraction of the absorbed photons are re-emitted as fluorescent light, contributing to its bright signal.[1][2] The photostability of the rhodamine core structure ensures that the dye can withstand multiple cycles of excitation and emission before undergoing photobleaching, making it suitable for applications requiring prolonged or intense illumination.[3]

Fluorescence_Principle GroundState Ground State (S₀) ExcitedState Excited State (S₁) GroundState->ExcitedState Excitation PhotonOut Emitted Photon (λem) ExcitedState->GroundState Fluorescence VibrationalRelaxation Vibrational Relaxation (Non-radiative) PhotonIn Absorbed Photon (λex)

Caption: Experimental workflow for using this compound as a passive reference dye in qPCR.

Labeling of Proteins with this compound NHS Ester

This compound is commonly available as an N-hydroxysuccinimide (NHS) ester derivative, which is an amine-reactive form of the dye. This allows for the covalent labeling of proteins and other biomolecules containing primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues.

[4][5][6]Methodology:

  • Protein Preparation:

    • The protein to be labeled should be in an amine-free buffer (e.g., PBS, HEPES) at a pH of 8.0-8.5. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed, for example, by dialysis or buffer exchange.

    • The protein concentration should ideally be 1-10 mg/mL.

  • This compound NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein will need to be determined empirically but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • While gently vortexing, add the calculated volume of the this compound NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

    • The purified, labeled protein conjugate can be stored at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of this compound (~575 nm).

    • The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₇₅ x CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A₅₇₅ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The concentration of the dye can be calculated using: Dye Concentration (M) = A₅₇₅ / ε_dye where ε_dye is the molar extinction coefficient of this compound at its λex.

    • DOL = Dye Concentration / Protein Concentration

dot

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling & Purification cluster_analysis Analysis ProteinPrep Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) Mix Mix Protein and this compound NHS Ester ProteinPrep->Mix DyePrep Dissolve this compound NHS Ester in DMF/DMSO DyePrep->Mix Incubate Incubate at Room Temperature (1-2 hours) Mix->Incubate Purify Purify Labeled Protein (Size-Exclusion Chromatography/Dialysis) Incubate->Purify DOL Determine Degree of Labeling (DOL) via Spectrophotometry Purify->DOL

Caption: Experimental workflow for labeling proteins with this compound NHS ester.

Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester

Similar to proteins, oligonucleotides synthesized with a primary amine modification (e.g., at the 5' or 3' end) can be readily labeled with this compound NHS ester.

[7][8]Methodology:

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in an amine-free buffer with a pH of 8.5 (e.g., 0.1 M sodium bicarbonate).

  • This compound NHS Ester Solution Preparation:

    • Prepare a fresh solution of this compound NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the this compound NHS ester solution to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification of the Labeled Oligonucleotide:

    • The labeled oligonucleotide can be purified from unreacted dye by ethanol (B145695) precipitation, followed by purification using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Applications in Signaling Pathways and Cellular Assays

Receptor Internalization Assay

A key application of fluorescently labeled molecules is in the study of cellular signaling pathways, such as receptor-mediated endocytosis. A ligand labeled with this compound can be used to visualize and quantify the internalization of its corresponding receptor.

[9][10]Principle:

A ligand for a cell surface receptor is labeled with this compound. Upon binding to its receptor, the ligand-receptor complex is internalized by the cell. The amount of internalized fluorescence can be quantified using techniques like flow cytometry or fluorescence microscopy, providing a measure of receptor internalization.

dot

Receptor_Internalization cluster_cell Cell Receptor Receptor Complex Ligand-Receptor Complex Ligand This compound Labeled Ligand Ligand->Receptor Binding Endosome Endosome Complex->Endosome Internalization

Caption: Signaling pathway of receptor internalization visualized with a this compound labeled ligand.

Brief Protocol for Receptor Internalization Assay using Flow Cytometry:

  • Cell Preparation: Culture cells expressing the receptor of interest to an appropriate density.

  • Labeling: Incubate the cells with the this compound labeled ligand at 37°C for various time points to allow for internalization.

  • Removal of Surface-Bound Ligand: Wash the cells with a low pH buffer (e.g., glycine-HCl, pH 2.5) to strip any ligand that is still bound to the cell surface but not yet internalized.

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer. The fluorescence intensity of the cells will be proportional to the amount of internalized this compound labeled ligand.

Troubleshooting

Low Fluorescence Signal in Labeling Reactions:

  • Cause: Suboptimal pH of the reaction buffer.

  • Solution: Ensure the pH of the protein or oligonucleotide solution is between 8.0 and 8.5 for efficient reaction with the NHS ester. *[11] Cause: Presence of primary amines in the buffer.

  • Solution: Use an amine-free buffer for the labeling reaction.

  • Cause: Hydrolysis of the NHS ester.

  • Solution: Prepare the this compound NHS ester solution immediately before use. *[11] Cause: Insufficient molar excess of the dye.

  • Solution: Increase the molar ratio of the dye to the biomolecule.

Anomalous Data in qPCR with this compound Normalization:

  • Cause: Incorrect ROX concentration for the qPCR instrument.

  • Solution: Consult the instrument manufacturer's guidelines for the recommended ROX concentration.

  • Cause: Degradation of the ROX dye.

  • Solution: Store the ROX dye protected from light and at the recommended temperature.

  • Cause: Air bubbles in the reaction wells.

  • Solution: Centrifuge the qPCR plate before running the reaction to remove any bubbles. *[12] Cause: Evaporation from wells.

  • Solution: Ensure the plate is properly sealed. A gradual increase in ROX fluorescence during the run can indicate evaporation.

This compound is a powerful and versatile fluorescent dye with a well-characterized fluorescence principle. Its bright and photostable signal makes it an excellent choice for a wide range of applications in molecular and cellular biology. By understanding the fundamental principles of its fluorescence and following optimized experimental protocols, researchers can effectively utilize this compound to obtain high-quality, reproducible data in their investigations of nucleic acids, proteins, and cellular signaling pathways.

References

An In-depth Technical Guide to the Structure and Synthesis of 5-Carboxy-X-rhodamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed protocol for the synthesis of 5-Carboxy-X-rhodamine (5-ROX), a vital fluorescent dye in various biomedical and biotechnological applications.

Chemical Structure and Properties

5-Carboxy-X-rhodamine is a derivative of rhodamine, characterized by a xanthene core with a carboxylic acid group at the 5-position of the bottom phenyl ring. This carboxylic acid moiety allows for covalent conjugation to biomolecules.

Table 1: Chemical and Physical Properties of 5-Carboxy-X-rhodamine

PropertyValue
IUPAC Name 9-(2,4-dicarboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium
Molecular Formula C₃₃H₃₀N₂O₅
Molecular Weight 534.61 g/mol
CAS Number 216699-35-3
Appearance Dark solid
Solubility Soluble in DMSO, DMF, and Methanol.[1]
Excitation Maximum (λex) ~570-580 nm
Emission Maximum (λem) ~600-605 nm
Molar Extinction Coefficient (ε) ~93,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) High

Synthesis of 5-Carboxy-X-rhodamine

The synthesis of 5-Carboxy-X-rhodamine is a multi-step process that involves the preparation of a key intermediate, 8-hydroxyjulolidine (B559601), followed by its condensation with 4-carboxyphthalic anhydride (B1165640). This condensation reaction typically yields a mixture of 5- and 6-isomers, which then require separation. An efficient route for this synthesis has been reported by Uddin and Marnett.[1][2]

Synthesis Workflow

The overall synthetic pathway is depicted below.

Synthesis_Workflow cluster_0 Synthesis of 8-hydroxyjulolidine Intermediate cluster_1 Condensation and Isomer Separation A m-Anisidine C 8-methoxyjulolidine A->C Cyclization B 1-bromo-3-chloropropane (B140262) B->C D 8-hydroxyjulolidine C->D Demethylation F Mixture of 5- and 6-Carboxy-X-rhodamine D->F Condensation E 4-carboxyphthalic anhydride E->F G 5-Carboxy-X-rhodamine F->G Flash Chromatography H 6-Carboxy-X-rhodamine F->H Flash Chromatography

Caption: Synthesis workflow for 5-Carboxy-X-rhodamine.

Experimental Protocols

The following protocols are based on the work of Uddin and Marnett and other reported procedures.

Step 1: Synthesis of 8-methoxyjulolidine

  • A mixture of 3-methoxyaniline and an excess of 1-bromo-3-chloropropane is heated.

  • An inorganic base, such as sodium bicarbonate, is added to the reaction mixture.

  • The reaction is heated to around 95 °C and then the temperature is raised to approximately 150 °C and maintained until the 3-methoxyaniline is completely consumed.[3]

  • After cooling, water is added, and the organic layer is separated.

  • The crude product is extracted and purified to yield 8-methoxyjulolidine.

Step 2: Synthesis of 8-hydroxyjulolidine (Demethylation)

  • The 8-methoxyjulolidine obtained in the previous step is treated with a demethylating agent, such as 40% hydroiodic acid.[3]

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the product is precipitated, filtered, and washed to give 8-hydroxyjulolidine.

Step 3: Condensation of 8-hydroxyjulolidine with 4-carboxyphthalic anhydride

  • A mixture of 8-hydroxyjulolidine (2 equivalents) and 4-carboxyphthalic anhydride (1 equivalent) is prepared in a high-boiling, weakly acidic solvent like propionic acid.[2]

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The reaction mixture is heated at reflux for several hours.

  • The solvent is removed under reduced pressure to yield a crude mixture of 5- and 6-Carboxy-X-rhodamine.

Step 4: Separation of 5- and 6-Carboxy-X-rhodamine Isomers

  • The crude mixture of isomers is separated using flash column chromatography on silica (B1680970) gel.[2]

  • A solvent gradient, typically a mixture of chloroform (B151607) and methanol, is used for elution.[2]

  • Fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure 5-Carboxy-X-rhodamine and 6-Carboxy-X-rhodamine. The isomeric purity should be greater than 99%.[2]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of 5-Carboxy-X-rhodamine.

Table 2: Reaction Yields for the Synthesis of 5-Carboxy-X-rhodamine

Reaction StepProductReported Yield (%)
Cyclization of m-anisidine8-methoxyjulolidine-
Demethylation8-hydroxyjulolidine-
Condensation and Separation5-Carboxy-X-rhodamine34%[2]
Condensation and Separation6-Carboxy-X-rhodamine32%[2]

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Conclusion

This guide provides a detailed technical overview of the structure and synthesis of 5-Carboxy-X-rhodamine. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, enabling the efficient synthesis and application of this important fluorescent probe.

References

An In-Depth Technical Guide to the Excitation and Emission Spectra of 5-ROX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of 5-Carboxy-X-rhodamine (5-ROX), a widely used fluorophore in biological research. It details the excitation and emission characteristics, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Spectral Properties of this compound

This compound is a bright, red-orange fluorescent dye belonging to the rhodamine family. It is favored for its high fluorescence quantum yield and good photostability. The spectral properties of this compound can vary slightly depending on its chemical form (e.g., free acid, succinimidyl ester) and the local environment, such as the solvent and pH. The data presented below is a summary of typical values for this compound and its derivatives.

PropertyValueNotes
Excitation Maximum (λex) ~570 - 578 nmThe peak wavelength at which the fluorophore absorbs light most efficiently.
Emission Maximum (λem) ~591 - 604 nmThe peak wavelength of the emitted fluorescence.
Molar Extinction Coefficient (ε) ~82,000 - 93,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.
Fluorescence Quantum Yield (Φ) ~0.94The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Experimental Protocols

Measuring the Excitation and Emission Spectra of this compound

A detailed protocol for accurately measuring the spectral characteristics of this compound is crucial for ensuring reproducible experimental results.

1. Sample Preparation:

  • Solvent Selection: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and methanol. For biological applications, it is often used in aqueous buffers (e.g., phosphate-buffered saline, PBS) at a physiological pH (typically 7.2-7.4).

  • Concentration: Prepare a stock solution of this compound in an appropriate solvent (e.g., 1 mM in DMSO). For spectral measurements, dilute the stock solution in the desired experimental buffer to a concentration that results in an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.

2. Instrumentation and Settings:

  • Spectrofluorometer: Use a calibrated spectrofluorometer for all measurements.

  • Excitation Scan: To measure the excitation spectrum, set the emission monochromator to the expected emission maximum (e.g., 604 nm) and scan a range of excitation wavelengths (e.g., 450-590 nm).

  • Emission Scan: To measure the emission spectrum, set the excitation monochromator to the determined excitation maximum (e.g., 578 nm) and scan a range of emission wavelengths (e.g., 585-700 nm).

  • Slit Widths: Use narrow slit widths (e.g., 2-5 nm) for both excitation and emission to obtain high-resolution spectra.

  • Blank Subtraction: Always measure the spectrum of the buffer/solvent alone and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.

Protocol for Determining the Relative Fluorescence Quantum Yield of this compound

The quantum yield of a fluorophore is often determined relative to a well-characterized standard. For this compound, a suitable standard would be a dye with a similar excitation and emission range, such as Rhodamine 6G in ethanol (B145695) (Φ = 0.95).

1. Prepare Solutions:

  • Prepare a series of dilutions of both the this compound sample and the Rhodamine 6G standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

2. Measure Absorbance:

  • Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

3. Measure Fluorescence Emission:

  • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

4. Calculate Integrated Fluorescence Intensity:

  • Calculate the integrated area under the emission curve for each spectrum.

5. Plot Data and Calculate Quantum Yield:

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the Rhodamine 6G standard.
  • The slope of the resulting linear fits is proportional to the quantum yield.
  • The quantum yield of this compound (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Labeling Proteins with this compound Succinimidyl Ester

This compound succinimidyl ester (SE) is an amine-reactive derivative commonly used to label proteins and peptides.

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer). The optimal protein concentration is typically 2-10 mg/mL.
  • This compound SE Solution: Immediately before use, dissolve the this compound SE in anhydrous DMSO to a concentration of 10 mg/mL.

2. Labeling Reaction:

  • Add the this compound SE solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of 10-20 moles of dye per mole of protein is common.
  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

3. Purification of the Labeled Protein:

  • Separate the labeled protein from unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).

4. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of this compound (e.g., 578 nm).
  • The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Application in Signaling Pathways

This compound and its derivatives are valuable tools for studying a variety of cellular signaling pathways. Below are examples of experimental workflows and the corresponding signaling pathways visualized using Graphviz.

FRET-Based Caspase-3 Activity Assay

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to monitor protease activity in real-time. A peptide substrate containing the caspase-3 cleavage sequence (DEVD) can be labeled with a FRET pair, such as a donor fluorophore and this compound as the acceptor. In the intact peptide, the close proximity of the two fluorophores allows for FRET to occur. Upon cleavage by active caspase-3, the donor and acceptor are separated, leading to a decrease in FRET.

Experimental Workflow:

FRET_Caspase3_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_cells Prepare cell lysate or purified caspase-3 mix Mix lysate/enzyme with FRET substrate prep_cells->mix prep_substrate Synthesize/obtain FRET substrate (e.g., Donor-DEVD-5-ROX) prep_substrate->mix incubate Incubate at 37°C mix->incubate measure_fret Measure fluorescence (Ex: Donor, Em: Donor & Acceptor) incubate->measure_fret calc_ratio Calculate FRET ratio (Acceptor/Donor intensity) measure_fret->calc_ratio plot_data Plot FRET ratio over time calc_ratio->plot_data

Caption: Workflow for a FRET-based caspase-3 activity assay.

Signaling Pathway:

Caspase3_Activation Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Cytochrome_c Cytochrome c (released from mitochondria) Apoptotic_Stimulus->Cytochrome_c Procaspase9 Procaspase-9 Apoptosome Apoptosome Procaspase9->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Cytochrome_c->Apaf1 Procaspase3 Procaspase-3 Apoptosome->Procaspase3 cleavage Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 FRET_Substrate_intact FRET Substrate (Donor-DEVD-5-ROX) High FRET Active_Caspase3->FRET_Substrate_intact cleavage Cellular_Substrates Cellular Substrates (e.g., PARP) Active_Caspase3->Cellular_Substrates cleavage FRET_Substrate_cleaved Cleaved Substrate (Donor + DEVD-5-ROX) Low FRET FRET_Substrate_intact->FRET_Substrate_cleaved Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Caspase-3 activation pathway leading to FRET signal change.

Immunofluorescence Staining of the Actin Cytoskeleton

This compound can be conjugated to phalloidin, a toxin that specifically binds to filamentous actin (F-actin). This allows for the visualization of the actin cytoskeleton, which is involved in numerous signaling pathways that regulate cell shape, motility, and division.

Experimental Workflow:

IF_Actin_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging culture_cells Culture cells on coverslips fix_cells Fix cells (e.g., 4% Paraformaldehyde) culture_cells->fix_cells permeabilize Permeabilize cells (e.g., 0.1% Triton X-100) fix_cells->permeabilize block Block non-specific binding (e.g., BSA) permeabilize->block stain_actin Stain with this compound Phalloidin block->stain_actin wash1 Wash with PBS stain_actin->wash1 stain_nuclei Counterstain nuclei (e.g., DAPI) wash1->stain_nuclei wash2 Wash with PBS stain_nuclei->wash2 mount Mount coverslip on slide wash2->mount image Image with fluorescence microscope mount->image

Caption: Workflow for immunofluorescence staining of F-actin.[1]

Signaling Pathway Example: Rho GTPase Signaling to the Actin Cytoskeleton

Rho_GTPase_Signaling Extracellular_Signal Extracellular Signal (e.g., LPA) GPCR GPCR Extracellular_Signal->GPCR G_protein Heterotrimeric G protein GPCR->G_protein Rho_GEF Rho-GEF G_protein->Rho_GEF Rho_GDP Rho-GDP (inactive) Rho_GEF->Rho_GDP activates Rho_GTP Rho-GTP (active) Rho_GDP->Rho_GTP ROCK ROCK Rho_GTP->ROCK mDia mDia Rho_GTP->mDia LIMK LIM Kinase ROCK->LIMK phosphorylates Cofilin actin depolymerization LIMK->Cofilin phosphorylates Cofilin_P Cofilin-P (inactive) Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin_P->Actin_Polymerization promotes Cofilin->Cofilin_P Actin_Polymerization->Actin_Polymerization mDia->Actin_Polymerization

Caption: Rho GTPase signaling pathway regulating actin dynamics.

This guide provides a foundational understanding of the spectral properties of this compound and its application in biological research. For specific applications, further optimization of the provided protocols may be necessary.

References

5-Carboxy-X-Rhodamine (5-ROX): A Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of 5-Carboxy-X-rhodamine (5-ROX), a widely utilized fluorescent dye in biological research and drug development. This document outlines its quantum yield and extinction coefficient, details the experimental protocols for their determination, and visualizes its application in key experimental workflows.

Core Photophysical Properties of this compound

This compound is a bright, photostable orange-red fluorophore valued for its high fluorescence quantum yield and strong light absorption.[1] These characteristics make it an excellent candidate for a variety of fluorescence-based assays. The specific values for its quantum yield and extinction coefficient can vary slightly depending on the measurement conditions and the supplier. Below is a summary of reported values.

ParameterValueSource
Quantum Yield (Φ) 0.94AAT Bioquest[2], MedchemExpress
1.0Lumiprobe[3]
Molar Extinction Coefficient (ε) 93,000 cm⁻¹M⁻¹Vector Labs[4][5]
82,000 cm⁻¹M⁻¹AAT Bioquest[2]
>85,000 cm⁻¹M⁻¹emp BIOTECH[1]
36,000 cm⁻¹M⁻¹MedchemExpress, PMC[6]
Excitation Maximum (λex) 570 nmVector Labs[4][5]
576 nmemp BIOTECH[1]
578 nmAAT Bioquest[2]
580 nmMedchemExpress, PMC[6]
Emission Maximum (λem) 591 nmVector Labs[4][5]
601 nmemp BIOTECH[1]
604 nmAAT Bioquest[2], MedchemExpress, PMC[6]

Note: The variability in these values underscores the importance of consistent experimental conditions and careful calibration for quantitative applications.

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following sections provide detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species, the path length of the light, and the extinction coefficient itself.[7]

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO, DMF, or methanol) to create a concentrated stock solution.[4][5]

  • Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., TE buffer, pH 8.0).[1] The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

  • Absorbance Measurement:

    • Use a calibrated spectrophotometer.

    • Measure the absorbance of each dilution at the absorption maximum of this compound (approximately 570-580 nm).[1][4]

    • Use the same buffer as a blank reference to zero the spectrophotometer.

  • Data Analysis:

    • Plot the measured absorbance at the λmax versus the molar concentration of this compound for each dilution.

    • Perform a linear regression on the data points.

    • According to the Beer-Lambert Law (A = εcl), the slope of the resulting line is the molar extinction coefficient (ε) when the path length (l) is 1 cm.[7][8]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[9][10]

Methodology:

  • Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with this compound. Rhodamine 101 is a common choice for this spectral region.

  • Preparation of Solutions:

    • Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[11]

  • Absorbance and Fluorescence Measurements:

    • Record the absorbance spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectra for all solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.

    • The quantum yield of the this compound sample (Φ_s) can be calculated using the following equation:

      Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • m_s and m_std are the slopes of the linear fits for the sample and standard, respectively.

      • η_s and η_std are the refractive indices of the sample and standard solutions (if different).

Applications and Workflows

This compound is a versatile fluorescent label used in various biochemical and molecular biology applications.[1] Its carboxylic acid group allows for covalent attachment to primary amines on biomolecules like proteins and oligonucleotides.[4]

Oligonucleotide Labeling Workflow

This compound is frequently used for labeling oligonucleotides for applications such as real-time PCR and DNA sequencing.[4][12] The following diagram illustrates a typical workflow for labeling an amino-modified oligonucleotide.

OligonucleotideLabeling cluster_activation Activation of this compound cluster_labeling Labeling Reaction cluster_purification Purification ROX This compound (Carboxylic Acid) ActivatedROX ROX-NHS Ester ROX->ActivatedROX Activation Activator Activating Agent (e.g., EDC/NHS) Activator->ActivatedROX LabeledOligo This compound Labeled Oligonucleotide ActivatedROX->LabeledOligo Oligo Amino-Modified Oligonucleotide Oligo->LabeledOligo Conjugation Purification Purification (e.g., HPLC) LabeledOligo->Purification FinalProduct Purified Labeled Oligo Purification->FinalProduct

Workflow for this compound labeling of oligonucleotides.
Förster Resonance Energy Transfer (FRET)

This compound can serve as an acceptor dye in Förster Resonance Energy Transfer (FRET) experiments due to its spectral overlap with common donor fluorophores.[4] FRET is a mechanism describing energy transfer between two light-sensitive molecules.

FRET_Signaling cluster_Donor Donor Fluorophore cluster_Acceptor Acceptor Fluorophore Donor Donor Acceptor This compound (Acceptor) Donor->Acceptor FRET Excitation Excitation Light Excitation->Donor Absorption Emission Acceptor Emission Acceptor->Emission Fluorescence

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential photophysical and photochemical properties of rhodamine dyes. These versatile fluorophores are widely used in various scientific disciplines, including biomedical research and drug development, owing to their high fluorescence quantum yields, excellent photostability, and tunable spectroscopic characteristics. This document offers a detailed examination of their spectral properties, experimental protocols for their characterization, and insights into their applications in cellular imaging and therapy.

Core Photophysical and Photochemical Properties

Rhodamine dyes are a class of xanthene dyes characterized by a common tricyclic aromatic structure. Variations in the substituents on this core structure give rise to a family of dyes with a wide range of absorption and emission wavelengths, spanning the visible to near-infrared regions of the electromagnetic spectrum.[] Their fluorescence is typically bright and robust, making them ideal candidates for a multitude of fluorescence-based applications.[]

The photophysical behavior of rhodamine dyes is governed by the transitions between electronic energy states, as depicted in a Jablonski diagram. Upon absorption of a photon, the molecule is excited from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:

  • Fluorescence: Radiative decay from the S₁ to the S₀ state, resulting in the emission of a photon at a longer wavelength than the absorbed photon (Stokes shift). This is the primary process of interest in most applications of rhodamine dyes.

  • Internal Conversion (IC): A non-radiative decay pathway from S₁ to S₀.

  • Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). From the T₁ state, the molecule can undergo phosphorescence (radiative decay to S₀) or participate in photochemical reactions.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F) , which is the ratio of the number of photons emitted to the number of photons absorbed. Rhodamine dyes are known for their high quantum yields.[2] The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.

Photochemical Properties and Applications

The ability of rhodamine dyes to generate reactive oxygen species (ROS) upon excitation makes them suitable for use as photosensitizers in photodynamic therapy (PDT) .[3] In PDT, the dye is administered to the target tissue and then irradiated with light of a specific wavelength. The excited dye can then transfer its energy to molecular oxygen, generating singlet oxygen (¹O₂), a highly reactive species that can induce cell death. This process is known as a Type II photochemical reaction. Alternatively, the excited dye can react directly with a substrate to produce radical ions, a Type I reaction.[4][5]

In drug delivery , rhodamine dyes are frequently used as fluorescent tracers to monitor the uptake, distribution, and release of drug-loaded nanoparticles or conjugates.[6][7] Their high brightness allows for sensitive detection even at low concentrations.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for several common rhodamine dyes in various solvents. These values are essential for selecting the appropriate dye and experimental conditions for a specific application.

Table 1: Photophysical Properties of Common Rhodamine Dyes

DyeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Lifetime (τ_F, ns)
Rhodamine B Ethanol550572106,0000.39-
Methanol548570-0.39-
Water555572---
Rhodamine 6G Ethanol530552116,0000.954.1
Methanol528549-0.94-
Water525548---
Rhodamine 123 Methanol50553497,0000.904.2
HBSS (1% MeOH)505525---
Rhodamine 110 -498-500521-522---
TMRM -----2.4
TMRE ------

Data compiled from various sources.[8][9][10][11][12][13][14][15] Note that values can vary depending on the specific experimental conditions (e.g., temperature, pH, purity of dye and solvent).

Experimental Protocols

Accurate characterization of the photophysical properties of rhodamine dyes is crucial for their effective application. The following sections provide detailed methodologies for two key experiments: the determination of relative fluorescence quantum yield and the measurement of fluorescence lifetime.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[16][17][18][19]

Materials:

  • Spectrofluorometer with a corrected emission spectrum feature.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

  • Standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).

  • Test sample (the rhodamine dye of interest).

  • Spectroscopic grade solvent.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the test sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[16][18]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength at which both the standard and the sample absorb.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine the Gradients: Perform a linear regression for each plot to determine the gradient (slope) of the line.

  • Calculate the Quantum Yield: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:[16]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term becomes 1).

Protocol 2: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[20][21][22][23][24]

Materials:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED).

    • Sample holder.

    • Fast and sensitive single-photon detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

    • TCSPC electronics (e.g., constant fraction discriminator (CFD), time-to-amplitude converter (TAC), and multichannel analyzer (MCA)).

  • Computer with data acquisition and analysis software.

  • Sample solution in a suitable cuvette.

Procedure:

  • Instrument Setup and Calibration:

    • Set up the TCSPC system according to the manufacturer's instructions.

    • Select a pulsed light source with a wavelength that is strongly absorbed by the sample. The pulse duration should be significantly shorter than the expected fluorescence lifetime.

    • Calibrate the system by measuring the instrument response function (IRF). This is typically done using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) that has a negligible lifetime.

  • Sample Preparation: Prepare a dilute solution of the rhodamine dye. The concentration should be low enough to avoid aggregation and re-absorption effects.

  • Data Acquisition:

    • Place the sample cuvette in the sample holder.

    • Set the data acquisition parameters, such as the collection time and the time window (the time range over which photons are counted).

    • Start the data acquisition. The TCSPC system will build a histogram of the arrival times of the emitted photons relative to the excitation pulses. The resulting curve represents the fluorescence decay.

  • Data Analysis:

    • The collected fluorescence decay data is then analyzed by fitting it to a mathematical model, typically a sum of exponential decay functions.

    • The analysis software will perform a deconvolution of the measured decay with the IRF to extract the true fluorescence lifetime(s) of the sample. For a single fluorescent species, the decay is typically fitted to a single exponential function:

      I(t) = I₀ * exp(-t/τ_F)

      Where:

      • I(t) is the intensity at time t.

      • I₀ is the initial intensity.

      • τ_F is the fluorescence lifetime.

Signaling Pathways and Experimental Workflows

The unique properties of rhodamine dyes make them invaluable tools for visualizing and quantifying dynamic processes in biological systems.

Monitoring Mitochondrial Membrane Potential

Rhodamine dyes such as Rhodamine 123, TMRM (tetramethylrhodamine, methyl ester), and TMRE (tetramethylrhodamine, ethyl ester) are lipophilic cations that accumulate in the mitochondria of living cells in response to the mitochondrial membrane potential (ΔΨm).[25][26][27] A higher ΔΨm leads to greater accumulation and, in some cases, fluorescence quenching. This property allows researchers to monitor changes in mitochondrial health and activity.

Mitochondrial_Membrane_Potential cluster_cell Cell cluster_workflow Mitochondrion Mitochondrion (High Negative ΔΨm) Accumulation Accumulation in Mitochondria Mitochondrion->Accumulation Cytosol Cytosol Cytosol->Mitochondrion Driven by ΔΨm Rhodamine_dye Rhodamine Dye (e.g., TMRM, TMRE, Rh123) Rhodamine_dye->Cytosol Enters Cell Fluorescence_Signal Fluorescence Signal (Quenching or Shift) Accumulation->Fluorescence_Signal Drug_Delivery_Workflow cluster_preparation Preparation cluster_delivery Delivery and Imaging cluster_analysis Analysis A Rhodamine Dye D Rhodamine-labeled Drug Delivery System A->D B Drug Carrier (e.g., Nanoparticle, Liposome) B->D C Therapeutic Agent C->D E Administration to Biological System D->E F Cellular Uptake E->F G Fluorescence Imaging (Microscopy, In Vivo Imaging) F->G H Quantification of Uptake and Distribution G->H I Correlation with Therapeutic Efficacy H->I PDT_Mechanism cluster_type2 Type II Pathway cluster_type1 Type I Pathway PS_S0 Photosensitizer (PS) Ground State (S₀) PS_S1 Excited Singlet State (S₁) PS_S0->PS_S1 PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 ISC O2_ground ³O₂ (Ground State Oxygen) PS_T1->O2_ground Energy Transfer Substrate Substrate (e.g., Biomolecule) PS_T1->Substrate Electron/Hydrogen Atom Transfer Light Light (hν) Light->PS_S0 Absorption ISC Intersystem Crossing (ISC) O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet Cell_Damage2 Cellular Damage (Oxidation of Biomolecules) O2_singlet->Cell_Damage2 Radicals Radical Ions Substrate->Radicals Cell_Damage1 Cellular Damage Radicals->Cell_Damage1

References

A Technical Guide to 5-ROX and 6-ROX Isomers: Key Differences and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key differences between 5-ROX (5-carboxy-X-rhodamine) and 6-ROX (6-carboxy-X-rhodamine) isomers. This document will delve into their chemical structures, comparative spectroscopic properties, and detailed protocols for their application in biomolecule labeling and purification, with a focus on oligonucleotides. The information presented is intended to assist researchers in making informed decisions for their experimental designs.

Chemical Structure: The Subtle Distinction

The primary difference between this compound and 6-ROX lies in the substitution pattern of the carboxylic acid group on the benzoic acid ring of the rhodamine core. In this compound, the carboxyl group is at the 5-position, whereas in 6-ROX, it is at the 6-position. This seemingly minor positional difference can have implications for the reactivity and potentially the biological properties of the resulting conjugates, making the choice of a single, pure isomer critical for applications demanding high reproducibility.[1][2]

Below is a visualization of the chemical structures of 5-carboxy-X-rhodamine and 6-carboxy-X-rhodamine.

G cluster_5ROX 5-Carboxy-X-Rhodamine (this compound) cluster_6ROX 6-Carboxy-X-Rhodamine (6-ROX) 5-ROX_img 5-ROX_img 6-ROX_img 6-ROX_img

Caption: Chemical structures of this compound and 6-ROX isomers.

Spectroscopic Properties: A Tale of Two Similar Dyes

Despite the structural difference, this compound and 6-ROX exhibit nearly identical spectroscopic properties.[3] The position of the carboxyl group is remote from the core fluorophore, resulting in a minimal impact on the electronic structure and, consequently, the absorption and emission spectra.[2] This similarity allows them to be used interchangeably in many applications. However, for highly sensitive assays, subtle differences might be observed.

The following table summarizes the key spectroscopic properties of this compound. It is important to note that the exact values can vary slightly depending on the solvent and measurement conditions. Data for 6-ROX is often not reported separately due to its spectral similarity to the 5-isomer.

PropertyThis compoundSource
Excitation Maximum (λex) 578 - 580 nm[1][4]
Emission Maximum (λem) 604 nm[1][4]
Molar Extinction Coefficient (ε) 82,000 - 93,000 cm⁻¹M⁻¹[1][5]
Quantum Yield (Φ) ~0.94[1][4]

Applications in Biomolecule Labeling

Both this compound and 6-ROX are widely used for labeling biomolecules, particularly oligonucleotides, peptides, and proteins.[1][6] They are commonly supplied as amine-reactive N-hydroxysuccinimide (NHS) esters, which readily couple with primary amino groups to form stable amide bonds.

A key application of ROX-labeled oligonucleotides is their use as a passive reference dye in quantitative real-time PCR (qPCR).[6][7] The ROX dye provides a stable fluorescent signal that is used to normalize for variations in signal intensity between wells, which can arise from pipetting inaccuracies or instrument fluctuations.

The following diagram illustrates the general workflow for labeling an amino-modified oligonucleotide with a ROX NHS ester.

G cluster_workflow Oligonucleotide Labeling Workflow start Start: Amino-Modified Oligonucleotide dissolve_oligo Dissolve Oligo in Conjugation Buffer (pH 8.3-9.0) start->dissolve_oligo reaction Conjugation Reaction: Mix Oligo and ROX NHS Ester (1-2 hours, room temp, dark) dissolve_oligo->reaction prepare_rox Prepare ROX NHS Ester Stock Solution (in DMSO/DMF) prepare_rox->reaction purification Purification: (e.g., HPLC) reaction->purification product End: Purified ROX-Labeled Oligonucleotide purification->product

Caption: General workflow for labeling amino-modified oligonucleotides with ROX NHS ester.

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides with this compound or 6-ROX NHS Ester

This protocol provides a general guideline for the conjugation of this compound or 6-ROX NHS ester to an amino-modified oligonucleotide. Optimization may be required depending on the specific oligonucleotide and desired degree of labeling.

Materials:

  • This compound NHS ester or 6-ROX NHS ester

  • Amino-modified oligonucleotide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-9.0

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Nuclease-free water

Procedure:

  • Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

  • Prepare the ROX NHS Ester Stock Solution: Immediately before use, dissolve the this compound or 6-ROX NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved ROX NHS ester to the oligonucleotide solution.

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Proceed immediately to the purification of the labeled oligonucleotide.

Purification of ROX-Labeled Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is the recommended method for purifying ROX-labeled oligonucleotides to separate the labeled product from unlabeled oligonucleotides and free dye.[8][9] Reverse-phase HPLC (RP-HPLC) is commonly used for this purpose.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C8 or C18 reverse-phase column

Mobile Phases:

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water

  • Buffer B: Acetonitrile

Procedure:

  • Sample Preparation: Dilute the conjugation reaction mixture with Buffer A.

  • HPLC Separation:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 65% Buffer B over 30-40 minutes.

    • Monitor the elution at 260 nm (for the oligonucleotide) and at the absorption maximum of ROX (~580 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both 260 nm and ~580 nm. This peak represents the ROX-labeled oligonucleotide.

  • Desalting: The collected fractions containing TEAA should be desalted, for example, by ethanol (B145695) precipitation or using a desalting column.

  • Quantification: Determine the concentration of the purified ROX-labeled oligonucleotide by measuring the absorbance at 260 nm.

The following diagram illustrates the logical flow of the HPLC purification process.

G cluster_hplc HPLC Purification Logic start Start: Crude Labeled Oligo prepare Prepare Sample and Equilibrate Column start->prepare inject Inject Sample onto RP-HPLC Column prepare->inject gradient Apply Acetonitrile Gradient inject->gradient monitor Monitor Elution at 260 nm & ~580 nm gradient->monitor collect Collect Fractions of Double-Positive Peak monitor->collect desalt Desalt Collected Fractions collect->desalt end End: Purified ROX-Labeled Oligo desalt->end

Caption: Logical workflow for the HPLC purification of ROX-labeled oligonucleotides.

Conclusion

References

5-ROX: A Technical Guide to its Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine (5-ROX) is a fluorescent dye belonging to the rhodamine family, characterized by its bright orange-red fluorescence and high photostability. These properties have made it an invaluable tool in a wide array of molecular biology applications. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.

Core Properties of this compound

This compound exhibits favorable photophysical properties, including a long wavelength absorption maximum, high molar absorptivity, and a high quantum yield, making it a robust fluorophore for various detection systems.[1] Its carboxylic acid group allows for covalent attachment to biomolecules, such as oligonucleotides and proteins, through the formation of an amide bond with a primary amine.[2] This is typically achieved by activating the carboxylic acid as an N-hydroxysuccinimidyl (NHS) ester.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental setup and instrumentation.

PropertyValueReference(s)
Excitation Maximum (λex) 570 - 586 nm[1][3][4]
Emission Maximum (λem) 591 - 610 nm[1][3][4]
Molar Extinction Coefficient (ε) >85,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ) ~0.94[1]
Molecular Weight 534.61 g/mol [6]
Solubility DMSO, DMF, Methanol[5][7]

Key Applications and Experimental Protocols

Quantitative PCR (qPCR) as a Passive Reference Dye

In quantitative PCR, this compound is widely used as a passive reference dye to normalize the fluorescent signal of reporter dyes (e.g., FAM, SYBR Green).[8][9] The ROX signal remains constant throughout the PCR reaction, allowing for the correction of well-to-well variations caused by pipetting inaccuracies, evaporation, or instrument optics.[6][9] This normalization leads to more precise and reproducible quantification of nucleic acids.

qPCR_Workflow cluster_prep Reaction Setup cluster_run qPCR Run cluster_analysis Data Analysis MasterMix Prepare Master Mix (Polymerase, dNTPs, Buffer, ROX) Template Add Template DNA/cDNA MasterMix->Template Primers Add Forward & Reverse Primers Template->Primers Probe Add Reporter Probe (e.g., FAM-labeled) Primers->Probe Plate Dispense into qPCR Plate Probe->Plate Thermocycling Perform Thermocycling (Denaturation, Annealing, Extension) Plate->Thermocycling Detection Real-time Fluorescence Detection (Reporter and ROX channels) Thermocycling->Detection Normalization Normalize Reporter Signal (Reporter / ROX) Detection->Normalization Analysis Generate Amplification Plot & Determine Cq Values Normalization->Analysis

Caption: Workflow for a typical qPCR experiment utilizing this compound as a passive reference dye.

Materials:

  • qPCR Master Mix containing or compatible with ROX

  • Forward and reverse primers (10 µM stock)

  • Reporter probe (e.g., TaqMan probe, 10 µM stock)

  • DNA or cDNA template

  • Nuclease-free water

  • qPCR plate and seals

  • Real-time PCR instrument capable of detecting ROX

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix for the desired number of reactions, including a no-template control (NTC). For a typical 20 µL reaction, combine the following:

      • 10 µL of 2x qPCR Master Mix with ROX (or add ROX separately to the final concentration recommended by the instrument manufacturer, typically 25-500 nM).

      • 0.8 µL of Forward Primer (final concentration 400 nM).

      • 0.8 µL of Reverse Primer (final concentration 400 nM).

      • 0.4 µL of Reporter Probe (final concentration 200 nM).

      • Nuclease-free water to a final volume of 18 µL per reaction.

    • Mix the master mix gently by pipetting and spin down briefly.

    • Aliquot 18 µL of the master mix into each well of the qPCR plate.

    • Add 2 µL of DNA/cDNA template or nuclease-free water (for NTC) to the respective wells.

    • Seal the plate securely with an optical seal.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • qPCR Run:

    • Place the plate in the real-time PCR instrument.

    • Set up the thermal cycling protocol. A typical protocol is:

      • Initial Denaturation: 95°C for 10 minutes.

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Ensure that the instrument is set to collect fluorescence data from the appropriate channels for your reporter dye (e.g., FAM) and ROX.

  • Data Analysis:

    • After the run is complete, the instrument software will generate amplification plots.

    • The software will automatically use the ROX signal to normalize the reporter dye's fluorescence signal.

    • Analyze the normalized data to determine the quantification cycle (Cq) values for each sample.

Sanger Sequencing

In automated Sanger sequencing, this compound is utilized in two primary ways: as a fluorescent label for primers or as a label for dideoxynucleotide triphosphates (ddNTPs) in dye-terminator sequencing.[10][11] This allows for the detection of DNA fragments that are separated by size during capillary electrophoresis, enabling the determination of the DNA sequence.

Sanger_Sequencing_Workflow cluster_reaction Cycle Sequencing cluster_cleanup Purification cluster_detection Detection & Analysis Template DNA Template Reaction Perform Cycle Sequencing Template->Reaction Primer Sequencing Primer Primer->Reaction Mix Sequencing Mix (Polymerase, dNTPs, this compound ddNTPs) Mix->Reaction Cleanup Remove Unincorporated Dyes & Primers Reaction->Cleanup Electrophoresis Capillary Electrophoresis Cleanup->Electrophoresis Laser Laser Excitation of this compound Electrophoresis->Laser Detection Fluorescence Detection Laser->Detection Analysis Generate Chromatogram & Determine Sequence Detection->Analysis

Caption: General workflow for dye-terminator Sanger sequencing using this compound labeled ddNTPs.

Materials:

  • Purified PCR product or plasmid DNA template

  • Sequencing primer

  • Cycle sequencing kit with this compound labeled ddNTPs (e.g., BigDye™ Terminator v3.1)

  • Sequencing dilution buffer

  • Nuclease-free water

  • Ethanol (B145695)/EDTA for precipitation

  • Hi-Di™ Formamide

  • Capillary electrophoresis instrument

Procedure:

  • Cycle Sequencing Reaction Setup:

    • In a PCR tube, prepare the following reaction mix (for a 10 µL reaction):

      • 1 µL of Sequencing Premix (containing polymerase, dNTPs, and this compound labeled ddNTPs).

      • 1.5 µL of 5x Sequencing Buffer.

      • 3.2 pmol of sequencing primer.

      • Template DNA (e.g., 20-40 ng of a PCR product or 150-300 ng of a plasmid).

      • Nuclease-free water to a final volume of 10 µL.

    • Mix gently by pipetting.

  • Cycle Sequencing:

    • Perform cycle sequencing using a thermal cycler with the following program:

      • Initial Denaturation: 96°C for 1 minute.

      • 25-35 Cycles:

        • Denaturation: 96°C for 10 seconds.

        • Annealing: 50°C for 5 seconds.

        • Extension: 60°C for 4 minutes.

      • Hold at 4°C.

  • Purification of Sequencing Products:

    • To precipitate the sequencing products, add 2.5 µL of 125 mM EDTA and 25 µL of 100% ethanol to each reaction.

    • Incubate at room temperature for 15 minutes.

    • Centrifuge at 4,000 x g for 30 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the pellet with 35 µL of 70% ethanol and centrifuge at 1,650 x g for 15 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet for 10-15 minutes.

  • Capillary Electrophoresis:

    • Resuspend the dried pellet in 10-12 µL of Hi-Di™ Formamide.

    • Denature the samples at 95°C for 5 minutes and then immediately place on ice.

    • Load the samples onto the capillary electrophoresis instrument.

    • Run the electrophoresis according to the manufacturer's instructions.

  • Data Analysis:

    • The sequencing software will generate a chromatogram based on the fluorescence detection of the this compound labeled fragments.

    • Analyze the chromatogram to determine the DNA sequence.

Fluorescence Microscopy

This compound can be conjugated to probes, such as oligonucleotides, for use in fluorescence microscopy applications like Fluorescence In Situ Hybridization (FISH). This allows for the visualization and localization of specific nucleic acid sequences within cells or tissues.

FISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Washing & Detection Fixation Fix Cells/Tissues Permeabilization Permeabilize Cells Fixation->Permeabilization Probe_Prep Prepare this compound Labeled Probe Permeabilization->Probe_Prep Hybridization Hybridize Probe to Target Probe_Prep->Hybridization Washing Wash to Remove Unbound Probe Hybridization->Washing Counterstain Counterstain Nuclei (e.g., DAPI) Washing->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging

Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH) using a this compound labeled probe.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate Buffered Saline (PBS)

  • 0.5% Triton X-100 in PBS

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • This compound labeled oligonucleotide probe (working concentration typically 1-10 ng/µL)

  • Wash Buffer (e.g., 50% formamide, 2x SSC)

  • DAPI solution

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for ROX and DAPI

Procedure:

  • Sample Preparation:

    • Wash cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Hybridization:

    • Pre-warm the hybridization buffer to 37°C.

    • Dilute the this compound labeled probe in the hybridization buffer to the desired working concentration (e.g., 5 ng/µL).

    • Denature the probe solution at 75°C for 5 minutes, then place on ice.

    • Apply the probe solution to the coverslips and incubate in a humidified chamber at 37°C overnight.

  • Washing:

    • Pre-warm the wash buffer to 42°C.

    • Carefully remove the coverslips from the hybridization chamber and wash them three times for 5 minutes each in the pre-warmed wash buffer.

    • Wash the coverslips once with PBS at room temperature.

  • Counterstaining and Mounting:

    • Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the coverslips twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the samples using a fluorescence microscope equipped with appropriate filters for this compound (red channel) and DAPI (blue channel).

Labeling of Biomolecules

The carboxylic acid moiety of this compound can be activated, most commonly as an NHS ester, to react with primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[12][13] This allows for the fluorescent labeling of these molecules for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Biomolecule Prepare Biomolecule (e.g., Protein in Amine-Free Buffer) Reaction Mix Biomolecule and this compound NHS Ester (pH 8.3-8.5) Biomolecule->Reaction ROX_NHS Dissolve this compound NHS Ester in DMSO or DMF ROX_NHS->Reaction Incubation Incubate at Room Temperature Reaction->Incubation Purification Purify Labeled Biomolecule (e.g., Gel Filtration, Dialysis) Incubation->Purification

Caption: General workflow for the covalent labeling of a biomolecule with this compound NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to ~8.3.

    • Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring, slowly add the dissolved this compound NHS ester to the protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point, but may require optimization.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~575 nm (for this compound).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein.

Conclusion

This compound is a versatile and robust fluorescent dye with significant applications in molecular biology. Its utility as a passive reference dye in qPCR, a fluorescent label in Sanger sequencing, and a probe conjugate in fluorescence microscopy makes it an indispensable tool for researchers. The detailed protocols and workflows provided in this guide are intended to facilitate the successful implementation of this compound in a variety of experimental contexts, ultimately contributing to the generation of high-quality, reliable data.

References

5-Carboxy-X-rhodamine (5-ROX): A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling of 5-Carboxy-X-rhodamine (5-ROX), a fluorescent dye widely utilized in biological research for labeling peptides, proteins, and nucleic acids.[1][2] Adherence to these safety protocols is crucial to ensure a safe laboratory environment and minimize potential exposure risks.

Chemical and Physical Properties

This compound is a rhodamine dye known for its strong fluorescence and photostability.[1] It is typically supplied as a dark violet or purple solid.[1][3] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValueSource
Synonyms 5-Carboxy-X-rhodamine[3][4]
CAS Number 216699-35-3[1][3]
Molecular Formula C₃₃H₃₀N₂O₅ (for free acid)[5][6]
Molecular Weight 534.6 g/mol (for free acid)[5][6]
Appearance Dark violet solid (powder)[1][3]
Solubility Soluble in Methanol, DMF, DMSO[1][5]
Excitation Maximum (λex) ~570-580 nm[4][7]
Emission Maximum (λem) ~591-604 nm[1][4]

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound and its derivatives are classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification: [3][8]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[8]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[8]

GHS Signal Word: Warning[8]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following diagram illustrates the necessary PPE.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) for this compound lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles with Side Shields respirator NIOSH-Approved Respirator (if handling large quantities or generating dust) researcher Researcher researcher->lab_coat Body Protection researcher->gloves Hand Protection researcher->goggles Eye/Face Protection researcher->respirator Respiratory Protection

Figure 1: Personal Protective Equipment (PPE) for handling this compound.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and prevent accidental exposure.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9]

  • Avoid contact with skin and eyes.[3][9]

  • Prevent the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Recommended storage temperature is -20°C.[5][8][10][11]

  • Protect from light, especially when in solution.[1][4][8]

  • Store away from oxidizing agents.[8]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][8]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][3][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][8]
Accidental Release Measures

The following workflow outlines the steps to be taken in case of a spill.

Spill_Response spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean Up Spill contain->cleanup disposal Dispose of Waste in a Sealed, Labeled Container cleanup->disposal decontaminate Decontaminate the Area disposal->decontaminate report Report the Incident decontaminate->report

Figure 2: Workflow for responding to a this compound spill.

For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[3] For larger spills, the same procedure should be followed, and care should be taken to prevent the product from entering drains.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Hazardous Combustion Products: Emits toxic fumes under fire conditions, including oxides of carbon and nitrogen.[3]

  • Special Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3] Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed container labeled as hazardous chemical waste.[9]

Experimental Protocols

While specific safety-related experimental protocols for this compound are not detailed in the provided search results, the general principles of chemical safety and handling as outlined in this guide should be applied to all experimental work involving this compound. All laboratory procedures should be conducted in accordance with the institution's established safety protocols and a thorough risk assessment should be performed before beginning any new experiment.

The following logical workflow should be followed when planning and executing experiments with this compound.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_post_experiment Post-Experiment risk_assessment Conduct Risk Assessment review_sds Review Safety Data Sheet risk_assessment->review_sds ppe_plan Determine Necessary PPE review_sds->ppe_plan spill_plan Establish Spill Response Plan ppe_plan->spill_plan prepare_workspace Prepare Workspace (e.g., Fume Hood) spill_plan->prepare_workspace don_ppe Don Appropriate PPE prepare_workspace->don_ppe handle_rox Handle this compound According to Safe Procedures don_ppe->handle_rox conduct_experiment Conduct Experiment handle_rox->conduct_experiment decontaminate_workspace Decontaminate Workspace and Equipment conduct_experiment->decontaminate_workspace dispose_waste Dispose of Waste Properly decontaminate_workspace->dispose_waste dof_ppe Doff PPE Correctly dispose_waste->dof_ppe wash_hands Wash Hands Thoroughly dof_ppe->wash_hands

Figure 3: Logical workflow for experiments involving this compound.

References

Stability of 5-Carboxy-X-rhodamine (5-ROX) in Various Buffer Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 5-Carboxy-X-rhodamine (5-ROX), a widely used red-emitting fluorescent dye, under various buffer conditions. Understanding the factors that influence the photophysical and chemical stability of this compound is critical for its effective use in applications such as quantitative PCR (qPCR), fluorescence microscopy, and single-molecule detection. This document summarizes key stability parameters, provides detailed experimental protocols for stability assessment, and offers visual representations of experimental workflows and influencing factors.

Core Concepts of this compound Stability

This compound, like other rhodamine dyes, is known for its high photostability and strong fluorescence.[1] Its fluorescence properties, however, are not entirely independent of its chemical environment. Factors such as pH, the composition of the buffer system, temperature, and the presence of ions can significantly impact its performance. The structural rigidity provided by the n-propylene bridges in its xanthene core contributes to its high quantum yield by preventing non-radiative decay processes.[2]

Impact of Buffer Conditions on this compound Stability

The stability of this compound in aqueous solutions is a multifaceted issue. The following sections detail the influence of key buffer parameters on the dye's performance.

pH Dependence

The fluorescence of many rhodamine dyes is independent of pH in the range of 4 to 10.[2] However, extreme pH values can affect the stability of this compound. While specific quantitative data for this compound across a wide pH range is not extensively published, studies on similar dyes indicate that acidic conditions can lead to protonation of the xanthene ring system, potentially altering its spectral properties. Conversely, highly alkaline conditions may increase the susceptibility of the molecule to hydrolysis. For most biological applications, maintaining a pH between 7.0 and 8.0 is recommended to ensure optimal and stable fluorescence.

Buffer Composition: PBS vs. Tris

The choice of buffering agent can influence the stability of fluorescent dyes. The two most common buffers in biological research are Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS).

  • Phosphate-Buffered Saline (PBS): PBS is an isotonic and non-toxic buffer that provides excellent pH stability, making it suitable for preserving cell and tissue morphology.[3] It is a common choice for experiments involving live cells.

  • Tris-Buffered Saline (TBS): TBS has a higher buffering capacity than PBS, which can be advantageous for longer incubation times or experiments with fluctuating temperatures.[3] Tris buffers are also preferred in applications involving phosphorylation detection, as phosphate (B84403) ions in PBS can interfere with the activity of phosphatases and kinases.[4]

While direct comparative studies on this compound stability in PBS versus Tris are limited, for general applications, both buffers are considered suitable. However, for enzymatic reactions or long-term storage, the specific requirements of the biological system should be the primary consideration. It is crucial to avoid buffers containing components that can react with the dye or the labeled molecule. For instance, primary amine-containing buffers like Tris can react with NHS esters of this compound if used during the conjugation step.

Temperature Effects

Temperature can influence the fluorescence quantum yield and the rate of photobleaching of fluorophores.[5][6] Generally, an increase in temperature leads to a decrease in fluorescence intensity due to increased molecular motion and non-radiative decay pathways.[5]

One study on a this compound labeled oligonucleotide (dT2this compound) showed a temperature-dependent fluorescence lifetime.[7] This suggests that for applications requiring high quantitative accuracy, temperature control is crucial. For long-term storage, this compound stock solutions are typically kept at -20°C or -80°C to minimize degradation.[8]

Influence of Ions

The presence of certain ions, particularly heavy metal cations, can affect the fluorescence of rhodamine-based sensors.[9][10] While this compound is not primarily designed as an ion sensor, high concentrations of certain metal ions could potentially lead to quenching or enhancement of its fluorescence. For instance, some rhodamine derivatives have been shown to interact with Fe³⁺, Hg²⁺, and Pb²⁺.[9] Therefore, it is advisable to use high-purity water and reagents to prepare buffers for sensitive fluorescence-based assays.

Quantitative Stability Data

ParameterConditionValue/ObservationReference
Storage (Stock Solution) -80°CStable for up to 6 months (protected from light)[8]
-20°CStable for up to 1 month (protected from light)[8]
pH Range (Fluorescence) pH 4 - 10Fluorescence is generally stable for rhodamine dyes.[2]
Excitation Maximum (λex) Aqueous Buffer580 nm[8]
Emission Maximum (λem) Aqueous Buffer604 nm[8]
Molar Extinction Coefficient (ε) Aqueous Buffer3.6 x 10⁴ M⁻¹ cm⁻¹[8]
Fluorescence Quantum Yield (Φ) Aqueous Buffer0.94[8]
Temperature Dependence Increasing TemperatureGenerally leads to decreased fluorescence quantum yield.[5][6]
dT2this compound conjugateFluorescence lifetime is temperature-dependent.[7]

Experimental Protocols for Stability Assessment

This section provides detailed methodologies for key experiments to evaluate the stability of this compound.

Protocol 1: Photobleaching Rate Measurement

Objective: To quantify the rate of photobleaching of this compound under specific illumination conditions.

Materials:

  • This compound solution in the buffer of interest

  • Fluorescence microscope with a suitable filter set for this compound (e.g., Ex: 560/40 nm, Em: 630/75 nm)

  • High-sensitivity camera (e.g., EMCCD or sCMOS)

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired buffer. The concentration should be low enough to allow for the observation of a fluorescence decay but high enough to provide a good signal-to-noise ratio. Mount a small volume of the solution on a microscope slide and cover with a coverslip.

  • Image Acquisition: a. Place the slide on the microscope stage and bring the sample into focus. b. Select a region of interest (ROI). c. Set the illumination intensity to the desired level. It is crucial to keep this constant throughout the experiment. d. Acquire a time-lapse series of images of the ROI. The time interval and total duration of the acquisition will depend on the photostability of the dye and the illumination intensity. Aim to capture the fluorescence decay until it reaches a plateau or background level.

  • Data Analysis: a. Open the image series in an image analysis software. b. Measure the mean fluorescence intensity within the ROI for each time point. c. Correct for background fluorescence by measuring the intensity of a region with no fluorophores and subtracting it from the ROI intensity at each time point. d. Plot the background-corrected fluorescence intensity as a function of time. e. Fit the decay curve to an exponential function (e.g., a single or double exponential decay model) to determine the photobleaching time constant (τ). The photobleaching half-life (t₁/₂) can be calculated as ln(2) * τ.

Protocol 2: pH and Buffer Stability Assessment

Objective: To evaluate the long-term stability of this compound fluorescence in different buffers and at various pH values.

Materials:

  • This compound stock solution

  • A series of buffers at different pH values (e.g., citrate, phosphate, Tris, borate (B1201080) buffers)

  • Fluorometer or plate reader with fluorescence capabilities

  • pH meter

  • Incubator or water bath for temperature control

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a fixed concentration in each of the different buffers and pH values to be tested.

  • Initial Measurement: a. Measure the fluorescence intensity and absorbance spectrum of each sample immediately after preparation. This will serve as the time-zero measurement.

  • Incubation: a. Store the samples under controlled conditions (e.g., at a specific temperature, protected from light).

  • Time-Point Measurements: a. At regular intervals (e.g., every 24 hours for a week), take an aliquot of each sample and measure its fluorescence intensity and absorbance spectrum.

  • Data Analysis: a. For each buffer and pH condition, plot the normalized fluorescence intensity (Intensity at time t / Intensity at time 0) against time. b. Analyze the absorbance spectra for any changes in the peak shape or position, which could indicate chemical degradation of the dye. c. Compare the stability profiles across the different buffer and pH conditions to determine the optimal conditions for this compound stability.

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, created using the DOT language, illustrate a typical photobleaching experiment and the key factors that influence the stability of this compound.

Photobleaching_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_result Result prep Prepare this compound Solution in Buffer of Interest focus Focus on Sample prep->focus roi Select Region of Interest (ROI) focus->roi timelapse Acquire Time-Lapse Images roi->timelapse measure Measure Mean Intensity in ROI timelapse->measure bkg_correct Background Correction measure->bkg_correct plot Plot Intensity vs. Time bkg_correct->plot fit Fit Decay Curve plot->fit result Determine Photobleaching Time Constant (τ) fit->result

Caption: Workflow for a typical photobleaching experiment to assess fluorophore stability.

Stability_Factors cluster_env Environmental Factors cluster_chem Chemical Factors center This compound Stability pH pH pH->center Temp Temperature Temp->center Light Light Exposure Light->center Buffer Buffer Composition Buffer->center Ions Presence of Ions Ions->center Reactive Reactive Species Reactive->center

Caption: Key factors influencing the stability of this compound in solution.

Conclusion

5-Carboxy-X-rhodamine is a robust and highly fluorescent dye essential for numerous biological applications. Its stability is influenced by a combination of environmental and chemical factors. For optimal performance and reproducibility, it is critical to maintain the pH of the buffer within the neutral to slightly alkaline range, control the temperature, and minimize exposure to high-intensity light. The choice of buffer system should be guided by the specific experimental requirements, with both PBS and Tris being suitable for many applications. By following the detailed protocols provided in this guide, researchers can effectively assess the stability of this compound under their specific experimental conditions, ensuring the generation of reliable and accurate fluorescence data.

References

Isomer-Free 5-ROX: A Technical Guide for Reproducible Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of fluorescence-based biological assays, reproducibility is paramount. The use of well-defined and consistent reagents is a critical factor in achieving reliable and comparable results. Carboxy-X-rhodamine (ROX) is a widely utilized red-emitting fluorophore known for its high photostability and brightness. However, it is typically synthesized as a mixture of two positional isomers, 5-ROX and 6-ROX. While these isomers exhibit nearly identical spectral properties, the minor structural difference can lead to variability in conjugation efficiency and the behavior of the resulting bioconjugates, particularly in sensitive applications. This technical guide provides an in-depth overview of isomer-free this compound, highlighting its advantages and providing detailed protocols for its use in various biological applications to enhance reproducibility.

The Advantage of Isomer-Free this compound

The primary advantage of using a single isomer of this compound lies in the homogeneity of the labeled product.[1] The separation of isomers avoids the potential for duplex products in sensitive analytical techniques like HPLC or electrophoresis, leading to cleaner data and more straightforward interpretation.[1] For complex biological applications where subtle differences in the labeled molecule's properties can significantly impact the outcome, the use of isomer-free this compound is highly recommended to ensure the highest degree of reproducibility.[2]

Data Presentation: Spectroscopic Properties

The selection of a fluorophore is critically dependent on its spectral characteristics. Below is a summary of the key quantitative data for isomer-free this compound. Due to their nearly identical spectral properties, data for the 6-isomer and the 5(6)-mixed isomers are often reported with the same values.[3]

PropertyThis compound (Isomer-Free)5(6)-ROX (Mixed Isomers)Reference(s)
Excitation Maximum (λex) 575 nm (in 0.1M Tris pH 8.0)568 nm (in MeOH)[4][5]
Emission Maximum (λem) ~600 nm (in 0.1M Tris pH 8.0)595 nm (in MeOH)[4][5]
Molar Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹ (in 0.1M Tris pH 8.0)85,000 M⁻¹cm⁻¹[4][6]
Purity >95% (HPLC)Not applicable[4]

Experimental Protocols

Protein Labeling with this compound Succinimidyl Ester (this compound-SE)

This protocol describes the conjugation of amine-reactive this compound-SE to proteins, such as antibodies, via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Isomer-free this compound-SE

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[7]

  • This compound-SE Preparation:

    • Immediately before use, dissolve this compound-SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of this compound-SE solution. A molar excess of 10-20 fold of dye to protein is a good starting point.

    • Add the this compound-SE solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound-SE and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~575 nm (for this compound).

    • Calculate the protein concentration and the concentration of this compound using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein. An ideal DOL for antibodies is typically between 2 and 10.[8]

Nucleic Acid Labeling with 5-Carboxy-X-Rhodamine (this compound)

This protocol describes the labeling of oligonucleotides with a 5'-phosphate group using this compound and a carbodiimide (B86325) crosslinker (EDC).

Materials:

  • Isomer-free 5-carboxy-X-rhodamine (this compound)

  • Oligonucleotide with a 5'-phosphate group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Imidazole

  • Ethylenediamine (B42938)

  • Reaction Buffer (e.g., 0.1 M Imidazole, pH 6.0)

  • Purification supplies (e.g., ethanol (B145695), sodium acetate, spin column)

Protocol:

  • Oligonucleotide Preparation:

    • Dissolve the 5'-phosphate oligonucleotide in the reaction buffer.

  • Activation and Coupling:

    • Dissolve ethylenediamine to a final concentration of 0.25 M in 0.1 M imidazole, pH 6.0.[9]

    • Add EDC to the oligonucleotide solution.[10]

    • Immediately add the ethylenediamine/imidazole solution to the EDC/oligonucleotide mixture.[10]

    • Add additional 0.1 M imidazole, pH 6.0.[9]

    • Incubate the reaction at 37°C for 3 hours.[9]

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from unreacted reagents by ethanol precipitation or using a suitable spin column.

Mandatory Visualizations

Signaling Pathway: GPCR Internalization

G protein-coupled receptor (GPCR) internalization is a crucial mechanism for regulating signal transduction. This process can be visualized and quantified using fluorescently labeled ligands or antibodies. A this compound labeled ligand can be used to track the movement of the receptor from the cell surface to intracellular compartments upon agonist stimulation.[2][4][11]

GPCR_Internalization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G Protein GPCR->G_protein 2. Activation Arrestin β-Arrestin GPCR->Arrestin 5. Binding Clathrin_pit Clathrin-coated Pit GPCR->Clathrin_pit 7. Internalization GRK GRK G_protein->GRK 3. Recruitment GRK->GPCR 4. Phosphorylation Arrestin->Clathrin_pit 6. Recruitment Endosome Endosome Clathrin_pit->Endosome 8. Vesicle Formation Ligand This compound Labeled Agonist Ligand->GPCR 1. Binding

Caption: GPCR internalization pathway initiated by a this compound labeled agonist.

Experimental Workflow: FRET-Based Protease Assay

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to monitor enzymatic activity in real-time. A peptide substrate containing a protease cleavage site can be labeled with a FRET donor (e.g., a coumarin (B35378) derivative) and a FRET acceptor (e.g., this compound). In the intact peptide, the proximity of the two fluorophores allows for FRET to occur. Upon cleavage by a specific protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.[12][13]

FRET_Protease_Assay cluster_before Before Cleavage cluster_after After Cleavage Intact_Substrate Intact FRET Peptide Substrate (Donor + this compound Acceptor) Protease Protease Intact_Substrate->Protease 1. Incubation High_FRET High FRET Low Donor Fluorescence Intact_Substrate->High_FRET Energy Transfer Cleaved_Substrate Cleaved Peptide Fragments Protease->Cleaved_Substrate 2. Cleavage Low_FRET Low FRET High Donor Fluorescence Cleaved_Substrate->Low_FRET No Energy Transfer

Caption: Workflow of a FRET-based protease assay using a this compound labeled substrate.

Logical Relationship: Troubleshooting this compound Conjugation Reactions

Successful bioconjugation with this compound requires careful optimization of reaction conditions. This diagram outlines a logical workflow for troubleshooting common issues encountered during the labeling process.[7]

Troubleshooting_Conjugation Start Start: Low Degree of Labeling (DOL) Check_Buffer Check Buffer Composition (Amine-free? Correct pH?) Start->Check_Buffer Buffer_OK Buffer OK Check_Buffer->Buffer_OK Yes Fix_Buffer Action: Use fresh, amine-free buffer at optimal pH (8.3-8.5) Check_Buffer->Fix_Buffer No Check_Dye Check this compound-SE Activity (Freshly prepared? Anhydrous DMSO?) Dye_OK Dye OK Check_Dye->Dye_OK Yes Fix_Dye Action: Prepare fresh this compound-SE in anhydrous DMSO Check_Dye->Fix_Dye No Check_Ratio Check Molar Excess of Dye (Too low?) Ratio_OK Ratio OK Check_Ratio->Ratio_OK Yes Fix_Ratio Action: Increase molar excess of this compound-SE Check_Ratio->Fix_Ratio No Check_Protein Check Protein Concentration and Purity Protein_OK Protein OK Check_Protein->Protein_OK Yes Fix_Protein Action: Re-purify or re-quantify protein Check_Protein->Fix_Protein No Buffer_OK->Check_Dye Dye_OK->Check_Ratio Ratio_OK->Check_Protein

Caption: Troubleshooting workflow for low DOL in this compound protein conjugation.

Conclusion

The use of isomer-free this compound offers a significant advantage in biological applications where reproducibility and data quality are of utmost importance. By eliminating the inherent heterogeneity of mixed isomer preparations, researchers can achieve more consistent labeling and cleaner analytical results. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for scientists and drug development professionals to effectively implement isomer-free this compound in their research, ultimately leading to more robust and reliable scientific outcomes.

References

A Technical Guide to the Long-Wavelength Absorption Maxima of Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the long-wavelength absorption maxima (λmax) of commonly used rhodamine dyes. This document summarizes key spectral properties in various solvents, details the experimental protocols for their determination, and provides a visual workflow for this analytical process. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who utilize these versatile fluorophores.

Introduction to Rhodamine Dyes

Rhodamine dyes are a class of xanthene-based fluorescent compounds renowned for their bright fluorescence, high quantum yields, and excellent photostability.[1] These characteristics make them indispensable tools in a wide array of applications, including fluorescence microscopy, flow cytometry, immunofluorescence, and as probes in drug delivery systems.[1][2] The absorption and emission properties of rhodamine dyes are intrinsically linked to their molecular structure, and these properties can be significantly influenced by the surrounding environment, such as the solvent polarity and pH.[3][4] A thorough understanding of their long-wavelength absorption maxima is therefore critical for the rational design of experiments and the development of novel applications.

Long-Wavelength Absorption Maxima of Common Rhodamine Dyes

The long-wavelength absorption maximum (λmax) is a critical parameter for any fluorescent dye, as it dictates the optimal wavelength of light for excitation. The following tables summarize the λmax values for a selection of widely used rhodamine dyes in various solvents. It is important to note that these values can be influenced by factors such as dye concentration, temperature, and the presence of aggregates.[5]

DyeSolventAbsorption Maximum (λmax) (nm)
Rhodamine 6G Ethanol529.8 - 530[6][7]
Methanol528[8]
Water528[8]
Dichloromethane (DCM)521[8]
Chloroform (B151607) (CHCl3)530[8]
N,N-Dimethylformamide (DMF)535[8]
Rhodamine B Ethanol542.8[8]
Methanol545[8]
Water553[8]
Dichloromethane (DCM)555[8]
Chloroform (CHCl3)550[8]
N,N-Dimethylformamide (DMF)560[9]
Rhodamine 110 Methanol498[10]
General497 - 500[2][11]
Rhodamine 123 Ethanol511.8[12][13]
General505 - 508[1][14][15]
Tetramethylrhodamine (TMR) & Derivatives
5-TAMRAGeneral550
TRITCGeneral~555
Sulforhodamine 101 (Texas Red) General578 - 589[16][17]
Carboxyrhodamine 6G (CR6G) Methanol520 - 522[18][19][20]
Rhodamine Green General497[21][22]
Rhodamine 800 Ethanol682[23][24]
Plasma/Blood~680[25]

Factors Influencing Absorption Maxima

Several environmental and intrinsic factors can alter the absorption properties of rhodamine dyes:

  • Solvent Polarity: The polarity of the solvent can significantly impact the electronic ground and excited states of the dye molecule, leading to shifts in the absorption maximum. Generally, an increase in solvent polarity can lead to either a hypsochromic (blue) or bathochromic (red) shift, depending on the specific dye's electronic structure. For instance, the absorption maximum of Rhodamine B shifts from 550 nm in the less polar chloroform to 560 nm in the more polar DMF.[9]

  • pH: The pH of the solution can influence the protonation state of the functional groups on the rhodamine molecule, particularly those with acidic or basic moieties. This can alter the electronic structure and, consequently, the absorption spectrum. For example, the absorption of Rhodamine B is known to be pH-dependent, with changes observed below pH 5.[4]

  • Aggregation: At high concentrations, rhodamine dyes have a tendency to form aggregates, such as dimers and higher-order structures.[5] This aggregation can lead to significant changes in the absorption spectrum, often resulting in the appearance of new bands or a shift in the primary absorption peak.[5]

Experimental Protocols for Determining Absorption Maxima

The following is a generalized protocol for measuring the long-wavelength absorption maximum of a rhodamine dye using a UV-Vis spectrophotometer.

I. Materials and Equipment
  • Rhodamine dye of interest

  • High-purity solvent (e.g., ethanol, methanol, deionized water)

  • Volumetric flasks and pipettes for accurate dilutions

  • Cuvettes (quartz for UV-Vis measurements)

  • UV-Vis spectrophotometer

II. Experimental Workflow

The process of determining the absorption maximum of a rhodamine dye can be systematically broken down into several key steps, as illustrated in the workflow diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_solution Prepare Stock Solution serial_dilution Perform Serial Dilutions prep_solution->serial_dilution instrument_setup Instrument Setup & Warm-up sample_measurement Measure Sample Absorbance serial_dilution->sample_measurement blank_measurement Measure Blank (Solvent) instrument_setup->blank_measurement blank_measurement->sample_measurement plot_spectrum Plot Absorbance vs. Wavelength sample_measurement->plot_spectrum identify_lambda_max Identify λmax plot_spectrum->identify_lambda_max

A generalized workflow for determining the absorption maximum of a rhodamine dye.
III. Step-by-Step Procedure

  • Prepare a Stock Solution: Accurately weigh a small amount of the rhodamine dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution. Ensure the dye is completely dissolved.

  • Perform Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output. Set the instrument to scan a wavelength range that encompasses the expected absorption maximum of the dye. For most rhodamine dyes, a range of 400 nm to 700 nm is appropriate.

  • Blank Measurement: Fill a clean cuvette with the pure solvent that was used to prepare the dye solutions. Place the cuvette in the spectrophotometer and perform a blank measurement. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

  • Sample Measurement: Rinse a clean cuvette with a small amount of the most dilute dye solution and then fill it. Place the cuvette in the spectrophotometer and measure the absorbance spectrum. Repeat this step for each of the prepared dilutions.

  • Data Analysis: Plot the absorbance values as a function of wavelength for each concentration. The wavelength at which the highest absorbance is recorded is the long-wavelength absorption maximum (λmax).

Visualization of a Generic Signaling Pathway Application

Rhodamine dyes are frequently conjugated to molecules to visualize specific signaling events within cells. The following diagram illustrates a simplified, hypothetical signaling pathway where a rhodamine-labeled ligand binds to a cell surface receptor, initiating a downstream cascade.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Rhodamine-Labeled Ligand receptor Receptor ligand->receptor Binding effector Effector Protein receptor->effector Activation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Induction

A simplified diagram of a signaling pathway initiated by a rhodamine-labeled ligand.

Conclusion

This technical guide provides essential information on the long-wavelength absorption maxima of a variety of rhodamine dyes, factors that influence these properties, and a detailed protocol for their experimental determination. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals, facilitating the effective use of these powerful fluorescent tools in their scientific endeavors. Accurate characterization of the spectral properties of rhodamine dyes is a fundamental step in ensuring the success and reproducibility of a wide range of biological and chemical assays.

References

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with 5-ROX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine (5-ROX) is a fluorescent dye commonly used for labeling oligonucleotides. Its bright fluorescence and distinct spectral properties make it a valuable tool in various molecular biology applications, including quantitative PCR (qPCR), fluorescence resonance energy transfer (FRET), and DNA sequencing.[1][2] This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with this compound using an N-hydroxysuccinimide (NHS) ester derivative. The this compound NHS ester reacts specifically with primary amines to form a stable amide bond, ensuring a robustly labeled final product.[3][4][5]

Principle of the Reaction

The labeling strategy involves the reaction of a this compound NHS ester with an oligonucleotide that has been synthesized to contain a primary amine group. This amine is typically introduced at the 5' or 3' terminus, or internally, via a modified phosphoramidite (B1245037) during oligonucleotide synthesis.[6] The NHS ester is a highly reactive group that readily couples with the primary amine in a slightly alkaline environment (pH 8.5-9.0), leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[3][7]

Quantitative Data Summary

The efficiency of the labeling reaction and the final yield of the purified this compound labeled oligonucleotide can be influenced by several factors, including the purity of the starting materials, reaction conditions, and the purification method employed. Below is a summary of typical quantitative data associated with this protocol.

ParameterTypical ValueNotes
Oligonucleotide Scale 0.2 µmolStarting amount of amino-modified oligonucleotide.
This compound NHS Ester 10-20 fold molar excessA surplus of the dye ensures efficient labeling of the oligonucleotide.
Reaction Time 2-16 hoursOvernight incubation is often convenient and can lead to higher yields.[7]
Labeling Efficiency >90%As determined by HPLC or gel electrophoresis analysis of the crude reaction mixture.
Purification Method Reverse-Phase HPLCRecommended for fluorescently labeled oligonucleotides to ensure high purity.[8][9]
Final Yield (Post-Purification) 15-30 nmolYields can vary based on oligonucleotide length and purification efficiency.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis cluster_final Final Product Oligo_Prep Prepare Amino-Modified Oligonucleotide Reaction_Setup Set up Labeling Reaction Oligo_Prep->Reaction_Setup Dye_Prep Prepare this compound NHS Ester Solution Dye_Prep->Reaction_Setup Incubation Incubate Reaction Mixture Reaction_Setup->Incubation Purification Purify Labeled Oligonucleotide (e.g., HPLC) Incubation->Purification QC Quality Control (Spectroscopy, HPLC, or Gel Electrophoresis) Purification->QC Final_Product This compound Labeled Oligonucleotide QC->Final_Product

Caption: Workflow for labeling oligonucleotides with this compound.

Detailed Experimental Protocol

This protocol is optimized for labeling approximately 100 µg of a 5'-amino-modified oligonucleotide with a length of 18-24 bases.[10][11] The reaction can be scaled up or down, but the concentrations of the components should remain consistent.[11]

Materials and Reagents
  • Amino-modified oligonucleotide (desalted or purified)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]

  • 0.1 M Sodium Bicarbonate or Sodium Tetraborate buffer, pH 8.5-9.0[7][10]

  • Nuclease-free water

  • Ethanol (B145695)

  • 3 M Sodium Acetate

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Thermomixer or incubator

  • HPLC system with a reverse-phase column (C8 or C18)

  • UV-Vis spectrophotometer

  • Lyophilizer or vacuum concentrator

Procedure

1. Preparation of the Amino-Modified Oligonucleotide

1.1. Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL. For a 24-mer, 100 µg is approximately 13 nmol. 1.2. If the oligonucleotide was deprotected with AMA, a desalting step is recommended to remove any residual methylamine, which can react with the NHS ester.[7]

2. Preparation of the this compound NHS Ester Solution

2.1. Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] Reactive dyes are not stable in solution for extended periods.[4] 2.2. Vortex the solution until the dye is completely dissolved.

3. Labeling Reaction

3.1. In a microcentrifuge tube, combine the following:

  • 100 µg of amino-modified oligonucleotide solution
  • Add 0.1 M sodium bicarbonate buffer (pH 9.0) to a final volume that will result in a 1:9 ratio of buffer to oligo solution.[7] For example, if you have 90 µL of oligo solution, add 10 µL of 1 M sodium bicarbonate buffer (to be diluted to 0.1M final concentration in the reaction). A final pH of 8.5-9.0 is crucial for the reaction.[7] 3.2. Add a 10-20 fold molar excess of the dissolved this compound NHS ester to the oligonucleotide solution. 3.3. Vortex the reaction mixture gently and then incubate at room temperature (20-25°C) for 2-4 hours, or overnight in the dark.[7] Protecting the reaction from light is important to prevent photobleaching of the fluorescent dye.

4. Purification of the this compound Labeled Oligonucleotide

Purification is essential to remove the unreacted this compound NHS ester and any unlabeled oligonucleotide. Reverse-phase HPLC is the recommended method for achieving high purity of fluorescently labeled oligonucleotides.[8][9]

4.1. Ethanol Precipitation (Optional Pre-purification Step)

4.1.1. To the reaction mixture, add 1/10th volume of 3 M sodium acetate. 4.1.2. Add 3 volumes of cold absolute ethanol. 4.1.3. Mix well and incubate at -20°C for at least 30 minutes. 4.1.4. Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes. 4.1.5. Carefully decant the supernatant, which contains the majority of the unreacted dye. 4.1.6. Wash the pellet with cold 70% ethanol and centrifuge again. 4.1.7. Remove the supernatant and dry the pellet under vacuum.

4.2. Reverse-Phase HPLC Purification

4.2.1. Resuspend the dried pellet (or the crude reaction mixture) in 0.1 M Triethylammonium Acetate (TEAA). 4.2.2. Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18). 4.2.3. Elute the labeled oligonucleotide using a linear gradient of acetonitrile (B52724) in 0.1 M TEAA. A typical gradient is 5-65% acetonitrile over 30 minutes.[11] 4.2.4. Monitor the elution at 260 nm (for the oligonucleotide) and ~570 nm (for this compound). The labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the hydrophobicity of the dye. 4.2.5. Collect the fractions corresponding to the dual-absorbance peak of the this compound labeled oligonucleotide. 4.2.6. Lyophilize or vacuum concentrate the purified fractions.

5. Quality Control and Quantification

5.1. Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer. 5.2. Measure the absorbance at 260 nm and the excitation maximum of this compound (~570 nm) to determine the concentration of the oligonucleotide and the dye. 5.3. The degree of labeling (dye-to-oligo ratio) can be calculated from these absorbance values. 5.4. Purity can be assessed by analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE). The labeled oligonucleotide will migrate differently than the unlabeled species.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Ensure the pH of the labeling buffer is between 8.5 and 9.0.[12]
Inactive this compound NHS ester.Use freshly prepared this compound NHS ester solution. Store the solid dye desiccated and protected from light at -20°C.[3]
Presence of primary amines in the oligonucleotide solution.If the oligonucleotide was deprotected with AMA, perform a desalting step prior to labeling.[7]
Multiple Peaks in HPLC Incomplete reaction or side reactions.Optimize reaction time and temperature. Ensure the purity of the starting amino-modified oligonucleotide.
Degradation of the oligonucleotide or dye.Protect the reaction from light and avoid harsh conditions.
Difficulty in Purification Co-elution of unreacted dye and labeled oligonucleotide.Optimize the HPLC gradient to achieve better separation. An initial ethanol precipitation can help remove a significant portion of the free dye.

Conclusion

This protocol provides a reliable method for the synthesis of this compound labeled oligonucleotides. The resulting fluorescently labeled probes are suitable for a wide range of applications in molecular biology and diagnostics. Adherence to the outlined steps, particularly regarding buffer pH, reagent freshness, and purification, is critical for obtaining a high-quality product.

References

Application Notes: 5-ROX NHS Ester Protein Labeling Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the study of protein localization, interaction, function, and quantification.[1][2] N-hydroxysuccinimidyl (NHS) esters are among the most common amine-reactive chemical groups used for labeling proteins.[2][3][4] They readily react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable, covalent amide bonds.[1][4][5]

5-Carboxy-X-rhodamine (5-ROX) is a bright rhodamine-based fluorophore that emits in the orange-red region of the visible spectrum. Its NHS ester derivative is an effective tool for conjugating this dye to biomolecules. This protocol provides a detailed methodology for the successful labeling of proteins with this compound NHS ester, purification of the conjugate, and determination of the final degree of labeling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and the labeling reaction.

ParameterValueReference
Excitation Maximum (λex)578 - 584 nm[1][2][6]
Emission Maximum (λem)599 - 604 nm[1][2][6][7]
Molar Extinction Coefficient (ε)~52,000 M⁻¹cm⁻¹[1]
Optimal Reaction pH8.2 - 8.5[1][8][9]
Recommended Protein Concentration≥ 2 mg/mL (Optimal: 10 mg/mL)[1]
Recommended Molar Ratio (Dye:Protein)5:1 to 10:1[10]
Incubation Time1 hour[1][3][10]
Incubation TemperatureRoom Temperature[1][10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & QC cluster_storage Storage prep_protein Prepare Protein (Amine-free buffer, pH 8.3) reaction Incubate Dye + Protein (1 h, RT, dark) prep_protein->reaction prep_dye Prepare this compound NHS Ester (10 mg/mL in DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Gel Filtration / Dialysis) reaction->purify measure Measure Absorbance (A280 & Amax) purify->measure calculate Calculate DOL measure->calculate store Store Conjugate (-20°C or -80°C, dark) calculate->store

Caption: Experimental workflow for this compound NHS ester protein labeling.

Chemical Reaction Diagram

Caption: Reaction of this compound NHS ester with a primary amine on a protein.

Detailed Experimental Protocol

This protocol is optimized for labeling 1 mg of a typical IgG antibody but can be scaled accordingly.

Materials and Reagents
  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • This compound NHS Ester

  • Anhydrous (amine-free) Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[9]

  • Labeling Buffer: 100 mM Sodium Bicarbonate, pH 8.3. (Prepare by dissolving 84 mg of NaHCO₃ in 10 mL of ultrapure water and adjusting pH if necessary)[1]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5

  • Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis cassettes[1][10]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Critical: Ensure all buffers used for the labeling reaction are free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[1]

Reagent Preparation
  • Protein Solution:

    • Prepare the protein in an amine-free buffer like PBS, MES, or HEPES.[1] If the protein is in a buffer containing primary amines, it must be exchanged. Dialysis against PBS is a common method.

    • Adjust the protein concentration to at least 2 mg/mL, with 10 mg/mL being optimal for high efficiency.[1]

    • For 1 mg of protein at 10 mg/mL, you will have a 100 µL volume.

    • Add 1/10th volume of 1 M Sodium Bicarbonate solution to the protein solution to raise the pH to ~8.3. For 100 µL of protein, add 10 µL of 1 M NaHCO₃. Verify the final pH.[1]

  • This compound NHS Ester Stock Solution:

    • Shortly before use, prepare a 10 mg/mL stock solution of this compound NHS ester by dissolving it in anhydrous DMSO or DMF.[1][3][10] For example, add 100 µL of solvent to 1 mg of the dye.

    • Vortex thoroughly until the dye is completely dissolved.[1]

    • This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[1]

Labeling Reaction
  • Under low-light conditions, add the this compound NHS ester stock solution to the protein solution. A molar ratio of 5-10 moles of dye per mole of protein is a good starting point.[10] For a typical 150 kDa antibody, adding ~5-10 µL of 10 mg/mL dye solution to 1 mg of antibody achieves an appropriate molar excess.

  • Mix gently by pipetting or brief vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[1][3][10]

Purification of Labeled Protein

It is crucial to remove any unreacted, free this compound dye from the protein-dye conjugate.

  • Gel Filtration (Recommended):

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

    • Apply the entire reaction mixture to the top of the column.

    • Elute the labeled protein with PBS. The colored, labeled protein will elute first, while the smaller, free dye molecules will be retained longer and elute later.

    • Collect the colored fractions containing the purified protein conjugate.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against PBS at 4°C with several buffer changes over 24-48 hours, ensuring the setup is protected from light.

Quantification and Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter.[1]

  • Measure the absorbance of the purified protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for this compound, ~584 nm (Aₘₐₓ). Dilute the sample with PBS if necessary to keep readings within the linear range of the spectrophotometer (typically < 2.0).[11]

  • Calculate the concentration of the protein using the following formula:

    • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • Aₘₐₓ: Absorbance of the conjugate at ~584 nm.

      • CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). For rhodamine derivatives, this is often ~0.34.[11]

      • ε_protein: Molar extinction coefficient of the specific protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL) using the following formula:

    • DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))

      • ε_dye: Molar extinction coefficient of this compound at its Aₘₐₓ (~52,000 M⁻¹cm⁻¹).[1]

An ideal DOL is often between 2 and 7 for antibodies, but may need to be optimized for different proteins and applications.

Storage
  • Store the purified, labeled protein in a suitable buffer (e.g., PBS) at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[1][10]

  • Always protect the conjugate from light to prevent photobleaching.[10]

  • Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) 1. Presence of primary amines (Tris, glycine) in the protein buffer.1. Dialyze or buffer-exchange the protein into an amine-free buffer (PBS, HEPES) before labeling.[1]
2. Incorrect pH of the reaction buffer (too low).2. Ensure the final pH of the protein solution is between 8.2 and 8.5.[1][8]
3. Low protein concentration.3. Concentrate the protein to at least 2 mg/mL, optimally 10 mg/mL.[1]
4. Hydrolyzed/inactive this compound NHS ester.4. Use freshly prepared dye stock solution. Store solid dye and stock solutions properly (protected from moisture and light).[1]
Precipitation of Protein 1. Addition of too much organic solvent (DMSO/DMF).1. Keep the volume of added dye stock solution to less than 10% of the total reaction volume.
2. Protein instability at the reaction pH or temperature.2. Reduce the incubation time or perform the reaction at 4°C for a longer duration (e.g., 4-6 hours).
High Background/Free Dye in Final Product 1. Inefficient purification.1. Increase the length of the gel filtration column or perform additional dialysis steps. Ensure complete separation of the two colored bands on the column.
Inconsistent Results 1. Repeated freeze-thaw cycles of the conjugate.1. Aliquot the final conjugate into single-use volumes before freezing.[1]
2. Photobleaching of the dye.2. Protect the dye, reaction mixture, and final conjugate from light at all stages.[1][10]

References

Utilizing 5-ROX as a Passive Reference Dye in TaqMan® qPCR Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-ROX and TaqMan® qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique for the sensitive and specific quantification of nucleic acids. The TaqMan® assay is a widely used qPCR method that employs a fluorogenic probe to enable the detection of a specific PCR product as it accumulates.[1][2] To enhance the precision and reliability of TaqMan® qPCR assays, a passive reference dye, such as 5-Carboxy-X-rhodamine (this compound), is often included in the reaction mixture. This compound is an inert fluorescent dye that does not participate in the PCR reaction.[3][4] Its stable fluorescent signal throughout the reaction serves as an internal control to normalize for non-PCR related variations in fluorescence, thereby improving the accuracy of quantification.[5][6]

This document provides detailed application notes and protocols for the effective use of this compound as a passive reference dye in TaqMan® qPCR assays.

Principle of TaqMan® qPCR Chemistry with this compound Normalization

The TaqMan® assay utilizes a dual-labeled probe with a reporter dye (e.g., FAM) at the 5' end and a quencher dye at the 3' end.[7] When the probe is intact, the quencher suppresses the reporter's fluorescence.[7] During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and leading to an increase in fluorescence proportional to the amount of amplified product.[7]

This compound is added to the master mix to provide a constant fluorescent signal. The qPCR instrument measures the emission of both the reporter dye and this compound. Normalization is achieved by dividing the reporter's fluorescence intensity (R) by the this compound fluorescence intensity (P) to obtain the normalized reporter signal (Rn).[3][5] This normalization corrects for well-to-well variations such as pipetting inaccuracies, differences in optical path length, and signal fluctuations due to bubbles or condensation.[3][4][6]

TaqMan® qPCR Signaling Pathway

TaqMan_5ROX cluster_setup Reaction Setup cluster_pcr qPCR Cycling cluster_detection Signal Detection & Normalization DNA_Template DNA Template Denaturation Denaturation (95°C) DNA_Template->Denaturation Primers Forward & Reverse Primers Annealing Annealing (55-65°C) Primers->Annealing TaqMan_Probe TaqMan® Probe (Reporter + Quencher) TaqMan_Probe->Annealing Master_Mix qPCR Master Mix (Taq, dNTPs, Buffer) Master_Mix->Denaturation 5_ROX This compound Passive Reference ROX_Signal This compound Fluorescence (Reference) 5_ROX->ROX_Signal Denaturation->Annealing dsDNA -> ssDNA Extension Extension (72°C) Annealing->Extension Primers & Probe Bind Extension->Denaturation Next Cycle Probe_Cleavage Probe Cleavage by Taq (5'-3' Exonuclease Activity) Extension->Probe_Cleavage DNA Synthesis Fluorescence Reporter Fluorescence (Signal) Probe_Cleavage->Fluorescence Reporter Released Normalization Normalization (Rn = Reporter / this compound) Fluorescence->Normalization ROX_Signal->Normalization Quantification Quantification (Cq Value) Normalization->Quantification

Caption: Workflow of TaqMan® qPCR with this compound normalization.

Benefits of Using this compound Passive Reference Dye

The inclusion of this compound as a passive reference dye offers several advantages, leading to more robust and reliable qPCR data.

  • Correction for Pipetting Inaccuracies: Minor variations in reaction volume due to pipetting errors can be normalized, as the this compound signal will vary proportionally with the volume of the master mix.[6]

  • Normalization of Optical Path Variations: qPCR instruments may have slight differences in the light path to each well, leading to variability in fluorescence detection. This compound corrects for these well-to-well optical variations.[6][8]

  • Compensation for Signal Fluctuations: Transient events such as the formation of bubbles or condensation can cause fluctuations in the fluorescent signal. Normalization with this compound can mitigate the impact of these artifacts.[3][4]

  • Improved Data Precision: By reducing non-PCR related variability, this compound normalization leads to tighter replicate groups and a lower coefficient of variation (CV), increasing the statistical power of the experiment.[4]

  • Troubleshooting Tool: The stability of the this compound signal can be used to diagnose issues within a qPCR run. An unstable this compound signal may indicate problems such as evaporation or instrument malfunction.[4]

Quantitative Data Summary

The use of this compound significantly improves the precision of qPCR data by reducing the standard deviation of quantification cycle (Cq) values among technical replicates.

Parameter Without this compound Normalization With this compound Normalization Reference
Average Cq Value No significant impactNo significant impact[5]
Standard Deviation of Cq Values HigherLower[5]
Data Precision LowerHigher[4]
Robustness to Pipetting Variations LowerHigher[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Commercially available this compound is often supplied as a concentrated stock solution. If you need to prepare a stock solution from a lyophilized powder, follow these steps.

  • Reconstitution: Briefly centrifuge the vial to collect the lyophilized powder at the bottom. Reconstitute the this compound in a high-quality, nuclease-free solvent such as DMSO to a final concentration of 25 µM.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The dye is stable for at least 6 months when stored correctly.[9]

Protocol 2: TaqMan® qPCR Assay with this compound

This protocol provides a general guideline for setting up a TaqMan® qPCR reaction using a master mix that requires the addition of this compound. Many commercial master mixes are available with this compound pre-added.

1. Reaction Setup:

  • Work on ice to maintain the integrity of the reagents.

  • Thaw all components (master mix, primers, probe, this compound, and template DNA) completely, vortex briefly, and centrifuge to collect the contents.

  • Prepare a master mix for the total number of reactions plus a 10% overage to account for pipetting losses.

Reaction Mixture Composition (20 µL Reaction):

Component Volume Final Concentration
2x TaqMan® Master Mix10 µL1x
Forward Primer (10 µM)0.4 µL200 nM
Reverse Primer (10 µM)0.4 µL200 nM
TaqMan® Probe (10 µM)0.2 µL100 nM
This compound Passive Reference DyeVariableSee Table Below
Template DNAVariable< 100 ng
Nuclease-Free WaterTo 20 µL-

This compound Concentration Guide for Different qPCR Instruments:

The optimal concentration of this compound depends on the specific qPCR instrument being used. Refer to the manufacturer's instructions for your instrument.

ROX Level Final Concentration Example Instruments Reference
High ROX 500 nMABI 7000, 7300, 7700, 7900HT, StepOne™, StepOnePlus™
Low ROX 50 nMABI 7500, ViiA™ 7, QuantStudio™; Stratagene Mx3000P™, Mx3005P™, Mx4000™
No ROX 0 nMBio-Rad CFX96™, CFX384™, iQ™5; Roche LightCycler® 480; Qiagen Rotor-Gene® Q

2. Plate Setup:

  • Dispense the master mix into the wells of a qPCR plate.

  • Add the template DNA to the respective wells.

  • Seal the plate securely with an optical adhesive film or caps.

  • Centrifuge the plate briefly to collect the reaction components at the bottom of the wells and to eliminate any bubbles.

3. qPCR Cycling Protocol:

The following is a typical cycling protocol. Optimal temperatures and times may vary depending on the primers, probe, and target sequence.

Step Temperature Time Cycles
UNG Incubation (optional) 50°C2 min1
Polymerase Activation 95°C10 min1
Denaturation 95°C15 sec40
Annealing/Extension 60°C60 sec

4. Data Analysis:

  • Set the analysis settings in the instrument software to use this compound as the passive reference dye.

  • The software will automatically calculate the normalized reporter signal (Rn) for each well.

  • Determine the Cq values from the amplification plots of the normalized data.

Experimental Workflow Diagram

qPCR_Workflow Start Start Reagent_Prep Prepare Reagents (Master Mix, Primers, Probe, this compound, Template) Start->Reagent_Prep Master_Mix_Prep Prepare Master Mix on Ice Reagent_Prep->Master_Mix_Prep Dispense_MM Dispense Master Mix into Plate Master_Mix_Prep->Dispense_MM Add_Template Add Template DNA to Wells Dispense_MM->Add_Template Seal_Plate Seal and Centrifuge Plate Add_Template->Seal_Plate Run_qPCR Load Plate and Run qPCR Program Seal_Plate->Run_qPCR Data_Analysis Analyze Data with this compound Normalization Run_qPCR->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a TaqMan® qPCR assay.

Troubleshooting

The multicomponent plot, which displays the raw fluorescence data for each dye, is a valuable tool for troubleshooting qPCR experiments when using this compound.

Observation in Multicomponent Plot Potential Cause Suggested Solution Reference
Stable, flat this compound signal Normal reaction-[4]
Gradual increase in this compound signal Evaporation from wellsEnsure the plate is properly sealed.[4]
Sudden spike or drop in this compound signal Air bubble, condensation, or electrical surgeCentrifuge the plate properly before the run. Check for condensation.[4]
No this compound signal Master mix not added to the wellReview pipetting technique and reaction setup.[5]
Erratic or noisy this compound signal Incorrect this compound concentration for the instrumentVerify the required ROX level for your qPCR machine and adjust the concentration accordingly.

Conclusion

The use of this compound as a passive reference dye is a simple and effective method to improve the precision and reliability of TaqMan® qPCR assays. By normalizing for non-PCR related variations in fluorescence, this compound enables more accurate quantification of nucleic acids, which is critical for researchers, scientists, and drug development professionals who rely on qPCR for robust and reproducible results. Following the detailed protocols and guidelines presented in these application notes will help ensure the successful implementation of this compound in your TaqMan® qPCR experiments.

References

Application Notes and Protocols for 5-ROX Concentration in qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-carboxy-X-rhodamine (5-ROX) as a passive reference dye in quantitative real-time PCR (qPCR). Accurate normalization of fluorescent signals is critical for reliable gene expression analysis and other qPCR applications. This document outlines the recommended this compound concentrations for various qPCR instruments, a detailed protocol for optimizing ROX concentration, and the underlying principles of passive reference dye normalization.

The Role of this compound in qPCR

This compound is an inert fluorescent dye used in qPCR to normalize for non-PCR related variations in fluorescence.[1][2] These variations can arise from well-to-well differences in pipetting volumes, instrument optics, or condensation, which can impact the intensity of the reporter dye signal.[2][3] Since the fluorescence of ROX is not affected by the amplification process, it provides a stable baseline to which the reporter dye signal can be normalized.[3][4] This normalization, expressed as the ratio of the reporter dye's emission intensity to the ROX emission intensity (Rn), corrects for signal fluctuations, leading to more precise and reproducible quantification.[5][6]

The optimal concentration of this compound is instrument-dependent, primarily due to differences in their optical systems, including the light source and filters.[1][7] Instruments with optimal excitation and detection for ROX require a lower concentration, while those with suboptimal optics need a higher concentration to generate a stable reference signal.[7]

Recommended this compound Concentrations for qPCR Instruments

The following tables summarize the generally recommended this compound concentrations for a variety of common qPCR instruments. These are categorized into three groups: instruments that do not require ROX, those that require a low ROX concentration, and those that require a high ROX concentration.

Table 1: Instruments Requiring No this compound

ManufacturerInstrument Model(s)
Bio-Rad iCycler™, MyiQ™, MiQ™2, iQ™5, CFX96 Touch™, CFX384 Touch™, Chromo4™, MiniOpticon™, DNA Engine Opticon® 2[8][9]
Qiagen Rotor-Gene® Q, Rotor-Gene® 3000, Rotor-Gene® 6000[8][10]
Roche LightCycler® 480, LightCycler® 2.0, LightCycler® 96[1][8]
Eppendorf Mastercycler® Realplex[8]
Illumina Eco™ RealTime PCR System[8]
Cepheid SmartCycler®[8]

Table 2: Instruments Requiring Low this compound Concentration (30-50 nM)

ManufacturerInstrument Model(s)Recommended Final Concentration
Applied Biosystems (ABI) 7500, 7500 Fast, ViiA 7™, QuantStudio™[8]50 nM
Agilent/Stratagene Mx3000P™, Mx3005P™, Mx4000™, AriaMx[8][11]30 nM - 50 nM

Table 3: Instruments Requiring High this compound Concentration (500 nM)

ManufacturerInstrument Model(s)Recommended Final Concentration
Applied Biosystems (ABI) 5700, 7000, 7300, 7700, 7900, 7900HT, 7900HT Fast, StepOne®, StepOnePlus®[8]500 nM

Experimental Protocol: Optimization of this compound Concentration

For instruments not listed above, or to fine-tune the ROX concentration for your specific assay, an optimization experiment is recommended.

Objective: To determine the optimal this compound concentration that results in a stable baseline and minimal standard deviation across technical replicates without impacting amplification efficiency.

Materials:

  • qPCR instrument

  • qPCR master mix without ROX

  • This compound passive reference dye stock solution (e.g., 25 µM or 50 µM)

  • Primers and probe for a well-characterized assay

  • Template DNA (e.g., cDNA or genomic DNA)

  • Nuclease-free water

  • qPCR-grade consumables (plates, seals)

Procedure:

  • Prepare a Serial Dilution of this compound:

    • Prepare a working stock of this compound by diluting the concentrated stock in nuclease-free water. For example, diluting a 25 µM stock 1:10 will yield a 2.5 µM working solution.

    • From the working stock, prepare a series of dilutions to test a range of final concentrations (e.g., 10 nM, 30 nM, 50 nM, 100 nM, 200 nM, 500 nM). Calculate the volume of diluted ROX needed for your final reaction volume.

  • Set up qPCR Reactions:

    • Prepare a master mix containing all reaction components except for the this compound dye. This should include the qPCR master mix, primers, probe, and template DNA.

    • Aliquot the master mix into separate tubes for each ROX concentration to be tested.

    • Add the appropriate volume of each this compound dilution to the corresponding master mix aliquot. Also, include a "No ROX" control.

    • Dispense the final reaction mixes into a qPCR plate, ensuring at least three technical replicates for each condition.

  • Perform the qPCR Run:

    • Run the plate on your qPCR instrument using your standard cycling protocol.

    • Ensure that the instrument is set to collect data for both the reporter dye and the ROX dye.

  • Data Analysis:

    • Examine the Raw Fluorescence Plots: For each ROX concentration, inspect the raw fluorescence plot for the ROX channel. The signal should be stable and consistent across all cycles. Look for any significant drifts or noise.

    • Analyze the Normalized Reporter Signal (Rn): The instrument software will normalize the reporter fluorescence using the ROX signal.

    • Evaluate Ct Values and Standard Deviation: Compare the average Ct values and the standard deviation of the Ct values for the technical replicates at each ROX concentration. The optimal concentration should result in the lowest standard deviation without significantly affecting the Ct value.

    • Check the Amplification Plot: Ensure that the amplification curves have a classic sigmoidal shape and that the fluorescence intensity is not compromised by the addition of ROX.

Expected Results:

The optimal this compound concentration will provide a stable passive reference signal, leading to tight clustering of amplification curves for technical replicates and a low standard deviation in Ct values. Excessively high concentrations of ROX may inhibit the PCR reaction, while insufficient concentrations will fail to provide adequate normalization.

Diagrams

Caption: Workflow for this compound Normalization in qPCR.

ROX_Logic_Diagram Logical Role of this compound in qPCR Data Normalization cluster_sources Sources of Variation cluster_effect Effect on Signal cluster_normalization Normalization Process cluster_result Outcome A Pipetting Inaccuracy D Variable Reporter Dye Signal A->D E Variable ROX Dye Signal A->E B Optical Path Differences B->D B->E C Condensation C->D C->E F Raw Reporter Signal G Raw ROX Signal (Stable Reference) H Calculate Normalized Signal (Rn) Rn = Reporter / ROX F->H G->H I Corrected, Reliable Quantification Data H->I

Caption: Logical Role of this compound in qPCR Data Normalization.

References

Application Notes and Protocols for 5-ROX in Automated DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-ROX

5-Carboxy-X-rhodamine (this compound) is a fluorescent dye belonging to the rhodamine family. It is widely utilized in molecular biology, particularly in automated DNA sequencing, due to its favorable photophysical properties. This compound exhibits a strong fluorescence emission in the orange-red region of the spectrum, making it an effective label for oligonucleotides and a component of dye sets for multicolor fluorescence detection. In automated DNA sequencing, this compound is primarily employed in two key methodologies: dye-primer sequencing and dye-terminator sequencing. It also serves as a passive reference dye in quantitative PCR (qPCR) applications to normalize fluorescent signals.

Physicochemical and Spectroscopic Properties of this compound

A comprehensive understanding of the spectral properties of this compound is crucial for its effective application in automated DNA sequencing. The dye's excitation and emission maxima, molar extinction coefficient, and quantum yield determine the optimal instrument settings and its signal intensity.

PropertyValueReference
Excitation Maximum (λex) 570 - 580 nm[1]
Emission Maximum (λem) 591 - 604 nm[1]
Molar Extinction Coefficient (ε) ~93,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) High[1]
Color Orange-Red[1]

Applications of this compound in Automated DNA Sequencing

Dye-Primer Sequencing

In dye-primer sequencing, the fluorescent dye is covalently attached to the 5' end of the sequencing primer. Four separate sequencing reactions are performed, each containing a primer labeled with a different fluorescent dye corresponding to one of the four DNA bases (A, C, G, T). This compound is typically used to label the primer in the reaction corresponding to the termination with dideoxythymidine triphosphate (ddTTP). The products of the four reactions are then combined and separated by capillary electrophoresis. A laser excites the dyes as the fragments pass a detector, and the sequence is determined by the order of the emitted colors.

Dye-Terminator Sequencing

Dye-terminator sequencing is a more streamlined method where each of the four dideoxynucleotide chain terminators (ddNTPs) is labeled with a different fluorescent dye. This allows the entire sequencing reaction to be performed in a single tube. When a dye-labeled ddNTP is incorporated into the growing DNA strand, synthesis is terminated, and the fragment is labeled with the dye corresponding to that specific base. This compound can be conjugated to one of the ddNTPs, contributing to the four-color detection system. The resulting fragments of varying lengths are then separated by capillary electrophoresis, and the sequence is read by detecting the fluorescence of the terminal dye on each fragment.

Experimental Protocols

Protocol 1: Labeling of Sequencing Primers with this compound NHS Ester

This protocol describes the covalent attachment of this compound to an amino-modified oligonucleotide primer for use in dye-primer sequencing.

Materials:

  • This compound N-hydroxysuccinimide (NHS) ester

  • Amine-modified oligonucleotide primer

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Nuclease-free water

  • Purification column (e.g., gel filtration or HPLC)

Procedure:

  • Prepare this compound NHS Ester Stock Solution: Dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh.

  • Prepare Primer Solution: Dissolve the amine-modified oligonucleotide primer in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL. Buffers containing primary amines (like Tris) should be avoided as they will compete for reaction with the NHS ester.

  • Labeling Reaction: Add the this compound NHS ester stock solution to the primer solution. A molar excess of the dye (typically 5-10 fold) is recommended to ensure efficient labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification: Purify the this compound labeled primer from the unreacted dye and byproducts using a suitable purification method such as gel filtration, ethanol (B145695) precipitation, or reverse-phase HPLC.

  • Quantification and Storage: Determine the concentration and labeling efficiency of the purified this compound primer using UV-Vis spectrophotometry. Store the labeled primer at -20°C, protected from light.

Protocol 2: Dye-Primer Sanger Sequencing using a this compound Labeled Primer

This protocol outlines the cycle sequencing reaction for the "T" lane using a this compound labeled primer.

Materials:

  • Purified DNA template (plasmid, PCR product)

  • This compound labeled sequencing primer (e.g., M13 forward or a custom primer)

  • DNA polymerase (e.g., a thermostable polymerase suitable for sequencing)

  • Sequencing reaction buffer

  • Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP)

  • Dideoxythymidine triphosphate (ddTTP)

  • Nuclease-free water

Reaction Setup (for a single "T" reaction):

ComponentVolume/Amount
DNA Template100-500 ng (plasmid) or 10-100 ng (PCR product)
This compound Labeled Primer3-5 pmol
Sequencing Buffer2 µL (5x)
dNTP/ddTTP Mix1 µL
DNA Polymerase0.5 µL
Nuclease-free waterto a final volume of 10 µL

Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation96°C1 minute1
Denaturation96°C10 seconds25-30
Annealing50-55°C5 seconds25-30
Extension60°C4 minutes25-30
Final Hold4°CHold1

Post-Reaction Cleanup:

After thermal cycling, the products from the four separate dye-primer reactions (A, C, G, and T) are combined and purified to remove unincorporated primers, dNTPs, and ddNTPs. This can be achieved by ethanol/EDTA precipitation or by using commercially available cleanup kits. The purified, combined products are then ready for capillary electrophoresis.

Protocol 3: Dye-Terminator Sanger Sequencing (Conceptual)

While specific commercial dye-terminator kits have proprietary formulations, the following provides a conceptual protocol for a single-tube dye-terminator reaction that would include a this compound labeled ddNTP.

Materials:

  • Purified DNA template

  • Unlabeled sequencing primer

  • DNA polymerase

  • Sequencing reaction buffer

  • Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP)

  • A mixture of four fluorescently labeled dideoxynucleotides (e.g., ddATP-Dye1, ddCTP-Dye2, ddGTP-Dye3, and ddTTP-5-ROX)

Reaction Setup (single tube):

ComponentVolume/Amount
DNA Template100-500 ng (plasmid) or 10-100 ng (PCR product)
Unlabeled Primer3-5 pmol
Sequencing Buffer2 µL (5x)
dNTP/ddNTP-dye Mix1 µL
DNA Polymerase0.5 µL
Nuclease-free waterto a final volume of 10 µL

Thermal Cycling and Cleanup:

The thermal cycling conditions would be similar to those for dye-primer sequencing. Following the reaction, a cleanup step is essential to remove unincorporated dye-terminators, which can interfere with the analysis by creating "dye blobs" in the electropherogram.[2] Purification can be performed using methods such as ethanol/EDTA precipitation or spin columns.

Visualizations

Diagram 1: this compound Labeling of a Sequencing Primer

G cluster_reactants Reactants cluster_reaction Labeling Reaction cluster_products Products 5_ROX_NHS This compound NHS Ester Reaction Bicarbonate Buffer pH 8.3-8.5 Room Temperature 5_ROX_NHS->Reaction Amine_Primer Amine-Modified Primer Amine_Primer->Reaction Labeled_Primer This compound Labeled Primer Reaction->Labeled_Primer NHS_byproduct NHS byproduct Reaction->NHS_byproduct

Caption: Workflow for labeling an amine-modified primer with this compound NHS ester.

Diagram 2: Dye-Primer Sequencing Workflow

G Template_Primer DNA Template + This compound Labeled Primer Cycle_Sequencing Thermal Cycling Template_Primer->Cycle_Sequencing Reaction_Mix Sequencing Reaction Mix (Polymerase, dNTPs, ddTTP) Reaction_Mix->Cycle_Sequencing Combine_Reactions Combine with A, C, G reactions Cycle_Sequencing->Combine_Reactions Purification Purification of Fragments Combine_Reactions->Purification Electrophoresis Capillary Electrophoresis Purification->Electrophoresis Detection Laser Excitation & Fluorescence Detection Electrophoresis->Detection Sequence_Analysis Sequence Analysis Detection->Sequence_Analysis

Caption: Overview of the dye-primer sequencing workflow using a this compound labeled primer.

Diagram 3: Dye-Terminator Sequencing Workflow

G Template_Primer DNA Template + Unlabeled Primer Cycle_Sequencing Thermal Cycling Template_Primer->Cycle_Sequencing Reaction_Mix Sequencing Reaction Mix (Polymerase, dNTPs, Dye-ddNTPs including this compound) Reaction_Mix->Cycle_Sequencing Purification Purification of Fragments Cycle_Sequencing->Purification Electrophoresis Capillary Electrophoresis Purification->Electrophoresis Detection Laser Excitation & Fluorescence Detection Electrophoresis->Detection Sequence_Analysis Sequence Analysis Detection->Sequence_Analysis

Caption: General workflow for single-tube dye-terminator DNA sequencing.

Troubleshooting

Common issues in automated sequencing that may be related to the fluorescent dye include weak signals, "dye blobs," and incorrect spectral calibration.

  • Weak Signal: This can result from inefficient labeling of the primer or terminator, low concentration of the labeled species, or degradation of the dye. Ensure proper storage of this compound labeled reagents in the dark and at low temperatures. Re-optimization of the labeling reaction or increasing the amount of labeled primer/terminator in the sequencing reaction may be necessary.

  • Dye Blobs: These are artifacts in the electropherogram caused by unincorporated dye-labeled terminators.[2] Efficient cleanup after the sequencing reaction is crucial to remove these, as they can obscure the true sequencing peaks.[2]

  • Spectral Calibration: Automated sequencers require a spectral calibration to differentiate between the different colored dyes. An incorrect or outdated calibration can lead to misinterpretation of the this compound signal and incorrect base calling. Regularly perform a spectral calibration using the appropriate standards for the dye set that includes this compound.

Conclusion

This compound is a versatile and reliable fluorescent dye for automated DNA sequencing. Its bright orange-red fluorescence provides a strong signal for the detection of labeled DNA fragments. By following detailed protocols for labeling and sequencing, and by implementing proper troubleshooting measures, researchers can effectively utilize this compound to generate high-quality DNA sequence data. The choice between dye-primer and dye-terminator methodologies will depend on the specific experimental requirements and available resources.

References

Application Notes and Protocols for Fluorescence Resonance Energy Transfer (FRET) using 5-ROX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 5-Carboxy-X-rhodamine (5-ROX) as an acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) assays. This document is intended for researchers, scientists, and drug development professionals seeking to employ FRET for studying molecular interactions, enzymatic activities, and for high-throughput screening applications.

Introduction to FRET and this compound

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions and conformational changes in real-time.

This compound is a bright and photostable rhodamine dye that serves as an excellent FRET acceptor for various donor fluorophores. Its spectral properties, including a high extinction coefficient and good quantum yield, make it a reliable choice for a wide range of FRET applications.

Photophysical Properties and Suitable Donor Pairs for this compound

The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The donor's emission spectrum must overlap with the acceptor's excitation spectrum. This compound, with its excitation maximum around 575 nm and emission maximum around 600 nm, is compatible with several common donor fluorophores.[1]

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~575 nm[1]
Emission Maximum (λem)~600 nm[1]
Molar Extinction Coefficient (ε)>85,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ)High[3]
Recommended Excitation540–580 nm[2]
Recommended Emission580–620 nm[2]

Table 2: Common Donor Fluorophores for this compound and their Förster Distances (R₀)

Donor FluorophoreExcitation Max (nm)Emission Max (nm)Förster Distance (R₀) with this compound (Å)
Fluorescein (FITC)~494~51850 - 60 (Estimated)
Cyanine3 (Cy3)~550~57050 - 60
Tetramethylrhodamine (TAMRA)~555~58045 - 60

Note: Förster distances are dependent on the specific labeling chemistry, linker length, and local environment. The values presented are estimates and should be experimentally determined for precise measurements.

Applications and Experimental Protocols

This compound-based FRET assays are versatile and can be applied to a variety of research areas, including protein-protein interactions, nucleic acid hybridization, enzyme kinetics, and high-throughput screening for drug discovery.

Protein-Protein Interaction Studies

FRET is a powerful technique to study the dynamics of protein-protein interactions in vitro and in living cells. By labeling two interacting proteins with a suitable donor and this compound as the acceptor, the formation and dissociation of the protein complex can be monitored in real-time.

This protocol describes the general steps for labeling a protein with an amine-reactive derivative of this compound.

Materials:

  • Purified protein with accessible primary amines (e.g., lysine (B10760008) residues) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound, SE (Succinimidyl Ester).

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Reaction buffer: 100 mM sodium bicarbonate, pH 8.3.

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound, SE in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled protein at 280 nm (for protein) and ~575 nm (for this compound).

    • Calculate the protein concentration and the dye concentration to determine the DOL.

Diagram 1: Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Purified Protein in Amine-Free Buffer Incubation Incubate 1-2h at RT (Protected from light) Protein->Incubation Add ROX-SE ROX_SE This compound, SE in DMF/DMSO ROX_SE->Incubation SEC Size-Exclusion Chromatography Incubation->SEC Separate Labeled Protein DOL Determine Degree of Labeling (DOL) SEC->DOL Analyze Fractions

Caption: Workflow for labeling proteins with this compound, SE.

Nucleic Acid Hybridization Assays

FRET is widely used to monitor nucleic acid hybridization in real-time. A common approach involves labeling one oligonucleotide with a donor and a complementary oligonucleotide with this compound. Hybridization brings the two fluorophores into close proximity, resulting in a FRET signal.

Materials:

  • Donor-labeled single-stranded DNA (ssDNA) probe.

  • This compound-labeled complementary ssDNA target.

  • Hybridization buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂).

  • Fluorometer or plate reader capable of FRET measurements.

Procedure:

  • Probe and Target Preparation: Resuspend the labeled oligonucleotides in hybridization buffer to the desired concentrations.

  • Assay Setup:

    • In a microplate well or cuvette, add the donor-labeled probe.

    • Measure the initial donor fluorescence (Excitation at donor λex, Emission at donor λem).

  • Hybridization:

    • Add the this compound-labeled target to the well.

    • Monitor the decrease in donor fluorescence and the increase in acceptor fluorescence (Excitation at donor λex, Emission at acceptor λem) over time at a constant temperature.

  • Data Analysis:

    • Calculate the FRET efficiency at different time points or at equilibrium to determine the extent of hybridization.

Diagram 2: Nucleic Acid Hybridization FRET

G cluster_unbound Unhybridized State cluster_bound Hybridized State DonorProbe Donor-labeled Probe AcceptorTarget Acceptor-labeled Target Hybrid Hybridized Probe-Target Complex label_no_fret No FRET label_fret FRET Occurs

Caption: Principle of FRET in nucleic acid hybridization.

High-Throughput Screening (HTS) for Drug Discovery

FRET-based assays are well-suited for HTS due to their homogeneous format, sensitivity, and ratiometric nature, which minimizes artifacts from compound fluorescence or quenching. This compound is a valuable acceptor for developing robust HTS assays to screen for inhibitors or activators of enzymes or protein-protein interactions.

This protocol outlines a general procedure for a FRET-based HTS assay to identify protease inhibitors using a substrate peptide labeled with a donor and this compound.

Materials:

  • FRET peptide substrate (labeled with a donor and this compound, with a protease cleavage site in between).

  • Protease enzyme.

  • Assay buffer.

  • Compound library.

  • 384-well microplates.

  • Plate reader with FRET capabilities.

Procedure:

  • Assay Miniaturization and Optimization: Optimize enzyme and substrate concentrations, and incubation time in the desired microplate format to achieve a robust assay window and Z' factor > 0.5.

  • Compound Screening:

    • Dispense a small volume of each compound from the library into the wells of a 384-well plate.

    • Add the protease enzyme to all wells (except negative controls).

    • Pre-incubate the enzyme with the compounds for a defined period.

  • Reaction Initiation and Detection:

    • Add the FRET peptide substrate to all wells to initiate the reaction.

    • Incubate for the optimized time at a controlled temperature.

    • Measure the donor and acceptor fluorescence intensities.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Identify "hits" as compounds that significantly inhibit the change in FRET ratio compared to control wells.

Diagram 3: HTS Workflow for Protease Inhibitors

G Start Start HTS Dispense_Cmpd Dispense Compound Library into Plates Start->Dispense_Cmpd Add_Enzyme Add Protease Enzyme Dispense_Cmpd->Add_Enzyme Preincubation Pre-incubate Add_Enzyme->Preincubation Add_Substrate Add FRET Substrate Preincubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Read_Plate Read FRET Signal (Plate Reader) Incubation->Read_Plate Data_Analysis Data Analysis (Calculate FRET Ratio) Read_Plate->Data_Analysis Hit_ID Identify Hits Data_Analysis->Hit_ID

Caption: High-throughput screening workflow using a FRET assay.

Data Analysis and Interpretation

Quantitative analysis of FRET data requires careful correction for spectral bleed-through (crosstalk) and direct excitation of the acceptor.

Key Parameters to Calculate:

  • FRET Efficiency (E): The fraction of energy transferred from the donor to the acceptor. It can be calculated using the following formula:

    • E = 1 - (F_DA / F_D)

    • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

  • Apparent FRET (FRET_A): A ratiometric value often used in imaging, calculated as:

    • FRET_A = (I_FRET - BT_D * I_D - BT_A * I_A) / I_D

    • Where I_FRET, I_D, and I_A are the background-corrected intensities in the FRET, donor, and acceptor channels, respectively, and BT_D and BT_A are the bleed-through coefficients.

Troubleshooting

Table 3: Common Issues and Solutions in this compound FRET Assays

IssuePossible CauseSuggested Solution
Low or no FRET signal * Distance between donor and acceptor is >10 nm. * Poor spectral overlap. * Incorrect fluorophore orientation. * Low labeling efficiency.* Redesign the labeled molecules to bring fluorophores closer. * Select a more suitable donor-acceptor pair. * Use longer, flexible linkers for the fluorophores. * Optimize the labeling protocol and verify the DOL.
High background fluorescence * Autofluorescence from cells or media. * Direct excitation of the acceptor. * Unbound fluorescent dye.* Use media with low autofluorescence. * Use a donor excitation wavelength that minimally excites the acceptor. * Ensure thorough purification after labeling.
Photobleaching * Excessive excitation light intensity or duration.* Reduce the excitation intensity and/or exposure time. * Use an anti-fade mounting medium for fixed samples. * Acquire images in a time-lapse series with longer intervals.

Signaling Pathway Example: GPCR Dimerization

FRET is a valuable tool for studying the dimerization of G-protein coupled receptors (GPCRs), a process that can influence their signaling properties. By labeling two different GPCRs (or two copies of the same GPCR) with a donor and this compound, the formation of dimers or oligomers can be monitored upon ligand binding.

Diagram 4: GPCR Dimerization Signaling Pathway

GPCR_Dimerization cluster_ligand Ligand Binding cluster_receptor Receptor Dimerization cluster_signaling Downstream Signaling Ligand Ligand GPCR_A GPCR-Donor Ligand->GPCR_A Binds GPCR_B GPCR-Acceptor (this compound) Ligand->GPCR_B Binds Dimer GPCR Dimer (FRET Signal) GPCR_A->Dimer GPCR_B->Dimer G_Protein G-Protein Activation Dimer->G_Protein Activates Second_Messenger Second Messenger Production G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: FRET-based monitoring of GPCR dimerization and signaling.

References

Application Notes and Protocols: 5-ROX as a FRET Acceptor for FAM Donor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Förster Resonance Energy Transfer (FRET) pair of 6-Carboxyfluorescein (6-FAM) as the donor and 5-Carboxy-X-rhodamine (5-ROX) as the acceptor in various biological and drug discovery assays.

Introduction to FAM and this compound as a FRET Pair

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities.

The pairing of 6-FAM as a donor and this compound as an acceptor is widely used in designing fluorescent probes for a variety of applications, including real-time quantitative PCR (qPCR), nucleic acid hybridization assays, and protease activity assays. The significant spectral overlap between the emission spectrum of FAM and the excitation spectrum of this compound, coupled with their favorable photophysical properties, makes them an effective FRET pair. When the two dyes are in close proximity, excitation of FAM leads to energy transfer to this compound, resulting in quenching of FAM's fluorescence and emission from this compound. When the dyes are separated, FRET is disrupted, and FAM fluorescence is observed.

Data Presentation: Quantitative Properties of FAM and this compound

A thorough understanding of the spectral and physical properties of the donor and acceptor dyes is critical for designing and interpreting FRET experiments. The table below summarizes the key quantitative data for 6-FAM and this compound.

Property6-Carboxyfluorescein (6-FAM) - Donor5-Carboxy-X-rhodamine (this compound) - Acceptor
Excitation Maximum (λex) 495 nm578 nm[1][2][3]
Emission Maximum (λem) 519 nm604 nm[1][2][3]
Molar Extinction Coefficient (ε) ~78,000 M⁻¹cm⁻¹82,000 - 93,000 M⁻¹cm⁻¹[1][2][4]
Quantum Yield (Φ) ~0.90~0.94[1][2]
Förster Distance (R₀) ~56 Å (calculated)-

Experimental Protocols

Here, we provide detailed protocols for three common applications of FAM-ROX FRET probes.

Real-Time Quantitative PCR (qPCR) using a FAM-ROX TaqMan® Probe

Application: Quantification of a specific DNA or RNA target.

Principle: A TaqMan® probe is a dual-labeled oligonucleotide with a 5'-reporter (FAM) and a 3'-quencher (this compound). The probe hybridizes to a specific sequence within the PCR amplicon. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the FAM donor from the ROX acceptor. This separation leads to an increase in FAM fluorescence, which is proportional to the amount of amplified product.

Protocol:

  • Probe and Primer Design:

    • Design PCR primers to amplify a 70-200 bp region of your target sequence.

    • Design a TaqMan® probe with a FAM moiety at the 5' end and a this compound moiety at the 3' end. The probe's melting temperature (Tm) should be 8-10°C higher than the primers' Tm. Avoid a 'G' at the 5' end of the probe, as it can quench FAM fluorescence.[5]

  • Reaction Setup: Prepare the following reaction mix on ice. The volumes are for a single 20 µL reaction. For multiple reactions, prepare a master mix.

ComponentFinal ConcentrationVolume
2x qPCR Master Mix1x10 µL
Forward Primer (10 µM)300-900 nM0.6-1.8 µL
Reverse Primer (10 µM)300-900 nM0.6-1.8 µL
FAM-ROX TaqMan® Probe (10 µM)100-250 nM0.2-0.5 µL
Template DNA/cDNA<100 ng1-5 µL
Nuclease-free water-to 20 µL
  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with the following cycling conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-10 min1
Denaturation95°C15 sec40-50
Annealing/Extension60°C60 sec
  • Data Analysis: Analyze the amplification plots and determine the cycle threshold (Ct) values for your samples. Use a standard curve for absolute quantification or the ΔΔCt method for relative quantification.

Nucleic Acid Hybridization Assay using a FAM-ROX Molecular Beacon

Application: Detection of specific DNA or RNA sequences in a homogenous solution.

Principle: A molecular beacon is a single-stranded oligonucleotide probe that forms a stem-loop structure. The loop contains the probe sequence complementary to the target, and the stem is formed by complementary arm sequences at the 5' and 3' ends. A FAM fluorophore is attached to one end of the stem, and a this compound quencher to the other. In the absence of the target, the stem keeps the FAM and ROX in close proximity, quenching the fluorescence. Upon hybridization of the loop to the target sequence, the molecular beacon undergoes a conformational change that separates the stem, leading to a significant increase in FAM fluorescence.

Protocol:

  • Molecular Beacon Design:

    • Design a loop sequence of 15-30 nucleotides complementary to your target.

    • Design 5-7 nucleotide arm sequences that are complementary to each other to form a stable stem at the assay temperature. The stem Tm should be 7-10°C higher than the annealing temperature of the PCR.

    • Synthesize the molecular beacon with a 5'-FAM and a 3'-5-ROX modification.

  • Hybridization Reaction:

    • Prepare a reaction buffer (e.g., 1x PBS with 5 mM MgCl₂).

    • Add the FAM-ROX molecular beacon to a final concentration of 100-500 nM.

    • Add your target nucleic acid sample.

    • Incubate at the optimal hybridization temperature (typically just below the Tm of the probe-target hybrid) for 30-60 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of FAM (excitation ~495 nm, emission ~519 nm) using a fluorometer or plate reader.

    • A significant increase in fluorescence compared to a no-target control indicates the presence of the target sequence.

Protease Activity Assay using a FAM-ROX FRET Peptide Substrate

Application: Monitoring the activity of a specific protease and screening for inhibitors.

Principle: A short peptide containing the specific cleavage site for the protease of interest is synthesized with a FAM donor at one end and a this compound acceptor at the other. In the intact peptide, FRET occurs, and FAM fluorescence is quenched. Upon cleavage of the peptide by the protease, the FAM and ROX are separated, leading to an increase in FAM fluorescence that is proportional to the protease activity.

Protocol:

  • Substrate Design and Synthesis:

    • Identify the specific cleavage sequence for your target protease.

    • Synthesize a peptide (typically 6-10 amino acids) containing this cleavage sequence, flanked by a few additional amino acids for solubility and stability.

    • Label the N-terminus with FAM and the C-terminus with this compound (or vice versa).

  • Enzymatic Assay:

    • Prepare an assay buffer optimal for the activity of your protease.

    • In a microplate well, add the FAM-ROX peptide substrate to a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Initiate the reaction by adding the protease to a final concentration in the nanomolar range.

    • For inhibitor screening, pre-incubate the protease with the test compounds before adding the substrate.

  • Kinetic Measurement:

    • Immediately begin monitoring the increase in FAM fluorescence (excitation ~495 nm, emission ~519 nm) over time using a fluorescence plate reader.

    • The initial rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.

  • Data Analysis:

    • Calculate the initial velocity of the reaction.

    • For inhibitor studies, determine the IC₅₀ values of the compounds.

Mandatory Visualizations

Signaling Pathway: Protease-Activated Receptor (PAR) Signaling

This diagram illustrates a simplified signaling pathway where a protease cleaves a PAR, leading to downstream signaling. A FAM-ROX FRET-based biosensor could be designed to monitor the activity of the activating protease.

Protease_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage G_Protein G-Protein PAR->G_Protein Activation Effector Downstream Effector G_Protein->Effector Activation Response Cellular Response Effector->Response

Caption: Simplified Protease-Activated Receptor (PAR) signaling pathway.

Experimental Workflow: qPCR using a FAM-ROX TaqMan® Probe

This diagram outlines the key steps in performing a real-time quantitative PCR experiment with a FAM-ROX TaqMan® probe.

qPCR_Workflow start Start reagent_prep Prepare Master Mix (Primers, Probe, Polymerase) start->reagent_prep add_template Add Template DNA/cDNA reagent_prep->add_template run_qpcr Run Real-Time PCR (Thermal Cycling) add_template->run_qpcr data_acq Fluorescence Data Acquisition (FAM channel) run_qpcr->data_acq analysis Data Analysis (Ct determination, Quantification) data_acq->analysis end End analysis->end

Caption: Workflow for qPCR with a FAM-ROX TaqMan® probe.

Logical Relationship: FRET-based Protease Activity Assay

This diagram illustrates the logical relationship between the components of a FRET-based protease assay and the resulting signal.

Protease_FRET_Logic cluster_substrate Intact Substrate cluster_cleavage Cleaved Substrate FAM_ROX_close FAM and this compound in close proximity FAM_ROX_far FAM and this compound separated FRET_on FRET Occurs (FAM Quenched) FAM_ROX_close->FRET_on FRET_off FRET Disrupted (FAM Fluoresces) FAM_ROX_far->FRET_off Protease Protease Protease->FAM_ROX_close Cleavage

Caption: Logical flow of a FRET-based protease assay.

References

Amine-Reactive Coupling of 5-ROX Succinimidyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) is a bright, amine-reactive fluorescent dye widely utilized for the covalent labeling of biomolecules.[1][2][3] Its succinimidyl ester moiety readily reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[4][5] This covalent conjugation makes this compound an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, immunofluorescence, fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) assays.[5][6][7][8] The single isomer of this compound is often preferred for labeling peptides and nucleotides as it can provide better resolution during HPLC purification of the final conjugate.[9]

This document provides detailed protocols for the amine-reactive coupling of this compound succinimidyl ester to proteins (such as antibodies) and amine-modified oligonucleotides.

Chemical Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[10] The reaction is highly dependent on the pH of the solution, as the primary amine must be in its deprotonated, nucleophilic state.[11][12]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products ROX_SE This compound Succinimidyl Ester (Amine-Reactive Dye) Conditions pH 8.3 - 8.5 (Bicarbonate or Borate Buffer) Room Temperature Conjugate This compound Labeled Biomolecule (Stable Amide Bond) ROX_SE->Conjugate + Biomolecule-NH2 Biomolecule Biomolecule with Primary Amine (R-NH2) (e.g., Protein, Oligonucleotide) NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS - NHS

Caption: Reaction of this compound SE with a primary amine.

Quantitative Data Summary

Successful labeling depends on several factors, including pH, temperature, and the molar ratio of dye to the biomolecule. The following tables summarize key quantitative parameters for the amine-reactive coupling of this compound SE.

Table 1: Spectral Properties of this compound

ParameterValueReference
Excitation Wavelength (λex)~575-578 nm[3][13]
Emission Wavelength (λem)~600-604 nm[3][13]
Molar Extinction Coefficient (ε)~82,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ)~0.94[3]

Table 2: Recommended Reaction Conditions

ParameterProteins/AntibodiesAmine-Modified Oligonucleotides
Optimal pH 8.3 - 8.58.5 - 9.0
Recommended Buffer 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate0.1 - 0.3 M Sodium Bicarbonate
Dye:Biomolecule Molar Ratio 10:1 to 20:1 (optimization recommended)5:1 to 15:1
Biomolecule Concentration 2-10 mg/mL0.1 - 1 mM
Reaction Time 1 - 4 hours at Room Temperature2 - 18 hours at Room Temperature
Quenching Agent 50-100 mM Tris-HCl or Glycine, pH 7.4Not typically required

Experimental Protocols

Preparation of Reagents
  • This compound SE Stock Solution: Prepare a 10 mM stock solution of this compound SE in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This solution should be prepared fresh before use, as NHS esters are moisture-sensitive.[13] If storage is necessary, it can be stored at -20°C for up to two weeks.[14]

  • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3-8.5.[11][15] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the dye.[4]

Protocol 1: Labeling of Proteins (e.g., Antibodies)

This protocol is a general guideline for labeling proteins with this compound SE. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound SE stock solution (10 mM in DMSO)

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (1 M Tris-HCl, pH 7.4)

  • Purification column (e.g., gel filtration, such as Sephadex G-25)

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[14][15] If the protein is in a buffer containing amines, it must be dialyzed against an amine-free buffer (e.g., PBS) prior to labeling.

  • Calculate Reagent Volumes: Determine the volume of this compound SE stock solution needed to achieve the desired molar excess. A starting point of a 15:1 molar ratio of dye to protein is recommended.

  • Labeling Reaction: Add the calculated volume of this compound SE stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Separate the this compound labeled protein from the unreacted dye and reaction byproducts using a gel filtration column equilibrated with PBS or another suitable storage buffer.[15][16]

G start Start prep_protein Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer) start->prep_protein add_dye Add this compound SE to Protein (Molar Ratio 10:1 to 20:1) prep_protein->add_dye prep_dye Prepare 10 mM this compound SE Stock in Anhydrous DMSO prep_dye->add_dye incubate Incubate for 1-2 hours at Room Temperature (Protect from Light) add_dye->incubate quench Quench Reaction (Optional, with Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify characterize Characterize Labeled Protein (Determine DOL) purify->characterize end End characterize->end

Caption: Workflow for labeling proteins with this compound SE.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is designed for oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' terminus.[17]

Materials:

  • Amine-modified oligonucleotide solution (in nuclease-free water or TE buffer)

  • This compound SE stock solution (10 mM in DMSO)

  • Reaction Buffer (0.3 M Sodium Bicarbonate, pH 9.0)

  • Purification supplies (e.g., ethanol (B145695) precipitation reagents or HPLC system)

Procedure:

  • Prepare the Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in the reaction buffer to a final concentration of 0.1-1 mM.

  • Calculate Reagent Volumes: Determine the amount of this compound SE stock solution required. A 10-fold molar excess of the dye over the oligonucleotide is a good starting point.

  • Labeling Reaction: Add the this compound SE stock solution to the oligonucleotide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark. For higher efficiency, the incubation can be extended up to 18 hours.

  • Purification: Purify the this compound labeled oligonucleotide from the excess unreacted dye. This can be achieved by methods such as ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC for higher purity.

Characterization of Labeled Biomolecules

Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule, is a critical parameter for ensuring the quality and consistency of the conjugate.[14][15]

For a labeled protein, the DOL can be calculated using the following formula:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]

Where:

  • Amax is the absorbance of the conjugate at the λmax of this compound (~575 nm).

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

  • εdye is the molar extinction coefficient of this compound at its λmax (~82,000 M⁻¹cm⁻¹).

  • CF is the correction factor for the dye's absorbance at 280 nm (A280 / Amax). This value is typically provided by the dye manufacturer.

Troubleshooting and Optimization

Optimizing the labeling reaction is often necessary to achieve the desired DOL without compromising the biological activity of the molecule.

G start Start Optimization check_dol Is DOL in Optimal Range? start->check_dol low_dol Low DOL check_dol->low_dol No high_dol High DOL check_dol->high_dol No optimal_dol Optimal DOL check_dol->optimal_dol Yes increase_ratio Increase Dye:Biomolecule Molar Ratio low_dol->increase_ratio decrease_ratio Decrease Dye:Biomolecule Molar Ratio high_dol->decrease_ratio increase_time Increase Reaction Time increase_ratio->increase_time check_ph Verify Reaction pH is 8.3-8.5 increase_time->check_ph check_buffer Ensure Buffer is Amine-Free check_ph->check_buffer check_buffer->check_dol Re-run Reaction decrease_time Decrease Reaction Time decrease_ratio->decrease_time decrease_time->check_dol Re-run Reaction

Caption: Decision tree for optimizing the this compound SE labeling reaction.

Storage and Handling

  • This compound SE Reagent: Store the solid dye at -20°C, desiccated and protected from light.[13][18]

  • Labeled Conjugates: For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent such as sodium azide (B81097) (0.01-0.03%) to the conjugate solution.[15] Store at 4°C, protected from light. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[15] Under these conditions, conjugates are typically stable for a year or more.[15]

References

Application Notes and Protocols for EDC-Mediated Labeling of Biomolecules with 5-ROX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. This technique enables the visualization, tracking, and quantification of proteins, antibodies, and other biomolecules in a variety of assays, including immunoassays, fluorescence microscopy, and flow cytometry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide (B86325) that is widely used to couple carboxyl groups to primary amines.[1][2] This application note provides a detailed protocol for the labeling of biomolecules with 5-Carboxy-X-Rhodamine (5-ROX) using EDC and N-hydroxysuccinimide (NHS) chemistry. The inclusion of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the reactive intermediate, leading to higher coupling efficiencies.[2][3]

Principle of the Reaction

The EDC-mediated labeling of a biomolecule with this compound is a two-step process. First, EDC activates the carboxyl group on the this compound molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed.[2] To increase the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. In the second step, this NHS ester of this compound reacts with a primary amine group on the target biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue) to form a stable amide bond, covalently linking the fluorescent dye to the biomolecule.[2][3]

Materials and Methods

Materials
  • Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, MES, HEPES)

  • This compound (5-Carboxy-X-Rhodamine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Spectrophotometer

  • Microcentrifuge tubes

Experimental Protocols

Protocol 1: Two-Step Labeling of a Biomolecule with this compound

This protocol is designed for the labeling of a protein or antibody.

1. Preparation of Reagents:

  • Biomolecule Solution: Prepare the biomolecule at a concentration of 1-10 mg/mL in an amine-free buffer. If the biomolecule is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer like PBS or MES.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • EDC Stock Solution: Immediately before use, dissolve EDC in Activation Buffer to a concentration of 10 mg/mL.

  • NHS Stock Solution: Immediately before use, dissolve NHS or Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the this compound stock solution, EDC stock solution, and NHS stock solution according to the molar ratios suggested in Table 2.

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

3. Conjugation to the Biomolecule:

  • Add the activated this compound solution to the biomolecule solution.

  • Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer. The optimal pH for the reaction of the NHS ester with primary amines is slightly basic.[1]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.

4. Quenching the Reaction:

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

5. Purification of the Labeled Biomolecule:

  • Separate the labeled biomolecule from unreacted this compound and other reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]

  • Equilibrate the column with PBS or another suitable storage buffer.

  • Apply the quenched reaction mixture to the column and collect the fractions. The labeled biomolecule will typically elute in the void volume.

  • Monitor the fractions by measuring the absorbance at 280 nm (for the biomolecule) and the absorbance maximum of this compound (~578 nm).

  • Pool the fractions containing the purified conjugate.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each biomolecule. It can be determined spectrophotometrically.

1. Measure Absorbance:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound, which is approximately 578 nm (Amax).

2. Calculate the Concentration of this compound:

  • Use the Beer-Lambert law to calculate the molar concentration of this compound: Concentration of Dye (M) = Amax / (εdye × path length)

    • εdye (molar extinction coefficient of this compound) = 82,000 M-1cm-1[5]

    • path length is typically 1 cm.

3. Calculate the Concentration of the Biomolecule:

  • The absorbance at 280 nm is a contribution from both the biomolecule and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. Aprotein = A280 - (Amax × CF280)

    • CF280 (Correction Factor for this compound at 280 nm) = 0.168[5]

  • Calculate the molar concentration of the biomolecule: Concentration of Protein (M) = Aprotein / (εprotein × path length)

    • εprotein is the molar extinction coefficient of your specific biomolecule at 280 nm.

4. Calculate the Degree of Labeling (DOL):

  • DOL = Concentration of Dye / Concentration of Protein

Data Presentation

Table 1: Properties of this compound

ParameterValueReference
Excitation Maximum (λex)~578 nm[5]
Emission Maximum (λem)~604 nm[5]
Molar Extinction Coefficient (ε)82,000 M-1cm-1[5]
Correction Factor (CF280)0.168[5]

Table 2: Recommended Molar Ratios for Labeling Reactions

ReactantRecommended Molar Ratio (Biomolecule : Reagent)Purpose
This compound5:1 to 20:1To achieve sufficient labeling. The optimal ratio should be determined empirically.
EDC1.5:1 to 2:1 (relative to this compound)To activate the carboxyl groups on this compound.
NHS/Sulfo-NHS1:1 to 1.2:1 (relative to EDC)To stabilize the activated intermediate.

Table 3: Recommended Reaction Conditions

ParameterConditionRationale
Activation Step
pH4.5 - 6.0Optimal pH for EDC activation of carboxyl groups.
TemperatureRoom Temperature (20-25°C)Sufficient for the activation reaction.
Time15 - 30 minutesAdequate time for the formation of the NHS ester.
Conjugation Step
pH7.2 - 8.5Optimal pH for the reaction of NHS esters with primary amines.[1]
TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature for faster reaction; 4°C for longer incubations to minimize protein degradation.
Time1 - 2 hours at RT or overnight at 4°CTo allow for efficient conjugation.

Mandatory Visualization

EDC_ROX_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_activation Activation cluster_conjugation Conjugation cluster_quench Quenching cluster_purification Purification & Analysis Biomolecule Biomolecule in Amine-Free Buffer Conjugate Conjugate to Biomolecule pH 7.2-8.5, 1-2 hr RT Biomolecule->Conjugate ROX This compound Stock (DMF/DMSO) Activate Activate this compound (EDC, NHS) pH 4.5-6.0, 15-30 min ROX->Activate EDC EDC Stock (Activation Buffer) EDC->Activate NHS NHS Stock (Activation Buffer) NHS->Activate Activate->Conjugate Quench Quench Reaction (Tris or Glycine) Conjugate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze (Spectrophotometry for DOL) Purify->Analyze

Caption: Workflow for EDC-mediated labeling of biomolecules with this compound.

EDC_NHS_Mechanism ROX_COOH This compound-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) ROX_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester This compound-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis NHS NHS NHS->NHS_Ester Conjugate This compound-Biomolecule (stable amide bond) NHS_Ester->Conjugate + Biomolecule-NH2 Biomolecule_NH2 Biomolecule-NH2 Biomolecule_NH2->Conjugate

Caption: Reaction mechanism of EDC/NHS-mediated labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC or NHS.Use fresh, high-quality EDC and NHS. EDC is moisture-sensitive and should be stored in a desiccator.
Presence of primary amines in the biomolecule buffer.Dialyze or desalt the biomolecule into an amine-free buffer (e.g., PBS, MES) before labeling.
Incorrect pH for activation or conjugation.Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.2-8.5.
Insufficient molar excess of labeling reagents.Optimize the molar ratio of this compound, EDC, and NHS to the biomolecule. Start with the recommended ratios and perform a titration.
Precipitation of Biomolecule High concentration of organic solvent (DMF/DMSO).Keep the volume of the this compound stock solution added to the biomolecule solution to a minimum (ideally <10% of the total volume).
Over-labeling of the biomolecule.Reduce the molar excess of this compound or decrease the reaction time.
High Background Fluorescence Incomplete removal of unreacted this compound.Ensure thorough purification by size-exclusion chromatography. Pool only the fractions corresponding to the labeled biomolecule.
Non-covalent binding of this compound to the biomolecule.Include a denaturant (e.g., 0.1% SDS) in the final wash steps of purification if compatible with the biomolecule's stability.
Loss of Biomolecule Activity Over-labeling, leading to modification of critical amine residues.Reduce the molar ratio of this compound to the biomolecule.
Harsh reaction conditions.Perform the conjugation at 4°C for a longer duration.

References

Application Notes and Protocols for Utilizing 5-ROX in Multiplex qPCR Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-ROX as a Passive Reference Dye in Multiplex qPCR

Multiplex quantitative real-time PCR (qPCR) is a powerful technique that allows for the simultaneous detection and quantification of multiple nucleic acid targets in a single reaction. This approach significantly increases throughput while conserving precious sample material and reducing reagent costs.[1] However, the complexity of multiplex assays introduces potential for variability between wells due to minor inconsistencies in pipetting, optical path length differences in the thermal cycler, and the presence of bubbles or condensation.[2][3] To address these non-PCR related variations, a passive reference dye, 5-Carboxy-X-rhodamine (this compound), is often incorporated into the reaction mix.

This compound is a fluorescent dye that does not participate in the PCR reaction and its fluorescence signal remains constant throughout the experiment.[4][5] By normalizing the reporter dye signal (from TaqMan® probes, for example) to the this compound signal, well-to-well variations can be corrected, leading to more precise and reproducible quantification of target nucleic acids.[2][6] This normalization is particularly crucial in multiplex assays where multiple fluorophores are present, and accurate quantification is paramount.

The Principle of this compound Normalization

The fundamental principle behind this compound normalization is the calculation of a normalized reporter signal (Rn) for each well at each cycle. The qPCR instrument measures the fluorescence intensity of both the reporter dye and this compound. The software then divides the reporter dye's fluorescence by the this compound fluorescence. This ratiometric approach corrects for fluctuations in fluorescence that are not due to the amplification of the target sequence.

For instance, if a bubble in a well causes a transient decrease in the measured fluorescence, both the reporter and the this compound signals will be affected proportionally. By dividing the reporter signal by the this compound signal, the effect of the bubble is minimized, resulting in a more accurate representation of the amplification process.[2][6]

G cluster_well Single qPCR Well cluster_instrument qPCR Instrument Reporter Reporter Dye Signal Measurement Fluorescence Measurement Reporter->Measurement ROX This compound Signal ROX->Measurement Variation Non-PCR Variation (e.g., bubble, pipetting error) Variation->Reporter affects Variation->ROX affects Normalization Normalization Calculation (Rn = Reporter / ROX) Measurement->Normalization Corrected_Signal Normalized Reporter Signal (Rn) Normalization->Corrected_Signal Accurate_Quant Accurate Quantification Corrected_Signal->Accurate_Quant

Figure 1. Logical workflow of this compound normalization in qPCR.

Data Presentation: Instrument Compatibility and this compound Concentration

The requirement for and the optimal concentration of this compound are instrument-dependent. Different qPCR platforms have different optical systems, leading to variations in how they excite and detect fluorescence. Therefore, it is critical to use the appropriate concentration of this compound for your specific instrument to ensure accurate normalization. qPCR instruments are typically categorized as requiring High ROX, Low ROX, or No ROX.

ROX RequirementTypical Final ConcentrationCompatible Instruments (Examples)
High ROX 500 nMApplied Biosystems™ 7000, 7300, 7700, 7900HT, StepOne™, StepOnePlus™[7]
Low ROX 50 nMApplied Biosystems™ 7500, ViiA™ 7, QuantStudio™ series; Stratagene® Mx3000P®, Mx3005P®, Mx4000®[7][8]
No ROX Not RequiredBio-Rad® CFX96™, CFX384™; Roche LightCycler® 480; Qiagen Rotor-Gene™ Q[7]

Note: This is not an exhaustive list. Always consult your instrument's user manual and the master mix manufacturer's recommendations for the precise this compound concentration.

Experimental Protocols

Multiplex qPCR Assay Design and Optimization

Successful multiplex qPCR relies on careful assay design to ensure that all targets are amplified with high efficiency and specificity without interfering with one another.

  • Primer and Probe Design:

    • Design primers with similar melting temperatures (Tm) to ensure optimal annealing in the same thermal cycling conditions.

    • Probes for each target must be labeled with spectrally distinct fluorophores to allow for simultaneous detection.[9][10]

    • Ensure that the emission spectra of the chosen reporter dyes do not overlap with each other or with this compound.[9]

    • Utilize highly efficient quenchers, such as dark quenchers, to minimize background fluorescence, which is particularly important in multiplex reactions.[9][10]

  • Assay Validation:

    • Initially, test each individual primer/probe set in a singleplex reaction to confirm its efficiency and specificity.

    • Once validated in singleplex, combine the assays and re-validate in the multiplex format to check for any loss of sensitivity or specificity.

Protocol for Multiplex qPCR using this compound

This protocol provides a general framework for setting up a multiplex qPCR assay using a master mix that requires the addition of this compound.

Materials:

  • Multiplex qPCR Master Mix (without ROX)

  • This compound Passive Reference Dye (at a stock concentration appropriate for your instrument)

  • Forward and Reverse Primers for each target

  • Fluorescently Labeled Probes for each target

  • Template DNA/cDNA

  • Nuclease-free water

Reaction Setup:

  • Thaw Reagents: Thaw all components on ice. Mix each solution by gentle vortexing and then briefly centrifuge to collect the contents at the bottom of the tube. Keep reagents on ice throughout the setup.

  • Prepare the Master Mix with this compound:

    • Determine the required final concentration of this compound based on your qPCR instrument (High or Low ROX).

    • In a single microcentrifuge tube, prepare a master mix containing the qPCR master mix, the appropriate volume of this compound, and nuclease-free water. Prepare enough master mix for all your reactions plus a 10% overage to account for pipetting errors.

  • Prepare the Primer-Probe Mix:

    • In a separate tube, combine the forward primers, reverse primers, and fluorescently labeled probes for all targets.

  • Assemble the Final Reaction Mix:

    • In a new tube, combine the master mix with this compound and the primer-probe mix.

  • Add Template and Dispense:

    • Add the appropriate volume of your template DNA/cDNA to each well of your qPCR plate or strip. Include no-template controls (NTCs) by adding nuclease-free water instead of template.

    • Dispense the final reaction mix into each well containing the template.

  • Seal, Mix, and Centrifuge:

    • Seal the plate or tubes securely with an optically clear seal or caps.

    • Gently vortex to ensure all components are mixed and then centrifuge briefly to bring the contents to the bottom of the wells and eliminate any bubbles.

Example Reaction Setup (20 µL final volume):

ComponentVolume (µL)Final Concentration
2x Multiplex qPCR Master Mix101x
This compound (e.g., 50X Low ROX stock)0.41x (50 nM)
Primer/Probe Mix (e.g., 10X)21x
Template DNA/cDNA2Variable
Nuclease-free Water5.6-
Total Volume 20

Thermal Cycling Protocol (Example):

StepTemperature (°C)TimeCycles
Polymerase Activation952-5 minutes1
Denaturation9515 seconds40
Annealing/Extension6060 seconds

Note: Optimal cycling conditions may vary depending on the master mix, primers, and target sequences. Always optimize the protocol for your specific experimental conditions.

G cluster_prep Reaction Preparation cluster_setup Plate Setup cluster_run qPCR Run Thaw Thaw Reagents on Ice Prep_MM Prepare Master Mix with this compound Thaw->Prep_MM Prep_PP Prepare Primer-Probe Mix Thaw->Prep_PP Assemble Assemble Final Reaction Mix Prep_MM->Assemble Prep_PP->Assemble Dispense Dispense Reaction Mix to Wells Assemble->Dispense Add_Template Add Template DNA/cDNA to Wells Add_Template->Dispense Seal Seal Plate/Tubes Dispense->Seal Mix_Spin Vortex and Centrifuge Seal->Mix_Spin Run_qPCR Run on qPCR Instrument Mix_Spin->Run_qPCR Analysis Data Analysis with ROX Normalization Run_qPCR->Analysis

References

Revolutionizing Multiplex qPCR: Incorporating 5-ROX into Dual-Labeled Hydrolysis Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-labeled hydrolysis probes are a cornerstone of quantitative real-time PCR (qPCR), enabling highly specific and sensitive detection of nucleic acid sequences. The choice of fluorophore and quencher pair is critical for the success of these assays, particularly in multiplex applications where spectral overlap must be minimized. This document provides a detailed guide to the incorporation of 5-Carboxy-X-rhodamine (5-ROX) as a reporter dye in dual-labeled hydrolysis probes. We present its spectral characteristics, discuss suitable quenchers, and provide comprehensive protocols for probe synthesis, purification, and application in qPCR.

Introduction

This compound is a fluorescent dye belonging to the rhodamine family, characterized by its excitation and emission maxima in the orange-red region of the spectrum. This distinct spectral profile makes it an excellent candidate for multiplex qPCR, allowing it to be used alongside other common reporter dyes such as FAM and HEX with minimal spectral crosstalk. When incorporated into a dual-labeled hydrolysis probe, the fluorescence of this compound is quenched by a proximal quencher molecule. During the PCR amplification, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and leading to a detectable increase in fluorescence that is proportional to the amount of amplified target.

Key Advantages of this compound in Hydrolysis Probes

  • Excellent Spectral Separation: Its longer wavelength emission allows for effective multiplexing with shorter wavelength dyes.

  • High Quantum Yield: this compound exhibits strong fluorescence, contributing to high signal intensity.

  • Good Photostability: Rhodamine dyes, including this compound, are known for their resistance to photobleaching, ensuring signal stability during data acquisition.[1]

  • Compatibility with Dark Quenchers: this compound is efficiently quenched by common dark quenchers, leading to low background fluorescence and a high signal-to-noise ratio.

Spectral Properties and Quencher Selection

The efficiency of fluorescence quenching in a dual-labeled probe is highly dependent on the spectral overlap between the reporter dye's emission spectrum and the quencher's absorption spectrum. For this compound, with an emission maximum around 602-610 nm, the Black Hole Quencher™ 2 (BHQ-2) is an ideal quenching partner.[2][3][4][5] BHQ-2 has a broad absorption spectrum in the range of 550-650 nm, which significantly overlaps with the emission of this compound, ensuring efficient quenching.[6][7]

Table 1: Spectral Characteristics of this compound and a Recommended Quencher
Dye/QuencherExcitation Max (nm)Emission Max (nm)Recommended QuencherQuencher Absorption Max (nm)
This compound~575~602BHQ-2~579

Experimental Protocols

Protocol 1: Synthesis of this compound Labeled Hydrolysis Probes

The most common method for labeling oligonucleotides with this compound is through post-synthesis conjugation of a this compound N-hydroxysuccinimide (NHS) ester to an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (e.g., with a 5' Amino Modifier C6)

  • This compound NHS Ester (dissolved in anhydrous DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-9.0)

  • Nuclease-free water

  • Purification supplies (see Protocol 2)

Procedure:

  • Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

  • Prepare the this compound NHS Ester: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide and the sodium bicarbonate buffer.

    • Add a 10-20 fold molar excess of the dissolved this compound NHS ester to the oligonucleotide solution.

    • Vortex briefly and incubate the reaction for 2-4 hours at room temperature in the dark.

  • Quenching the Reaction (Optional): To quench any unreacted NHS ester, 1 M Tris-HCl pH 8.0 can be added to a final concentration of 50 mM and incubated for 30 minutes at room temperature.

Synthesis_Workflow

Protocol 2: Purification of this compound Labeled Probes

Purification of the labeled oligonucleotide is crucial to remove unreacted dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method.[8][9][10]

Materials:

  • Crude this compound labeled oligonucleotide solution

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

  • Sample Injection: Inject the crude labeled oligonucleotide solution onto the column.

  • Gradient Elution: Elute the oligonucleotides using a linear gradient of increasing acetonitrile concentration. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the labeled oligonucleotide.

  • Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain the purified this compound labeled probe as a dry pellet.

Protocol 3: Quality Control of this compound Labeled Probes

1. Mass Spectrometry:

  • Use MALDI-TOF mass spectrometry to confirm the identity and purity of the labeled probe. The observed molecular weight should correspond to the calculated molecular weight of the this compound labeled oligonucleotide.

2. Spectrophotometry:

  • Measure the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of this compound (~575 nm).

  • The ratio of the dye absorbance to the oligonucleotide absorbance can be used to estimate the labeling efficiency.

Protocol 4: Setting up a qPCR Assay with a this compound Labeled Probe

Materials:

  • Purified this compound labeled hydrolysis probe (e.g., 5'-ROX / 3'-BHQ-2)

  • Forward and reverse primers

  • qPCR Master Mix (ensure it is compatible with your instrument and does not contain ROX as a passive reference if your probe is this compound labeled, or use a master mix where ROX levels can be adjusted)

  • DNA template

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix according to the manufacturer's instructions. A typical reaction setup is provided in Table 2.

    Table 2: Typical qPCR Reaction Setup
    ComponentFinal Concentration
    qPCR Master Mix (2x)1x
    Forward Primer100-900 nM
    Reverse Primer100-900 nM
    This compound Labeled Probe50-250 nM
    DNA TemplateVariable
    Nuclease-free waterTo final volume
  • Thermal Cycling: A typical thermal cycling protocol is provided in Table 3. These conditions may need to be optimized for your specific primers and target.

    Table 3: Typical qPCR Thermal Cycling Protocol
    StepTemperature (°C)TimeCycles
    Polymerase Activation952-10 min1
    Denaturation9515 sec40
    Annealing/Extension6060 sec
  • Data Acquisition: Set the real-time PCR instrument to detect the fluorescence signal from the this compound channel.

qPCR_Mechanism cluster_pre_pcr Initial State cluster_post_cleavage Signal Generation Intact Probe 5'-ROX---[Probe]---BHQ-2-3' (Fluorescence Quenched) Probe Hybridization Probe Hybridization Intact Probe->Probe Hybridization PCR starts Fluorescence 5'-ROX is separated from BHQ-2 Fluorescence is emitted Polymerase Activity Polymerase Activity Probe Hybridization->Polymerase Activity Probe Cleavage Probe Cleavage Polymerase Activity->Probe Cleavage Probe Cleavage->Fluorescence

Data Presentation and Performance

The performance of a this compound labeled probe is evaluated based on its ability to generate a strong, specific signal in response to target amplification. Key performance indicators include a low cycle threshold (Ct) for positive samples, a high signal-to-noise ratio, and the absence of signal in no-template controls.

Table 4: Expected Performance Characteristics of this compound/BHQ-2 Probes
ParameterExpected OutcomeRationale
Signal-to-Noise Ratio HighEfficient quenching by BHQ-2 in the intact probe minimizes background fluorescence, while the high quantum yield of this compound provides a strong signal upon cleavage.[11]
Quenching Efficiency >95%The excellent spectral overlap between this compound emission and BHQ-2 absorption results in highly efficient FRET-based quenching.
Photostability HighThis compound is a stable fluorophore, leading to consistent signal intensity during repeated excitation in the real-time PCR instrument.[1]
Multiplex Compatibility ExcellentThe distinct spectral properties of this compound allow for its use with other common reporter dyes with minimal signal bleed-through.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete quenching- Ensure the probe is HPLC purified to remove free this compound. - Confirm the probe design places the quencher in close proximity to the reporter.
Probe degradation- Store probes protected from light and at the recommended temperature (-20°C).
Low Signal Intensity Inefficient PCR amplification- Optimize primer and probe concentrations. - Check the integrity of the template DNA.
Suboptimal instrument settings- Ensure the correct filter set for this compound is selected on the qPCR instrument.
No Amplification Incorrect probe or primer design- Verify the design using appropriate software and check for secondary structures.
Issues with reaction components- Use fresh reagents and check the concentration of all components.

Conclusion

The incorporation of this compound into dual-labeled hydrolysis probes offers a robust and reliable solution for highly sensitive and specific nucleic acid quantification. Its favorable spectral properties, combined with efficient quenching by BHQ-2, make it an excellent choice for both singleplex and multiplex qPCR assays. By following the detailed protocols for synthesis, purification, and application outlined in this document, researchers can successfully leverage the advantages of this compound to enhance the quality and reliability of their qPCR data.

References

Application Notes and Protocols for Single-Molecule Imaging with 5-ROX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule imaging has emerged as a powerful technique to unravel complex biological processes by observing individual molecules in real-time. This approach provides insights into molecular heterogeneity, conformational dynamics, and reaction kinetics that are often obscured in ensemble measurements. The choice of fluorescent probes is critical for the success of these experiments. 5-Carboxy-X-rhodamine (5-ROX) is a bright and photostable fluorophore belonging to the rhodamine family of dyes, making it a suitable candidate for single-molecule studies, particularly as an acceptor in Förster Resonance Energy Transfer (FRET) experiments.[1] This document provides detailed application notes and protocols for performing single-molecule imaging experiments using this compound.

Properties of this compound

This compound is a versatile fluorescent dye with photophysical properties well-suited for single-molecule imaging. Its high molar absorptivity and quantum yield contribute to its brightness, a key parameter for detecting single fluorophores.[1] Rhodamine dyes, in general, are known for their photostability and resistance to photobleaching over a wide pH range.[1]

Photophysical and Chemical Properties of this compound
PropertyValueReference
Excitation Maximum (λ_ex) ~570-580 nm[1]
Emission Maximum (λ_em) ~595-604 nm[1]
Molar Extinction Coefficient (ε) ~85,000 - 92,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.94[1]
Molecular Weight ~534.61 g/mol
Reactive Form for Labeling N-hydroxysuccinimidyl (NHS) ester, Carboxylic acid[2]
Reactivity Primary amines (N-terminus, Lysine residues)[2]
Solubility DMSO, DMF, Methanol

Applications in Single-Molecule Imaging

This compound is predominantly used as an acceptor fluorophore in single-molecule FRET (smFRET) experiments.[3] smFRET is a technique that measures the efficiency of energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. This efficiency is exquisitely sensitive to the distance between the two dyes, typically in the range of 2-10 nm, making it a "molecular ruler" for studying:

  • Protein conformational dynamics: Observing the folding and unfolding of proteins, as well as ligand-induced conformational changes.[4][5][6]

  • Protein-protein interactions: Detecting the association and dissociation of protein complexes.[7][8][9]

  • Nucleic acid dynamics: Studying the structure and conformational changes of DNA and RNA.[4][10]

A common and effective FRET pair for smFRET studies is Cyanine3 (Cy3) as the donor and this compound as the acceptor. The emission spectrum of Cy3 has a good overlap with the excitation spectrum of this compound, leading to efficient energy transfer.

Experimental Workflow for smFRET using this compound

The following diagram illustrates a typical workflow for a single-molecule FRET experiment involving protein labeling with this compound.

FRET_Workflow cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Protein Protein of Interest (with labeling sites) Donor_Label Donor Labeling (e.g., Cy3-maleimide) Protein->Donor_Label Cys mutation Acceptor_Label Acceptor Labeling (e.g., this compound NHS ester) Donor_Label->Acceptor_Label Lys/N-term Purification Purification of Labeled Protein Acceptor_Label->Purification Immobilization Surface Immobilization Purification->Immobilization TIRF TIRF Microscopy Immobilization->TIRF Data_Acquisition Data Acquisition (Time traces) TIRF->Data_Acquisition Trace_Extraction Intensity Trace Extraction Data_Acquisition->Trace_Extraction FRET_Calculation FRET Efficiency Calculation Trace_Extraction->FRET_Calculation HMM Hidden Markov Modeling FRET_Calculation->HMM Kinetics Kinetic Analysis HMM->Kinetics

A typical workflow for a single-molecule FRET experiment.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with this compound NHS Ester

This protocol describes the labeling of a protein with this compound NHS ester on primary amines. For smFRET, the protein should be first labeled with a donor fluorophore (e.g., Cy3-maleimide on a cysteine residue).

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES)

  • This compound NHS ester (e.g., from a commercial supplier)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS or HEPES) at a concentration of at least 2 mg/mL for efficient labeling.[11]

    • Adjust the pH of the protein solution to 8.3 using the 1 M sodium bicarbonate buffer. The final concentration of bicarbonate should be around 100 mM.[11]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[11] Vortex thoroughly to ensure complete dissolution.

  • Labeling Reaction:

    • Add the dissolved this compound NHS ester to the protein solution. A 5-10 fold molar excess of the dye over the protein is a good starting point. The optimal ratio may need to be determined empirically.

    • Mix gently by vortexing and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with the desired storage buffer.

    • Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~575 nm (for this compound).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein solution at 280 nm (A_280) and the excitation maximum of this compound (~575 nm, A_max).

    • Calculate the protein concentration using the following formula, correcting for the absorbance of this compound at 280 nm: Protein Concentration (M) = (A_280 - (A_max * CF)) / ε_protein where CF is the correction factor (A_280 of the dye / A_max of the dye, typically ~0.2-0.3 for rhodamine dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of this compound.

    • The DOL is the ratio of the dye concentration to the protein concentration.

Protocol 2: Single-Molecule FRET Imaging using TIRF Microscopy

This protocol outlines the imaging of a this compound labeled protein for smFRET using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Labeled protein (typically at pM to nM concentrations)

  • TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3) and emission filters for donor and acceptor channels.

  • Quartz slide and coverslip

  • PEG-passivated surface with biotin-neutravidin for immobilization

  • Imaging buffer:

    • 40 mM HEPES, pH 7.5

    • 150 mM KCl

    • 10 mM MgCl₂

    • Oxygen scavenging system (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8% w/v glucose)

    • Triplet-state quencher (e.g., 1-2 mM Trolox)

Procedure:

  • Flow Chamber Assembly and Surface Passivation:

    • Assemble a flow chamber using a quartz slide and a coverslip with double-sided tape.[12]

    • Passivate the surface with a mixture of m-PEG and biotin-PEG to prevent non-specific protein adsorption.[12]

    • Incubate with NeutrAvidin to create a binding surface for biotinylated molecules.[13]

  • Sample Immobilization:

    • Introduce the biotinylated, dual-labeled protein into the flow chamber at a low concentration (e.g., 5-50 pM) to achieve single-molecule density on the surface.[13]

    • Incubate for a few minutes to allow binding to the neutravidin-coated surface.

    • Wash out unbound protein with the imaging buffer.

  • Imaging:

    • Place the flow chamber on the TIRF microscope.[14][15]

    • Excite the donor fluorophore (e.g., Cy3) with the appropriate laser (e.g., 532 nm). The acceptor (this compound) is excited primarily through FRET.

    • Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a dichroic mirror and appropriate emission filters.

    • Record movies with a typical frame rate of 10-100 ms (B15284909) for a duration of several minutes to capture the dynamics and photobleaching events.[16]

  • Data Analysis:

    • Identify single molecules and extract the fluorescence intensity time traces for the donor and acceptor channels.[13]

    • Calculate the apparent FRET efficiency (E_FRET) for each time point: E_FRET = I_A / (I_A + γ * I_D) where I_A and I_D are the acceptor and donor intensities, and γ is a correction factor for differences in quantum yields and detection efficiencies of the two dyes.

    • Generate FRET efficiency histograms to identify different conformational states.

    • Use techniques like Hidden Markov Modeling to analyze the transitions between different FRET states and determine the kinetics of the conformational changes.[12]

Signaling Pathway and Logical Relationship Diagrams

Amine-Reactive Labeling Chemistry

The following diagram illustrates the chemical reaction between a this compound NHS ester and a primary amine on a protein.

Amine_Labeling ROX_NHS This compound NHS Ester Labeled_Protein Labeled Protein (Stable Amide Bond) ROX_NHS->Labeled_Protein Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) Labeled_Protein->NHS

Reaction of this compound NHS ester with a primary amine.
Single-Molecule FRET Principle

This diagram explains the principle of single-molecule FRET.

FRET_Principle cluster_high_fret High FRET (Short Distance) cluster_low_fret Low FRET (Long Distance) Donor_H Donor Acceptor_H Acceptor (this compound) Donor_H->Acceptor_H FRET Donor_Emission_H Donor Emission (Low) Donor_H->Donor_Emission_H Acceptor_Emission_H Acceptor Emission (High) Acceptor_H->Acceptor_Emission_H Excitation_H Excitation Excitation_H->Donor_H Energy_Transfer Energy Transfer Donor_L Donor Acceptor_L Acceptor (this compound) Donor_Emission_L Donor Emission (High) Donor_L->Donor_Emission_L Acceptor_Emission_L Acceptor Emission (Low) Acceptor_L->Acceptor_Emission_L Excitation_L Excitation Excitation_L->Donor_L

The principle of single-molecule FRET.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to single-molecule imaging experiments with this compound.

Table 1: Typical Experimental Parameters for smFRET
ParameterTypical Value/RangeNotes
Labeled Protein Concentration 5 - 100 pMFor surface immobilization to achieve single-molecule density.
Laser Power (at objective) 1 - 10 mWFor a 532 nm laser exciting the donor (e.g., Cy3).[13]
Camera Exposure Time 10 - 100 msBalances time resolution with signal-to-noise ratio.
Imaging Duration 1 - 5 minutesLimited by photobleaching of the fluorophores.
Oxygen Scavenger System Glucose Oxidase/CatalaseTo reduce photobleaching by removing dissolved oxygen.[16]
Triplet State Quencher Trolox, β-mercaptoethanolTo reduce blinking by quenching long-lived dark states.[12]
Table 2: FRET Parameters for a Cy3-5-ROX Pair (Illustrative)
ParameterEstimated ValueNotes
Förster Radius (R₀) 5.0 - 6.0 nmThe distance at which FRET efficiency is 50%. This is an estimate based on similar dye pairs.
Typical Measured Distances 2 - 10 nmThe sensitive range for FRET measurements.
FRET Efficiency (E_FRET) 0.1 - 0.9Corresponds to the range of measurable distances.
Correction Factor (γ) ~1.0Depends on the specific setup and needs to be determined experimentally.

Conclusion

This compound is a valuable tool for single-molecule imaging, particularly as an acceptor in smFRET experiments. Its favorable photophysical properties and well-established labeling chemistry make it a reliable choice for studying the dynamics of proteins and other biomolecules. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute successful single-molecule imaging experiments with this compound. Careful optimization of labeling, imaging conditions, and data analysis is crucial for obtaining high-quality, quantitative results.

References

Application Notes and Protocols for 5-ROX Conjugates in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-ROX and its Potential in Flow Cytometry

5-Carboxy-X-rhodamine (this compound) is a fluorescent dye belonging to the rhodamine family. It is characterized by its bright fluorescence and photostability, making it a potentially valuable tool in various fluorescence-based biological assays. With an excitation maximum around 575-580 nm and an emission maximum in the range of 600-604 nm, this compound is well-suited for flow cytometers equipped with a yellow-green or green laser.[1][2] Its availability as an amine-reactive succinimidyl ester (SE) allows for its conjugation to primary amines on proteins, such as antibodies, or other biomolecules, opening up possibilities for its use in a variety of flow cytometry applications.[3][4]

These application notes provide an overview of the potential uses of this compound conjugates in immunophenotyping, apoptosis detection, and cell proliferation analysis. The protocols provided are based on established methodologies for similar fluorophores and should be adapted and optimized for specific experimental conditions when using novel this compound conjugates.

Application 1: Immunophenotyping with this compound Conjugated Antibodies

Application Note

Immunophenotyping is a powerful technique used to identify and quantify different cell populations in a heterogeneous sample based on the expression of specific cell surface or intracellular markers.[] This is typically achieved using antibodies conjugated to fluorescent dyes. The spectral properties of this compound make it a suitable candidate for inclusion in multicolor flow cytometry panels, particularly when combined with fluorophores excited by other lasers (e.g., blue, violet, or red lasers).

A key consideration in multicolor panel design is the spectral overlap between different fluorophores. The relatively narrow emission spectrum of some modern dyes is advantageous in minimizing this overlap.[6] When designing a panel including a this compound conjugate, it is crucial to use a spectra viewer to assess potential spillover into detectors for other fluorophores and to prepare appropriate compensation controls. Brighter fluorophores are generally recommended for detecting antigens with low expression levels, while dimmer fluorophores are suitable for highly expressed markers. The brightness of a this compound conjugate would need to be empirically determined and compared to other dyes using a staining index.

Hypothetical Data Presentation:

The following table illustrates how data from an immunophenotyping experiment using a this compound conjugated antibody (e.g., anti-CD8-5-ROX) could be presented.

Cell PopulationMarker PanelPercentage of Gated Cells (%)Mean Fluorescence Intensity (MFI) of this compound
Cytotoxic T CellsCD3+ / CD8-5-ROX+25.415,800
Helper T CellsCD3+ / CD4+45.2N/A
B CellsCD19+10.1N/A
Experimental Protocols

Protocol 1: Conjugation of this compound Succinimidyl Ester (SE) to an Antibody

This protocol provides a general method for labeling antibodies with an amine-reactive dye like this compound SE.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound Succinimidyl Ester (SE)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal filtration devices

Procedure:

  • Prepare the antibody by dialyzing it against a suitable coupling buffer (e.g., PBS) to remove any amine-containing substances.

  • Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare a fresh stock solution of this compound SE in anhydrous DMSO (e.g., 10 mg/mL).

  • Add the required volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3.

  • Slowly add the this compound SE stock solution to the antibody solution while gently stirring. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Remove the unreacted dye by passing the conjugation mixture through a size-exclusion chromatography column or by dialysis against PBS.

  • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~578 nm (for this compound).

Protocol 2: Cell Surface Immunophenotyping

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells)

  • This compound conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (optional, to reduce non-specific binding)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from your sample of interest.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • (Optional) Add Fc block and incubate for 10 minutes at 4°C.

  • Add the predetermined optimal concentration of the this compound conjugated antibody to the cells.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

  • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

  • Acquire the samples on a flow cytometer equipped with the appropriate laser and filters for this compound.

Diagram: Immunophenotyping Workflow

G cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis sample Heterogeneous Cell Sample single_cell Single-Cell Suspension sample->single_cell fc_block Fc Block (optional) ab_stain Incubate with This compound conjugated antibody fc_block->ab_stain wash Wash unbound antibody ab_stain->wash acquire Acquire on Flow Cytometer wash->acquire gate Gating & Data Analysis acquire->gate

Caption: Workflow for immunophenotyping using a this compound conjugated antibody.

Application 2: Apoptosis Detection with a this compound Annexin V Conjugate

Application Note

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. A key hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS in the presence of calcium, and when conjugated to a fluorophore, it can be used to identify apoptotic cells by flow cytometry.

A hypothetical this compound-Annexin V conjugate could be used to detect apoptotic cells. In this assay, cells are typically co-stained with a viability dye, such as propidium (B1200493) iodide (PI) or 7-AAD, to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Data Presentation:

The following table shows representative data from an apoptosis assay using a hypothetical this compound-Annexin V conjugate and PI.

Cell PopulationThis compound Annexin V StainingPI StainingPercentage of Cells (%)
ViableNegativeNegative85.3
Early ApoptoticPositiveNegative8.2
Late Apoptotic/NecroticPositivePositive4.5
NecroticNegativePositive2.0
Experimental Protocol

Protocol 3: Apoptosis Detection using a this compound Annexin V Conjugate

Materials:

  • Cell suspension (treated and untreated controls)

  • This compound Annexin V conjugate (hypothetical)

  • 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells using a desired method. Include an untreated control.

  • Harvest the cells and wash them once with cold PBS.

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add 5 µL of the this compound Annexin V conjugate to each tube.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Add 5 µL of PI or 7-AAD staining solution immediately before analysis.

  • Analyze the samples on a flow cytometer within one hour.

Diagram: Apoptosis Detection Pathway

G cluster_cell_state Cellular States cluster_staining_result Staining Profile viable Viable Cell (PS on inner membrane) early_apoptosis Early Apoptotic Cell (PS translocated to outer membrane) viable->early_apoptosis viable_stain Annexin V-5-ROX Negative PI Negative viable->viable_stain late_apoptosis Late Apoptotic/Necrotic Cell (PS on outer membrane, compromised membrane) early_apoptosis->late_apoptosis early_apoptosis_stain Annexin V-5-ROX Positive PI Negative early_apoptosis->early_apoptosis_stain late_apoptosis_stain Annexin V-5-ROX Positive PI Positive late_apoptosis->late_apoptosis_stain

Caption: Principle of apoptosis detection using Annexin V and a viability dye.

Application 3: Cell Proliferation Tracking with a this compound Based Dye

Application Note

Tracking cell proliferation is essential for studying cell growth, differentiation, and immune responses. One common method is the dye dilution assay. In this assay, cells are labeled with a fluorescent dye that is retained in the cytoplasm and is distributed equally between daughter cells upon cell division. As a result, the fluorescence intensity of the dye is halved with each cell generation, which can be quantified by flow cytometry.

A stable, non-toxic, and brightly fluorescent this compound derivative could be developed for this purpose. Such a dye would allow for the tracking of multiple cell divisions. This type of assay can be combined with immunophenotyping to analyze the proliferative response of specific cell subsets within a mixed population.

Hypothetical Data Presentation:

The following table shows how cell proliferation data from a dye dilution assay using a hypothetical this compound based dye could be summarized.

GenerationMean Fluorescence Intensity (MFI) of this compound Dye (Arbitrary Units)Percentage of Cells (%)
0 (Undivided)20,00015
110,00025
25,00035
32,50020
41,2505
Experimental Protocol

Protocol 4: Cell Proliferation Analysis using a Dye Dilution Assay

Materials:

  • Cell suspension

  • Hypothetical this compound based cell proliferation dye

  • PBS or other suitable buffer for staining

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in a protein-free buffer like PBS.

  • Add the this compound based proliferation dye at the optimal concentration (to be determined empirically) and mix immediately.

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding an equal volume of complete culture medium.

  • Incubate for 5-10 minutes.

  • Wash the cells twice with complete culture medium.

  • Resuspend the cells in complete culture medium and plate them under the desired experimental conditions.

  • At various time points, harvest the cells and analyze them by flow cytometry.

  • Use a histogram of the this compound fluorescence to identify distinct peaks, each representing a successive cell generation.

Diagram: Cell Proliferation Dye Dilution Workflow

G cluster_labeling Cell Labeling cluster_culture Cell Culture & Division cluster_analysis Flow Cytometry Analysis cells Cell Population stain Stain with this compound proliferation dye cells->stain wash Wash excess dye stain->wash culture Culture cells over time wash->culture division Dye is distributed to daughter cells culture->division acquire Acquire samples division->acquire histogram Analyze fluorescence histogram acquire->histogram

Caption: Workflow for a cell proliferation dye dilution assay.

References

Application Notes and Protocols for Fluorescence Microscopy with 5-ROX Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-ROX as a Fluorescent Probe

5-Carboxy-X-rhodamine (this compound) is a bright and photostable red-orange fluorophore widely used for labeling biomolecules in various fluorescence microscopy applications.[1][2] As a member of the rhodamine family of dyes, this compound exhibits high fluorescence quantum yields and strong absorption at its excitation maximum, making it a reliable choice for generating robust fluorescent signals.[3] Its chemical structure allows for straightforward conjugation to proteins, peptides, and nucleic acids through its reactive carboxylic acid group, which can be activated to form an N-hydroxysuccinimide (NHS) ester for efficient labeling of primary amines.[4][5]

These favorable photophysical properties, combined with its good pH stability, make this compound a versatile tool for visualizing and tracking biological processes within fixed and living cells.[1] Its emission spectrum in the orange-red region of the visible spectrum also allows for multiplexing with other common fluorophores.

Key Photophysical and Spectral Properties of this compound

The performance of a fluorophore in fluorescence microscopy is dictated by its spectral characteristics. The table below summarizes the key photophysical properties of this compound.

PropertyValueReference
Excitation Maximum (λex)~575-578 nm[5]
Emission Maximum (λem)~601-604 nm[5]
Molar Extinction Coefficient (ε)~85,000 - 93,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.925 (in 0.1 N NaOH)[6]
Recommended Filter SetTRITC/Cy3

Applications in Fluorescence Microscopy

This compound labeled probes are valuable tools for a range of fluorescence microscopy applications, including:

  • Immunofluorescence (IF): this compound conjugated to secondary antibodies allows for the specific detection and localization of target proteins in fixed and permeabilized cells. Its brightness and photostability enable high-quality imaging with good signal-to-noise ratios.

  • Fluorescence In Situ Hybridization (FISH): Oligonucleotide probes labeled with this compound can be used to detect and localize specific DNA or RNA sequences within cells. This is particularly useful for studying gene expression, chromosome organization, and pathogen detection.

  • Live-Cell Imaging and Protein Tracking: While challenging due to potential phototoxicity and the need for efficient probe delivery, this compound labeled proteins or ligands can be used to track their dynamics and localization in living cells over time. Careful optimization of labeling and imaging conditions is crucial for successful live-cell experiments.

Experimental Protocols

Protocol 1: Labeling of Proteins and Oligonucleotides with this compound

This protocol describes the general procedure for labeling amine-containing molecules with this compound NHS ester.

Materials:

  • This compound NHS Ester

  • Amine-containing protein or oligonucleotide

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5) (Optional)

Procedure:

  • Prepare the Protein/Oligonucleotide: Dissolve the amine-containing molecule in the labeling buffer at a suitable concentration (typically 1-10 mg/mL for proteins).

  • Prepare the this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO.

  • Labeling Reaction: Slowly add the this compound NHS ester solution to the protein or oligonucleotide solution while gently vortexing. The molar ratio of dye to biomolecule will need to be optimized for each specific application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30-60 minutes at room temperature.[4]

  • Purification: Separate the labeled probe from the unreacted dye using a suitable purification column.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification Prepare Biomolecule Prepare Biomolecule Mix and Incubate Mix and Incubate Prepare Biomolecule->Mix and Incubate Prepare this compound NHS Ester Prepare this compound NHS Ester Prepare this compound NHS Ester->Mix and Incubate Quench Reaction (Optional) Quench Reaction (Optional) Mix and Incubate->Quench Reaction (Optional) Column Chromatography Column Chromatography Mix and Incubate->Column Chromatography Quench Reaction (Optional)->Column Chromatography Collect Labeled Probe Collect Labeled Probe Column Chromatography->Collect Labeled Probe

Workflow for labeling biomolecules with this compound NHS ester.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with this compound Labeled Oligonucleotide Probes

This protocol provides a general framework for performing FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency is recommended for each specific probe and target.

Materials:

  • This compound labeled oligonucleotide probe

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Wash Buffers (e.g., 2x SSC, 0.1% Tween-20; 0.2x SSC)

  • DAPI nuclear counterstain

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Grow cells on sterile coverslips to the desired confluency.

  • Fixation: Wash cells with PBS and fix with Fixation Solution for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with Permeabilization Solution for 10 minutes at room temperature.

  • Pre-hybridization: Wash cells with 2x SSC.

  • Hybridization: Apply the this compound labeled probe diluted in Hybridization Buffer to the coverslip. Incubate in a humidified chamber overnight at a temperature optimized for your probe (typically 37-42°C).

  • Washing:

    • Wash twice with Wash Buffer 1 (2x SSC, 0.1% Tween-20) for 5 minutes each at the hybridization temperature.

    • Wash twice with Wash Buffer 2 (0.2x SSC) for 5 minutes each at room temperature.

  • Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash with PBS and mount the coverslip onto a microscope slide using antifade mounting medium.

  • Imaging: Image the specimen using a fluorescence microscope with appropriate filter sets for this compound and DAPI.

G Cell Preparation Cell Preparation Fixation Fixation Cell Preparation->Fixation Wash with PBS Permeabilization Permeabilization Fixation->Permeabilization Wash with PBS Pre-hybridization Pre-hybridization Permeabilization->Pre-hybridization Wash with PBS Hybridization Hybridization Pre-hybridization->Hybridization Apply Probe Washing Washing Hybridization->Washing Remove Unbound Probe Counterstaining Counterstaining Washing->Counterstaining Stain Nuclei Mounting Mounting Counterstaining->Mounting Prepare for Imaging Imaging Imaging Mounting->Imaging

Experimental workflow for Fluorescence In Situ Hybridization (FISH).
Protocol 3: Live-Cell Imaging with this compound Labeled Proteins

This protocol outlines a general method for introducing and imaging this compound labeled proteins in live cells. The delivery method and imaging parameters will need to be optimized for the specific protein and cell type.

Materials:

  • Purified this compound labeled protein

  • Live cells in a suitable imaging dish

  • Live-cell imaging medium

  • Protein delivery reagent (e.g., streptolysin O for temporary permeabilization)[7]

  • Live-cell imaging system with environmental control

Procedure:

  • Cell Preparation: Plate cells in an imaging dish and allow them to adhere and grow to a suitable density.

  • Protein Delivery:

    • Temporary Permeabilization (e.g., with Streptolysin O):

      • Wash cells with an appropriate buffer.

      • Incubate cells with a pre-determined concentration of streptolysin O for a short period (e.g., 5-10 minutes) to create transient pores in the cell membrane.[7]

      • Add the this compound labeled protein to the cells and incubate for a short duration to allow entry.

      • Wash away the delivery reagent and excess protein and allow the cell membrane to reseal in complete medium.[7]

  • Imaging:

    • Replace the medium with pre-warmed live-cell imaging medium.

    • Place the dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO2).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

    • Use time-lapse imaging to track the protein of interest over the desired duration.

G cluster_prep Cell & Probe Prep cluster_delivery Probe Delivery cluster_imaging Imaging Plate Cells Plate Cells Permeabilize Cells Permeabilize Cells Plate Cells->Permeabilize Cells Prepare this compound Protein Prepare this compound Protein Incubate with Probe Incubate with Probe Prepare this compound Protein->Incubate with Probe Permeabilize Cells->Incubate with Probe Wash and Reseal Wash and Reseal Incubate with Probe->Wash and Reseal Live-Cell Microscopy Live-Cell Microscopy Wash and Reseal->Live-Cell Microscopy

Workflow for live-cell imaging with this compound labeled proteins.

Data Presentation and Quantitative Analysis

For quantitative analysis of fluorescence microscopy data, it is essential to maintain consistent imaging parameters across all samples. Image analysis software can be used to measure fluorescence intensity, object size, and co-localization.

Comparison of this compound with Other Common Fluorophores

The choice of fluorophore can significantly impact the quality of fluorescence microscopy data. The following table provides a comparison of this compound with other commonly used fluorophores in a similar spectral range.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative Photostability
This compound ~578 ~604 ~93,000 ~0.92 High
Alexa Fluor 56857860391,3000.69Very High[8]
Cy3550570150,0000.15Moderate
TAMRA55558091,0000.10Moderate

Note: Quantum yield and photostability can be highly dependent on the local environment.

Troubleshooting

High background, weak signal, and photobleaching are common issues in fluorescence microscopy.

ProblemPossible CauseSuggested SolutionReference
High Background - Excess probe concentration- Inadequate washing- Autofluorescence- Titrate probe concentration- Increase number and duration of wash steps- Use appropriate blocking buffers[6][9]
Weak or No Signal - Insufficient probe concentration- Inefficient labeling- Photobleaching- Increase probe concentration- Optimize labeling reaction conditions- Use an antifade mounting medium and minimize light exposure[9]
Photobleaching - High excitation intensity- Long exposure times- Reduce laser power or illumination intensity- Decrease exposure time or use a more sensitive detector- Use an antifade reagent[10]
Non-specific Staining - Inadequate blocking- Hydrophobic interactions of the probe- Use a suitable blocking agent (e.g., BSA, serum)- Include detergents in wash buffers[9]

References

High-Throughput Screening Assays Using 5-Carboxy-X-Rhodamine (5-ROX): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 5-Carboxy-X-rhodamine (5-ROX) in high-throughput screening (HTS) assays. This compound, a bright and photostable rhodamine dye, is an excellent fluorescent probe for various HTS applications due to its favorable spectral properties and ability to be conjugated to a wide range of molecules. These notes cover the principles of common this compound-based HTS assays, provide detailed experimental protocols, and offer guidance on data analysis and interpretation.

Introduction to this compound in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries against biological targets.[1][2] Fluorescent assays are particularly well-suited for HTS due to their high sensitivity, adaptability to miniaturized formats, and amenability to automation. This compound is a fluorescent dye with an excitation maximum around 575 nm and an emission maximum around 602 nm, placing it in the orange-red region of the visible spectrum. This long-wavelength emission profile helps to minimize interference from autofluorescence of library compounds and biological materials, a common challenge in HTS.

This compound can be chemically modified with reactive groups, such as succinimidyl esters (SE), enabling its covalent attachment to primary amines on proteins, peptides, and oligonucleotides.[3] This versatility allows for the development of a variety of HTS assays, including Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) assays, to study a wide range of biological processes such as enzyme activity, protein-protein interactions, and receptor-ligand binding.

Key HTS Assays Utilizing this compound

Two of the most powerful and widely used homogeneous HTS assay formats that can employ this compound are Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).

Fluorescence Polarization (FP) Assays

Principle: FP assays are based on the principle that the degree of polarization of fluorescent light emitted by a small, fluorescently labeled molecule (the tracer) is dependent on its rotational speed in solution. A small, free-spinning tracer, when excited with polarized light, will emit depolarized light. However, when the tracer binds to a much larger molecule (e.g., a protein), its rotation is slowed significantly, and the emitted light remains highly polarized. This change in polarization can be used to monitor binding events in real-time.

In a competitive FP assay for screening inhibitors, a this compound labeled tracer and a target protein are incubated together. The addition of a test compound that binds to the same site on the target protein will displace the tracer, leading to a decrease in the measured fluorescence polarization.

Workflow for a Competitive Fluorescence Polarization Assay:

FP_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection cluster_analysis Data Analysis Tracer This compound Labeled Tracer Mix Incubate Tracer, Protein, and Compound Tracer->Mix Protein Target Protein Protein->Mix Compound Test Compound Compound->Mix Read Measure Fluorescence Polarization Mix->Read Analyze Determine Inhibition Read->Analyze

Caption: Workflow for a competitive FP assay.

Förster Resonance Energy Transfer (FRET) Assays

Principle: FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). When the donor fluorophore is excited, it can transfer its energy to the acceptor fluorophore, which then emits light at its characteristic longer wavelength. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor.

In a protease HTS assay, for example, a peptide substrate can be labeled with a FRET pair, such as a donor fluorophore on one end and this compound as the acceptor on the other. In the intact substrate, FRET is high. Upon cleavage of the peptide by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence. Inhibitors of the protease will prevent this cleavage, thus maintaining a high FRET signal.

Signaling Pathway for a Protease FRET Assay:

FRET_Protease_Pathway cluster_inactive Inactive State (High FRET) cluster_active Active State (Low FRET) Substrate This compound Labeled Substrate (Donor-Acceptor Pair) Protease Active Protease Substrate->Protease Cleavage Cleaved Cleaved Substrate Fragments (Donor and Acceptor Separated) Protease->Cleaved Inhibitor Protease Inhibitor Inhibitor->Protease Inhibition

Caption: Principle of a FRET-based protease assay.

Experimental Protocols

While specific assay conditions will need to be optimized for each target and tracer combination, the following provides a general framework for developing this compound based FP and FRET HTS assays.

Protocol 1: this compound Based Fluorescence Polarization (FP) Assay for Kinase Inhibitors

This protocol describes a competitive binding assay to screen for inhibitors of a protein kinase using a this compound labeled tracer.

Materials:

  • Purified protein kinase

  • This compound labeled tracer (a known ligand or ATP competitive inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Black, low-volume 384-well microplates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Tracer Concentration Optimization:

    • Prepare a serial dilution of the this compound labeled tracer in assay buffer.

    • Dispense into a 384-well plate.

    • Measure the fluorescence intensity and polarization at the appropriate excitation and emission wavelengths for this compound.

    • Select the lowest tracer concentration that gives a stable and robust fluorescence signal (typically 5-10 times the background).

  • Kinase Titration:

    • Prepare a serial dilution of the kinase in assay buffer.

    • In a 384-well plate, add the optimized concentration of the this compound tracer to each well.

    • Add the kinase dilutions to the wells.

    • Incubate at room temperature for 60 minutes to reach binding equilibrium.

    • Measure the fluorescence polarization.

    • Determine the kinase concentration that results in approximately 80% of the maximum polarization signal (EC80).

  • High-Throughput Screen:

    • Dispense a small volume (e.g., 50 nL) of test compounds from the library into the wells of a 384-well plate.

    • Add the kinase at its EC80 concentration to all wells except the negative controls (no kinase).

    • Add the this compound tracer at its optimized concentration to all wells.

    • Incubate at room temperature for 60 minutes.

    • Measure the fluorescence polarization.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no kinase) polarization controls.

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the control).

Parameter Typical Concentration/Value
This compound Tracer Concentration1 - 10 nM
Kinase ConcentrationEC80 value determined from titration
Test Compound Concentration1 - 20 µM
Incubation Time60 minutes
Assay Volume10 - 20 µL
Z'-factor> 0.5 for a robust assay

Table 1: Typical parameters for a this compound based FP kinase assay.

Protocol 2: this compound Based FRET Assay for Protease Inhibitors

This protocol outlines a method to screen for protease inhibitors using a peptide substrate labeled with a FRET pair, where this compound acts as the acceptor.

Materials:

  • Purified protease

  • FRET peptide substrate (e.g., labeled with a donor fluorophore and this compound)

  • Assay Buffer (specific to the protease being studied)

  • Test compounds dissolved in DMSO

  • Black, low-volume 384-well microplates

  • A plate reader capable of measuring time-resolved or steady-state FRET

Procedure:

  • Substrate and Enzyme Concentration Optimization:

    • Determine the Michaelis-Menten constant (Km) of the FRET substrate for the protease.

    • In the HTS, use a substrate concentration at or below the Km.

    • Titrate the enzyme concentration to determine the amount that results in a linear reaction rate for the desired assay duration.

  • High-Throughput Screen:

    • Dispense test compounds into the wells of a 384-well plate.

    • Add the protease at the optimized concentration to all wells except the negative controls (no enzyme).

    • Pre-incubate the enzyme and compounds for 15-30 minutes.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Monitor the change in the FRET signal (ratio of acceptor to donor emission) over time.

Data Analysis:

  • Calculate the initial reaction velocity for each well.

  • Determine the percent inhibition of the protease activity by each compound relative to the controls.

  • Identify "hits" based on a predefined inhibition threshold.

Parameter Typical Concentration/Value
FRET Substrate ConcentrationAt or below Km (e.g., 100 nM - 1 µM)
Protease ConcentrationSufficient for linear reaction kinetics
Test Compound Concentration1 - 20 µM
Reaction Time30 - 60 minutes
Assay Volume10 - 20 µL
Z'-factor> 0.5 for a robust assay

Table 2: Typical parameters for a this compound based FRET protease assay.

Logical Relationship of HTS Data Analysis:

HTS_Data_Analysis cluster_raw_data Raw Data Collection cluster_normalization Data Normalization cluster_hit_id Hit Identification cluster_confirmation Hit Confirmation & Follow-up RawData Raw Fluorescence Data (Polarization or FRET ratio) Normalize Calculate Percent Inhibition RawData->Normalize HitPick Apply Hit Threshold Normalize->HitPick DoseResponse Dose-Response Curves (IC50) HitPick->DoseResponse SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay

Caption: HTS data analysis workflow.

Conclusion

This compound is a versatile and robust fluorescent dye that is well-suited for a variety of high-throughput screening applications. Its favorable spectral properties and ease of conjugation make it an excellent choice for developing sensitive and reliable FP and FRET assays. The protocols and guidelines presented here provide a solid foundation for researchers to design and implement this compound-based HTS campaigns for the discovery of novel modulators of a wide range of biological targets. As with any HTS assay, careful optimization of assay parameters and rigorous data analysis are critical for success.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with 5-ROX conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with 5-ROX (5-Carboxy-X-rhodamine) conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a very weak or no fluorescence signal from my this compound conjugate. What are the common causes?

A low or absent fluorescence signal can stem from several factors throughout the experimental workflow, from the initial labeling reaction to the final signal detection. The primary areas to investigate are the conjugation efficiency, the integrity of the fluorophore, and the final assay conditions.

Troubleshooting Steps:

  • Verify Labeling Reaction Conditions: The reaction between the this compound NHS ester and primary amines on your molecule of interest is highly pH-dependent.[1][2] Ensure your reaction buffer was within the optimal pH range and did not contain competing primary amines.[1][3]

  • Assess Degree of Labeling (DOL): An inappropriate dye-to-target molecule ratio can lead to either under-labeling (low signal) or over-labeling, which can cause self-quenching and a decreased signal.[][5]

  • Check for Dye Degradation: this compound is sensitive to light and repeated freeze-thaw cycles.[6][7] Improper storage or handling can lead to photobleaching and a loss of fluorescence.[][8]

  • Evaluate Purification Method: Inefficient removal of unreacted free dye can contribute to high background, making your specific signal appear weak.[9][10][11]

  • Confirm Instrument Settings: Ensure the excitation and emission wavelengths on your fluorescence detection instrument are correctly set for this compound.[12]

Q2: My labeling efficiency with this compound NHS ester is consistently low. How can I improve it?

Low labeling efficiency is a frequent issue, often traced back to the specifics of the reaction setup.[1]

Key Optimization Points:

  • pH of Reaction Buffer: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1][2] Below this range, the primary amines on the protein are protonated and less reactive. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of dye available to label your target.[1]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine (B1666218).[1][3] These will compete with your target molecule for the this compound NHS ester, drastically reducing labeling efficiency.[3] Recommended buffers include phosphate-buffered saline (PBS) or bicarbonate buffer.

  • Protein Concentration: For efficient labeling, a protein concentration of at least 2 mg/mL is recommended.[1][3] Lower concentrations can reduce the reaction efficiency due to the competing hydrolysis of the dye.[1]

  • Molar Ratio of Dye to Protein: A molar excess of 5- to 10-fold of the dye over the protein is a common starting point. However, this may need to be optimized for your specific protein to achieve the desired degree of labeling without causing precipitation or quenching.[2]

Q3: Could my purified this compound conjugate be experiencing fluorescence quenching?

Yes, fluorescence quenching is a significant cause of low signal intensity. Quenching is any process that decreases the fluorescence intensity of a fluorophore.[13]

Potential Causes of Quenching:

  • Self-Quenching (Over-labeling): If the degree of labeling is too high, multiple this compound molecules in close proximity on the same target molecule can quench each other's fluorescence.[13] This is a common issue when trying to maximize the signal by adding a large excess of dye during the conjugation reaction.

  • Buffer Components & Contaminants: Certain substances in your final buffer can act as quenchers. For example, iodide ions are known quenchers.[13] Ensure your buffers are free from such contaminants.

  • Conformational Changes: The conjugation of this compound to your target molecule could induce a conformational change that brings the dye into proximity with a quenching residue (e.g., Tryptophan) on the protein surface.

Quantitative Data Summary

The following tables provide key quantitative data for working with this compound and troubleshooting your experiments.

Table 1: Spectral & Physical Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex)~578-580 nm[6][14][15]
Emission Maximum (λem)~604-605 nm[6][7][15]
Molar Extinction Coefficient~82,000 cm⁻¹M⁻¹[15]
Molecular Weight (Free Acid)~534.60 g/mol [7][14]
Molecular Weight (NHS Ester)~631.7 g/mol [16]

Table 2: Recommended Conditions for this compound NHS Ester Labeling

ParameterRecommended Range/ConditionRationaleSource(s)
Reaction pH 7.2 - 8.5 (Optimal: 8.3)Balances amine reactivity and NHS ester hydrolysis.[1][2][3]
Reaction Buffer Amine-free (e.g., PBS, Bicarbonate)Prevents competition with the target molecule.[1][3]
Protein Concentration ≥ 2 mg/mLIncreases labeling efficiency over hydrolysis.[1][3]
Reaction Temperature Room Temperature or 4°CLower temperature minimizes hydrolysis but may require longer incubation.[1]
Incubation Time 0.5 - 4 hoursDependent on temperature and desired DOL.[1]
Storage of Dye -20°C, desiccated, protected from lightPrevents degradation of the reactive dye.[6][16][17]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester

This protocol provides a general guideline. The molar ratio of dye to protein may need to be optimized.

  • Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[3]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2]

  • Calculate Molar Ratio: Determine the volume of the dye stock solution needed to achieve the desired molar excess (e.g., 10-fold) for the labeling reaction.

  • Perform the Conjugation: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[1] Alternatively, the reaction can be incubated overnight at 4°C.[1]

  • Purify the Conjugate: Remove the unreacted dye. This is a critical step.

Protocol 2: Removal of Unreacted Dye using a Spin Desalting Column

This is a rapid and effective method for purifying the labeled conjugate.[18]

  • Prepare the Column: Remove the storage buffer from a spin desalting column by centrifugation according to the manufacturer's instructions.

  • Equilibrate the Column: Wash the column resin 2-3 times with the desired final buffer for your conjugate.

  • Load the Sample: Apply the entire conjugation reaction mixture to the center of the resin bed.

  • Collect the Conjugate: Centrifuge the column to elute the purified, larger molecular weight conjugate. The smaller, unreacted dye molecules are retained in the resin.[18] The purified conjugate is now in the collection tube.

  • Store the Conjugate: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C in single-use aliquots.[6]

Visual Guides: Workflows & Pathways

The following diagrams illustrate key processes in troubleshooting and experimentation with this compound conjugates.

G start Start: Low Fluorescence Signal check_labeling 1. Review Labeling Reaction start->check_labeling check_dol 2. Assess Degree of Labeling (DOL) check_labeling->check_dol issue_ph Issue: Incorrect pH or Amine Buffer Used check_labeling->issue_ph Check pH & Buffer issue_degradation Issue: Dye Degradation (Storage/Handling) check_labeling->issue_degradation Check Dye Storage check_purification 3. Evaluate Purification check_dol->check_purification issue_ratio Issue: Suboptimal Dye/Protein Ratio check_dol->issue_ratio Signal Low issue_quenching Issue: Self-Quenching (Over-labeling) check_dol->issue_quenching Signal Low Despite Labeling check_assay 4. Check Assay Conditions & Instrument Settings check_purification->check_assay issue_free_dye Issue: High Background from Unreacted Dye check_purification->issue_free_dye issue_settings Issue: Incorrect Ex/Em Settings check_assay->issue_settings solution_relabel Solution: Re-label with Correct Buffer/pH (7.2-8.5) issue_ph->solution_relabel solution_optimize_ratio Solution: Titrate Dye/Protein Ratio issue_ratio->solution_optimize_ratio issue_quenching->solution_optimize_ratio solution_repurify Solution: Re-purify Sample (e.g., SEC Column) issue_free_dye->solution_repurify solution_adjust_settings Solution: Set Instrument to Ex/Em ~578/604 nm issue_settings->solution_adjust_settings solution_new_dye Solution: Use Fresh, Properly Stored Dye issue_degradation->solution_new_dye

Figure 1. A troubleshooting decision tree for low fluorescence signals with this compound conjugates.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products protein Protein with Primary Amines (-NH₂) conditions pH 7.2 - 8.5 Amine-Free Buffer Room Temp / 4°C conjugate This compound Labeled Protein (Stable Amide Bond) protein->conjugate dummy protein->dummy rox_nhs This compound NHS Ester rox_nhs->conjugate rox_nhs->dummy nhs_byproduct NHS Byproduct conjugate->nhs_byproduct + dummy->conjugate Reaction

Figure 2. Workflow for this compound NHS ester conjugation to a protein.

References

How to reduce photobleaching of 5-ROX dye

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-ROX (5-Carboxy-X-rhodamine) dye. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on mitigating photobleaching.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when using this compound dye in your fluorescence imaging experiments.

Question: My this compound signal is fading rapidly during image acquisition. What are the immediate steps I can take?

Answer: Rapid signal decay, or photobleaching, is a common challenge in fluorescence microscopy. Here are immediate steps to reduce photobleaching of your this compound dye:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. High-intensity illumination is a primary driver of photobleaching.[1][2]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera. Limit the sample's exposure to the excitation light by using a shutter to block the light path when not actively acquiring images.[1]

  • Use Appropriate Filters: Employ neutral density filters to decrease the excitation light intensity without altering its spectral properties.

  • Optimize Imaging Settings: When setting up the microscope, use a lower magnification or a region of the sample that is not your primary area of interest to find the focal plane and adjust settings. Once optimized, move to your region of interest for image capture.

Question: I am observing high background fluorescence with my this compound staining. How can I reduce it?

Answer: High background can obscure your specific signal. Here are several ways to reduce background fluorescence:

  • Washing Steps: Ensure adequate washing after staining to remove any unbound this compound dye. Typically, 2-3 washes with a suitable buffer like PBS are recommended.[3]

  • Optimize Dye Concentration: Titrate the concentration of your this compound conjugate to find the optimal balance between a strong specific signal and low background. Using a concentration that is too high can lead to non-specific binding.[3][4]

  • Use a Blocking Solution: For immunofluorescence applications, pre-incubate your sample with a blocking buffer (e.g., BSA or serum from the secondary antibody's host species) to minimize non-specific antibody binding.[4][5]

  • Consider Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence). To mitigate this, you can:

    • Use spectral unmixing if your imaging software supports it.

    • Choose fluorophores with emission spectra that are distinct from the autofluorescence spectrum of your sample.[6]

    • Treat samples with an autofluorescence quencher like Sudan Black B, though be aware that it may have its own fluorescence in the far-red spectrum.[5][7]

Question: My this compound signal appears uneven or patchy. What could be the cause?

Answer: Uneven staining can result from several factors during sample preparation and staining.

  • Inadequate Permeabilization: If you are staining intracellular targets, ensure your permeabilization step is sufficient to allow the this compound conjugate to access its target.

  • Dye Aggregation: At high concentrations or in certain buffers, fluorescent dyes can form aggregates, leading to punctate or uneven staining. To avoid this, centrifuge your dye solution before use and ensure it is fully dissolved in the recommended solvent.

  • Improper Fixation: Suboptimal fixation can lead to poor preservation of the target antigen and uneven antibody binding. Consult established protocols for the appropriate fixation method for your sample and target.

  • Drying of the Sample: Ensure your sample remains hydrated throughout the staining and mounting process, as drying can cause artifacts and uneven signal distribution.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound dye?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[10] When a this compound molecule absorbs light, it is raised to an excited electronic state. From this excited state, it can return to the ground state by emitting a photon (fluorescence). However, the excited fluorophore can also undergo chemical reactions, often with molecular oxygen, that alter its structure and render it non-fluorescent. This process is dependent on the intensity and duration of the excitation light.

Q2: How photostable is this compound compared to other common fluorescent dyes?

A2: Rhodamine dyes, including this compound, are generally known to be more photostable than fluorescein-based dyes like FITC. However, they are typically less photostable than modern dyes such as the Alexa Fluor or cyanine (B1664457) dye families (e.g., Cy5). While specific quantitative data for this compound photostability can vary depending on the experimental conditions, it is considered a robust dye for many applications.

Q3: What are antifade reagents and how do they work to protect this compound?

A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[11] They primarily work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and can chemically damage the fluorophore. Common components of antifade reagents include antioxidants like p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and Trolox (a vitamin E analog).[11]

Q4: Can I use antifade reagents for both fixed and live-cell imaging with this compound?

A4: It is crucial to use the correct type of antifade reagent for your experiment.

  • Fixed-cell imaging: Commercial mounting media such as ProLong™ Gold and VECTASHIELD® are designed for fixed samples and are highly effective at reducing photobleaching.

  • Live-cell imaging: Most antifade reagents for fixed cells are toxic to live cells. For live-cell experiments, you should use specially formulated live-cell antifade reagents like ProLong™ Live Antifade Reagent or supplement your imaging medium with antioxidants like Trolox or ascorbic acid at concentrations that are not cytotoxic.[12][13]

Q5: Are there any known incompatibilities between this compound and certain antifade reagents?

A5: Some antifade reagents can have specific interactions with certain dyes. For instance, p-phenylenediamine (PPD), a common antifade component, has been reported to react with cyanine dyes.[14] While there are no widely reported major incompatibilities of this compound with common antifade reagents, it is always good practice to consult the manufacturer's documentation for both the dye and the antifade medium. Some mounting media, like VECTASHIELD®, have been reported to cause fluorescence quenching of certain far-red dyes like Alexa Fluor 647, though this effect may be less pronounced for dyes in the spectral range of this compound.[15][16][17]

Quantitative Data on Photobleaching Reduction

While specific quantitative data for the reduction of this compound photobleaching with various antifade reagents is not extensively published, the following table provides a general overview of the expected performance based on data from spectrally similar dyes and general knowledge of antifade reagent efficacy. The values presented are illustrative and can vary significantly based on experimental conditions.

Antifade ReagentTarget ApplicationExpected Increase in Photostability (Fold-Increase)Notes
None (e.g., PBS/Glycerol) Fixed Cells1x (Baseline)Prone to rapid photobleaching.
ProLong™ Gold Fixed Cells5x - 20xHard-setting mountant that provides excellent photobleach protection.[18][19][20]
VECTASHIELD® Fixed Cells5x - 15xNon-hardening and hard-setting formulations available. May cause initial quenching of some far-red dyes.[21][22]
Trolox Live Cells2x - 5xEfficacy is concentration-dependent and can have pro-oxidant effects at high concentrations.[23][24][25][26]
ProLong™ Live Live Cells3x - 10xA commercial formulation optimized for live-cell imaging with reduced cytotoxicity.[12][13]

Note: The fold-increase in photostability is an estimate and should be experimentally determined for your specific setup.

Experimental Protocols

Protocol 1: Using a Hard-Setting Antifade Mountant (e.g., ProLong™ Gold) for Fixed Cells

  • Final Wash: After the final step of your staining protocol, wash the sample 2-3 times with PBS or another appropriate buffer.

  • Remove Excess Buffer: Carefully aspirate the excess buffer from the slide or coverslip, ensuring the sample does not dry out.

  • Apply Mountant: Add a single drop of ProLong™ Gold antifade mountant to the sample on the microscope slide.

  • Mount Coverslip: Gently lower a coverslip onto the drop of mountant, avoiding the formation of air bubbles.

  • Cure: Allow the mountant to cure for 24 hours at room temperature in the dark. This allows the refractive index to stabilize and provides the best protection against photobleaching.[19]

  • Seal (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant.

  • Image: Image your sample using appropriate microscope settings to minimize photobleaching.

Protocol 2: Using a Live-Cell Antifade Reagent (e.g., Trolox)

  • Prepare Trolox Stock Solution: Prepare a 100 mM stock solution of Trolox in a suitable solvent like ethanol.

  • Prepare Imaging Medium: Dilute the Trolox stock solution into your normal cell culture imaging medium to a final working concentration, typically between 200 µM and 2 mM. The optimal concentration should be determined empirically for your cell type and experimental conditions.

  • Medium Exchange: Just before imaging, replace the medium in your imaging dish with the Trolox-containing imaging medium.

  • Incubate (Optional): Some protocols recommend a short incubation period (15-30 minutes) to allow the Trolox to equilibrate within the cells.

  • Image: Proceed with your live-cell imaging experiment, keeping in mind the general principles of minimizing light exposure.

Visualizations

Photobleaching_Mechanism cluster_ground_state Ground State cluster_excited_state Excited States cluster_photobleached Photobleached State 5-ROX_GS This compound (S0) 5-ROX_ES Excited Singlet State (S1) 5-ROX_GS->5-ROX_ES Light Absorption (Excitation) 5-ROX_ES->5-ROX_GS Fluorescence Emission 5-ROX_TS Excited Triplet State (T1) 5-ROX_ES->5-ROX_TS Intersystem Crossing 5-ROX_TS->5-ROX_GS Phosphorescence (Slow) Bleached_ROX Non-fluorescent Product 5-ROX_TS->Bleached_ROX Reaction with O2 (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of this compound dye.

Experimental_Workflow cluster_prep Sample Preparation cluster_mounting Mounting cluster_imaging Imaging Fixation 1. Fixation & Permeabilization (for fixed cells) Staining 2. Staining with this compound conjugate Fixation->Staining Washing 3. Washing Staining->Washing Apply_Antifade 4. Apply Antifade Mounting Medium Washing->Apply_Antifade Mount_Coverslip 5. Mount Coverslip Apply_Antifade->Mount_Coverslip Cure 6. Cure (if applicable) Mount_Coverslip->Cure Microscopy 7. Fluorescence Microscopy Cure->Microscopy

Caption: General experimental workflow for preparing samples with antifade reagents.

Troubleshooting_Tree cluster_issues Identify the Issue cluster_solutions_fading Solutions for Fading cluster_solutions_background Solutions for Background cluster_solutions_uneven Solutions for Uneven Staining Start Problem with this compound Signal Rapid_Fading Rapid Signal Fading? Start->Rapid_Fading High_Background High Background? Start->High_Background Uneven_Staining Uneven Staining? Start->Uneven_Staining Sol_Fading - Reduce light intensity - Minimize exposure time - Use antifade reagent Rapid_Fading->Sol_Fading Yes Sol_Background - Optimize washing steps - Titrate dye concentration - Use blocking agents - Check for autofluorescence High_Background->Sol_Background Yes Sol_Uneven - Check fixation/permeabilization - Prevent sample drying - Check for dye aggregates Uneven_Staining->Sol_Uneven Yes

Caption: A decision tree for troubleshooting common issues with this compound dye fluorescence.

References

Optimizing 5-ROX Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dye-to-protein ratio for 5-Carboxy-X-Rhodamine (5-ROX) labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for this compound labeling?

A1: The ideal dye-to-protein molar ratio for this compound labeling can vary depending on the specific protein and its intended application. A common starting point is a 10- to 15-fold molar excess of the fluorescent dye to the protein.[1] However, this ratio may need to be optimized to achieve the desired degree of labeling (DOL). For many applications, a DOL of 2 to 10 is considered optimal for antibodies.[2] As a general guideline, one dye molecule per 200 amino acids can be a good starting point.[3] It is crucial to perform small-scale labeling experiments with varying dye-to-protein ratios to determine the optimal conditions for your specific protein.[2][4]

Q2: What are the critical parameters to consider for a successful this compound labeling reaction?

A2: Several factors influence the success of a this compound labeling reaction. Key parameters include:

  • pH: The reaction should be performed at a pH between 8.2 and 8.5, with pH 8.3 often being optimal.[3][5] This is because the primary amino groups on the protein need to be unprotonated to be reactive, but a higher pH increases the hydrolysis rate of the NHS ester, leading to non-reactive dye.[3][5]

  • Protein Concentration: A protein concentration of at least 2 mg/mL is recommended, with 5-20 mg/mL being a typical range for efficient labeling.[3][5][6] Low protein concentrations can significantly decrease the labeling efficiency.[3][5]

  • Buffer Composition: The buffer should be free of primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[5] Suitable buffers include phosphate-buffered saline (PBS), MES, or HEPES.[5] 0.1 M sodium bicarbonate is also commonly used.[6]

  • Purity of Reagents: Use high-quality, fresh dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the this compound NHS ester, as degraded solvents can contain amine contaminants that interfere with the reaction.[7]

Q3: How do I calculate the Degree of Labeling (DOL)?

A3: The Degree of Labeling (DOL), or dye-to-protein ratio, is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (λmax for this compound is approximately 578-584 nm).[5][8] The following formula is used to calculate the DOL:

DOL = (Amax * εprotein) / [(A280 - (Amax * CF280)) * εdye]

Where:

  • Amax = Absorbance of the conjugate at the λmax of the dye.

  • A280 = Absorbance of the conjugate at 280 nm.

  • εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).[4]

  • εdye = Molar extinction coefficient of the dye at its λmax (for this compound, this is approximately 52,000 M-1cm-1).[5]

  • CF280 = Correction factor for the dye's absorbance at 280 nm (CF280 = A280,dye / Amax,dye).[9]

For an accurate DOL calculation, it is essential to completely remove any non-conjugated dye.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound protein labeling.

Problem Potential Cause Recommended Solution
Low or No Labeling Incorrect pH of the reaction buffer. The primary amino groups on the protein are protonated and non-reactive.[3][5]Ensure the reaction buffer pH is between 8.2 and 8.5.[3][5] Use 0.1 M sodium bicarbonate or another amine-free buffer.[6]
Low protein concentration. Reaction kinetics are highly dependent on concentration.[6]Concentrate the protein solution to at least 2 mg/mL, with an optimal range of 5-20 mg/mL.[5][6]
Presence of primary amines in the buffer (e.g., Tris, glycine). These compete with the protein for the dye.Exchange the protein into an amine-free buffer like PBS, MES, or HEPES before labeling.[5]
Hydrolyzed/inactive this compound NHS ester. The reactive ester is sensitive to moisture.Prepare the dye solution immediately before use.[6] Store the solid dye at -20°C, protected from light and moisture.[5][10]
Over-labeling (High DOL) High dye-to-protein molar ratio. Decrease the amount of this compound NHS ester used in the reaction.[3]
High number of accessible lysines on the protein surface. Reduce the reaction time or decrease the dye-to-protein ratio.[3][5]
Protein aggregation or precipitation after labeling. This can be a consequence of over-labeling.[11]Lower the molar ratio of the dye to the protein to limit the extent of labeling.[11]
Low Fluorescence Signal Despite Successful Labeling Fluorescence quenching due to over-labeling. Dye molecules in close proximity can quench each other's fluorescence.[2][4]Aim for a lower, optimal DOL by reducing the dye-to-protein ratio in the labeling reaction.[3]
Conjugation near a quenching micro-domain. Aromatic amino acids near the labeling site can cause quenching.[11]This is an inherent property of the protein. If possible, consider labeling a different functional group (e.g., thiols) if amine labeling proves problematic.
Difficulty in Removing Free Dye High concentration of free dye post-reaction. This can overload purification columns or membranes.[5]Optimize the labeling reaction to use less excess dye.[5] Perform a second purification step if necessary.[3][5]

Experimental Protocols

Standard this compound Labeling Protocol

This protocol is a general guideline and may require optimization for your specific protein.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS, HEPES) at a concentration of 2-10 mg/mL.[5][6]

    • Ensure the pH of the protein solution is between 8.2 and 8.5.[3][5]

  • This compound NHS Ester Solution Preparation:

    • Shortly before use, dissolve the this compound NHS ester in high-quality DMF or DMSO to a concentration of 10 mg/mL.[5][6] Vortex until fully dissolved.[5]

  • Labeling Reaction:

    • While gently stirring or vortexing, slowly add the desired volume of the this compound solution to the protein solution. A common starting molar excess is 10-15 fold.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5][6]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25), dialysis, or spin concentrators.[4][5]

  • Characterization:

    • Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry.[4][12]

    • Assess the purity of the conjugate by SDS-PAGE. The labeled protein should migrate as a single band, and there should be no low molecular weight band corresponding to free dye.[5]

  • Storage:

    • Store the purified conjugate under the same conditions as the unlabeled protein, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][5] Protect from light.[3][5]

Quantitative Data Summary
Parameter Recommended Range/Value Reference
Reaction pH 8.2 - 8.5 (Optimal: 8.3)[3][5]
Protein Concentration 2 - 20 mg/mL[5][6]
Reaction Buffer Amine-free (e.g., 0.1 M Sodium Bicarbonate, PBS, HEPES)[5][6]
Dye Solvent High-quality DMF or DMSO[6][7]
Reaction Time 1 hour at room temperature[5][6]
Storage of Labeled Protein -20°C or -80°C, protected from light[3][5]
This compound Spectroscopic Properties
Excitation Maximum (λex) ~584 nm[5]
Emission Maximum (λem) ~599 nm[5]
Molar Extinction Coefficient (εmax) ~52,000 M-1cm-1[5]

Visual Guides

Caption: Workflow for this compound protein labeling.

Troubleshooting_Logic Start Start Labeling Check_DOL Low DOL? Start->Check_DOL Check_Overlabeling High DOL? Check_DOL->Check_Overlabeling No Check_pH Check pH (8.2-8.5) Check_DOL->Check_pH Yes Decrease_Dye Decrease Dye Ratio Check_Overlabeling->Decrease_Dye Yes Success Optimal Labeling Check_Overlabeling->Success No Check_Conc Increase Protein Conc. Check_pH->Check_Conc Check_Buffer Use Amine-Free Buffer Check_Conc->Check_Buffer Reduce_Time Reduce Reaction Time Decrease_Dye->Reduce_Time

Caption: Troubleshooting decision tree for this compound labeling.

References

Preventing non-specific binding of 5-ROX labeled antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of 5-ROX (Carboxy-X-rhodamine) labeled antibodies in their experiments.

Troubleshooting Guide: Minimizing Non-Specific Binding

High background and non-specific staining are common challenges in immunoassays. This guide provides a systematic approach to identify and resolve these issues when using this compound labeled antibodies.

Problem: High Background Fluorescence

High background fluorescence can obscure specific signals, leading to inaccurate results. The following are common causes and solutions:

Potential Cause Recommended Solution
Antibody Concentration Too High Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and prepare a series of dilutions to find the best signal-to-noise ratio.[1]
Inadequate Blocking Optimize the blocking step by increasing the incubation time (e.g., from 30 minutes to 1 hour) or trying a different blocking agent. Common blocking agents include normal serum from the secondary antibody's host species, Bovine Serum Albumin (BSA), or commercial blocking buffers.[2][3]
Insufficient Washing Increase the number and duration of wash steps after antibody incubation. Using a wash buffer containing a mild detergent like Tween 20 can help remove unbound antibodies more effectively.[4]
Autofluorescence Examine an unstained sample under the microscope to assess the level of autofluorescence. If significant, consider using a spectral unmixing approach if your imaging software allows, or use a commercial autofluorescence quenching reagent.[2][5][6]
Fc Receptor Binding For cell types known to express Fc receptors (e.g., macrophages, B cells), use an Fc receptor blocking reagent prior to primary antibody incubation.[6][7]
Hydrophobic Interactions of this compound The hydrophobicity of some fluorescent dyes can contribute to non-specific binding.[8][9][10] Including a non-ionic detergent (e.g., 0.1-0.5% Tween 20 or Triton X-100) in your blocking and wash buffers can help mitigate this.[11]
Antibody Aggregates Centrifuge the antibody solution before use to pellet any aggregates that may have formed during storage.

Problem: Non-Specific Staining in Specific Cellular Compartments

Sometimes, non-specific binding is localized to certain areas of the cell or tissue.

Potential Cause Recommended Solution
Cross-reactivity of the Antibody Ensure the primary antibody has been validated for the specific application and species being tested. Run a negative control with a sample known not to express the target protein.
Binding to Endogenous Proteins Use a blocking buffer containing serum from the same species as the sample to block endogenous immunoglobulins.
Nuclear or Cytoplasmic Trapping For intracellular staining, ensure adequate permeabilization with detergents like Triton X-100 or saponin (B1150181) to allow for efficient antibody entry and removal. However, over-permeabilization can also lead to increased background.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer to use with this compound labeled antibodies?

The optimal blocking buffer can be application-dependent. However, a good starting point is a buffer containing 1-5% BSA or 5-10% normal serum from the species in which the secondary antibody was raised (if applicable).[12] For this compound, which has hydrophobic properties, including a mild non-ionic detergent like 0.1% Tween 20 in your blocking buffer can be beneficial.

Q2: How can I differentiate between specific and non-specific staining?

The use of proper controls is essential. An isotype control is a primary antibody of the same immunoglobulin class (e.g., IgG1, IgG2a) and with the same fluorescent conjugate (this compound) as your primary antibody, but it is not specific to your target antigen.[7][13][14][15][16] Staining with an isotype control helps to determine the level of background signal due to non-specific binding of the antibody.[7][13][14][15][16]

Q3: Can the this compound dye itself contribute to non-specific binding?

Yes, some fluorescent dyes, particularly those with hydrophobic characteristics, can contribute to non-specific interactions.[8][9][10] Rhodamine dyes, like this compound, can also be prone to aggregation, which can lead to non-specific staining.[17][18][19][20] To mitigate this, ensure your antibody is well-solubilized and consider including detergents in your buffers.

Q4: How many wash steps are sufficient to reduce background?

A common practice is to perform three washes of 5-10 minutes each after antibody incubation. However, for persistent background, increasing the number of washes or the duration of each wash can be effective. The composition of the wash buffer is also critical; including a detergent like Tween 20 is often recommended.[4]

Q5: Should I be concerned about photobleaching with this compound?

While all fluorophores are susceptible to photobleaching, this compound is generally considered to be relatively photostable. However, to minimize photobleaching, it is always good practice to minimize the exposure of your stained samples to light, use an anti-fade mounting medium, and image your samples promptly after staining.

Quantitative Data on Blocking Buffers

The effectiveness of different blocking agents can vary. The following table summarizes a quantitative comparison of the blocking ability of different agents from a study using an ELISA-based system. While not specific to this compound, it provides a general guide to the relative efficacy of common blocking agents.

Blocking Agent Concentration for Equivalent Blocking Relative Blocking Activity
Bovine Serum Albumin (BSA)5%1x
Normal Goat Serum (NGS)0.6%~8x greater than BSA
Commercial Blocker (ChonBlock™)0.1%~50x greater than BSA

Data adapted from a study comparing blocking agents in an ELISA format. The relative blocking activity is an approximation based on the concentrations required to achieve a similar reduction in background signal.

Experimental Protocols

1. Immunofluorescence Staining Protocol for Cultured Cells

This protocol provides a general guideline for immunofluorescent staining of adherent cells with a this compound labeled primary antibody.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% BSA and 0.1% Tween 20 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound labeled primary antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 10 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~570/~590 nm).

2. Isotype Control Protocol for Flow Cytometry

This protocol outlines the use of a this compound labeled isotype control to assess non-specific binding in flow cytometry.

  • Cell Preparation: Prepare a single-cell suspension from your sample at a concentration of 1x10^6 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

  • Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.

  • Staining:

    • Aliquot 100 µL of the cell suspension into two tubes: one for the primary antibody and one for the isotype control.

    • To the "Primary Antibody" tube, add the this compound labeled primary antibody at its optimal concentration.

    • To the "Isotype Control" tube, add the this compound labeled isotype control antibody at the same concentration as the primary antibody.[13][15]

    • Incubate the tubes for 20-30 minutes on ice in the dark.

  • Washing:

    • Add 2 mL of flow cytometry staining buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Repeat the wash step twice.

  • Resuspension: Resuspend the cell pellets in 300-500 µL of flow cytometry staining buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer, ensuring to acquire data from both the primary antibody-stained and isotype control-stained samples. The signal from the isotype control will indicate the level of non-specific binding.

Visualizing Experimental Workflows and Concepts

Troubleshooting_Workflow start High Background Observed check_autofluorescence Check Unstained Control for Autofluorescence start->check_autofluorescence autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present quench Use Autofluorescence Quenching Reagent or Spectral Unmixing autofluorescence_present->quench Yes no_autofluorescence No Significant Autofluorescence autofluorescence_present->no_autofluorescence No check_isotype Run Isotype Control quench->check_isotype no_autofluorescence->check_isotype isotype_high Isotype Staining High? check_isotype->isotype_high optimize_blocking Optimize Blocking (Increase time, change agent) isotype_high->optimize_blocking Yes isotype_low Isotype Staining Low isotype_high->isotype_low No optimize_washing Optimize Washing (Increase number/duration, add detergent) optimize_blocking->optimize_washing titrate_antibody Titrate Primary Antibody optimize_washing->titrate_antibody specific_signal High Background Likely Due to Specific Signal Saturation isotype_low->specific_signal

Caption: Troubleshooting workflow for high background fluorescence.

Blocking_Mechanisms cluster_0 Unblocked Surface cluster_1 Blocked Surface unblocked Surface Free Binding Sites antibody This compound Antibody antibody->unblocked:f0 nonspecific Non-specific Binding nonspecific->unblocked:f0 blocked Surface Blocked Sites blocking_agent Blocking Agent (e.g., BSA) blocking_agent->blocked:f0 antibody2 This compound Antibody no_nonspecific Reduced Non-specific Binding

Caption: Mechanism of action of blocking buffers.

Isotype_Control_Principle cluster_0 Experiment cluster_1 Isotype Control cell1 Cell with Target Antigen specific_binding Specific Binding cell1->specific_binding Results in Signal primary_ab This compound Primary Antibody (Specific for Antigen) primary_ab->cell1 cell2 Cell with Target Antigen nonspecific_binding Non-specific Binding cell2->nonspecific_binding Results in Background Signal isotype_ab This compound Isotype Control (No Specificity for Antigen) isotype_ab->cell2

Caption: Principle of using an isotype control.

References

Technical Support Center: 5-ROX (5-Carboxy-X-rhodamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the fluorescence intensity of 5-ROX. This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

A1: 5-Carboxy-X-rhodamine (this compound) is a rhodamine-based dye known for its high photostability and strong fluorescence. Unlike some other fluorescent dyes, such as fluoresceins, the fluorescence of this compound is largely independent of pH within the range of 4 to 10.[1] This stability is attributed to its rigid chemical structure, which prevents the formation of a non-fluorescent spirolactam form that can occur with other rhodamine derivatives in response to pH changes.[1] Therefore, within the typical pH range of biological and experimental buffers (pH 4-10), significant changes in this compound fluorescence intensity due to pH fluctuations are not expected.

Q2: I am observing changes in my this compound signal. If not pH, what could be the cause?

A2: While this compound is generally pH-insensitive between pH 4 and 10, variations in fluorescence intensity can arise from other factors. Common causes include:

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorophore, resulting in decreased signal.

  • Concentration changes: Inaccurate pipetting, evaporation, or condensation can alter the concentration of the dye in your sample, directly affecting fluorescence intensity.

  • Buffer composition: High concentrations of certain salts or the presence of quenching agents in your buffer can influence the fluorescence signal.

  • Instrument settings: Incorrect excitation and emission wavelengths, or fluctuations in the light source and detector sensitivity of the fluorometer/microscope can cause signal variability.

  • Contamination: The presence of quenching contaminants in the sample can reduce fluorescence intensity.

Q3: What is the optimal pH for using this compound?

A3: Given its stability across a broad pH range, there is no strict optimal pH for this compound between pH 4 and 10.[1] For most applications, including qPCR where it is often used as a passive reference dye, buffers with a pH between 7.0 and 8.5 are commonly used.[2] The choice of pH should be guided by the requirements of the biological system or experimental conditions being studied.

Q4: Can I use this compound to measure pH?

A4: No, this compound is not suitable as a pH indicator in the pH 4-10 range due to its stable fluorescence in this window. For measuring pH, dyes that exhibit a clear and predictable change in their fluorescence properties with pH, such as BCECF or SNARF dyes, are recommended.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound fluorescence signal Incorrect filter set or instrument settings.Verify that the excitation and emission wavelengths on your instrument are set appropriately for this compound (see Table 1).
Low concentration of this compound.Prepare a fresh dilution of the dye and confirm the concentration using spectrophotometry before the experiment.
pH of the solution is outside the stable range (<4 or >10).Measure the pH of your buffer and adjust it to be within the 4-10 range.
Decreasing fluorescence signal over time Photobleaching.Reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium for microscopy.
Sample evaporation.Ensure your sample wells are properly sealed to prevent evaporation, especially during long-term experiments or thermal cycling.
Inconsistent fluorescence signal between replicates Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Bubbles in the sample.Centrifuge your plate or tubes before reading to remove any bubbles that may interfere with the light path.
Condensation on the seal.Ensure the top and bottom of your plate are clean and free of condensation. If using a qPCR instrument, ensure the heated lid is functioning correctly.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueNotes
Excitation Maximum (λex)~575 nmIn 0.1 M Tris, pH 8.0[2]
Emission Maximum (λem)~600 nmIn 0.1 M Tris, pH 8.0[2]
Molar Extinction Coefficient~92,000 M⁻¹cm⁻¹At 575 nm in 0.1 M Tris, pH 8.0[2]
Recommended pH Range4 - 10Fluorescence is relatively stable in this range.[1]

Experimental Protocols

Protocol: Measuring the Effect of pH on this compound Fluorescence Intensity

This protocol provides a general method to verify the pH stability of this compound or to test the pH sensitivity of other fluorescent dyes.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

  • Spectrofluorometer or plate reader with appropriate filters for this compound

  • pH meter

  • Microplates or cuvettes

Procedure:

  • Buffer Preparation: Prepare a set of buffers covering the desired pH range. It is recommended to use buffers with similar ionic strength. Verify the final pH of each buffer using a calibrated pH meter.

  • Working Solution Preparation: Prepare a working solution of this compound in each of the different pH buffers. A typical final concentration is in the nanomolar to low micromolar range. Ensure the final concentration of the DMSO (or other solvent from the stock solution) is low (e.g., <0.1%) to avoid solvent effects.

  • Incubation: Allow the this compound working solutions to equilibrate in the different pH buffers for a set period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Fluorescence Measurement:

    • Set the spectrofluorometer or plate reader to the excitation and emission wavelengths for this compound (e.g., λex = 575 nm, λem = 600 nm).

    • Measure the fluorescence intensity of a blank sample (buffer only) for each pH value to determine the background fluorescence.

    • Measure the fluorescence intensity of each this compound sample.

  • Data Analysis:

    • Subtract the background fluorescence from the corresponding this compound sample readings.

    • Plot the corrected fluorescence intensity as a function of pH. For this compound, you should observe a relatively flat line between pH 4 and 10.

Visualizations

pH_Impact_on_5ROX cluster_ph_range pH Range cluster_fluorescence This compound Fluorescence State ph_low < 4 fluorescence_unstable_low Potentially Unstable ph_low->fluorescence_unstable_low Extreme Acidity ph_stable 4 - 10 fluorescence_stable Stable & Bright ph_stable->fluorescence_stable Recommended Range ph_high > 10 fluorescence_unstable_high Potentially Unstable ph_high->fluorescence_unstable_high Extreme Alkalinity

Caption: Logical relationship between pH and this compound fluorescence stability.

Troubleshooting_Workflow start Fluorescence Signal Issue Observed check_ph Is buffer pH within 4-10? start->check_ph adjust_ph Adjust pH to 4-10 range check_ph->adjust_ph No check_instrument Verify Instrument Settings (λex, λem, gain) check_ph->check_instrument Yes resolved Issue Resolved adjust_ph->resolved correct_instrument Set correct parameters check_instrument->correct_instrument No check_concentration Check for concentration issues (pipetting, evaporation) check_instrument->check_concentration Yes correct_instrument->resolved prepare_fresh Prepare fresh samples Use proper sealing check_concentration->prepare_fresh Yes check_photobleaching Investigate Photobleaching check_concentration->check_photobleaching No prepare_fresh->resolved check_photobleaching->resolved

Caption: A troubleshooting workflow for this compound fluorescence issues.

References

Technical Support Center: Troubleshooting 5-ROX Signal Normalization in Real-Time PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to 5-Carboxy-X-rhodamine (5-ROX) signal normalization in real-time PCR (qPCR) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound in real-time PCR?

This compound is an inert fluorescent dye used as a passive reference in real-time PCR.[1][2][3] Its primary function is to normalize for non-PCR-related variations in fluorescence signals that can occur between wells.[4][5][6] Because ROX does not participate in the PCR reaction, its signal should remain stable throughout the experiment.[1][2][4] By dividing the reporter dye's fluorescence by the ROX fluorescence, a normalized reporter value (Rn) is calculated for each cycle.[1][4][7][8] This normalization corrects for variability caused by:

  • Pipetting inaccuracies[9]

  • Well-to-well differences in optical paths[2][7][10]

  • Bubbles in reaction wells[1][3]

  • Evaporation or condensation[1][3]

  • Instrument variations, such as power fluctuations[1][4]

Q2: Is this compound required for all real-time PCR instruments?

No, not all real-time PCR instruments require ROX for normalization.[11] Some instruments, particularly newer models, have optical systems designed to minimize well-to-well variations, making a passive reference dye unnecessary.[11][12] However, many traditional and widely used qPCR systems are designed to use ROX to ensure data precision.[3][13] It is crucial to check the manufacturer's recommendations for your specific instrument to determine if ROX is required and, if so, at what concentration (high ROX vs. low ROX).[2][10][14]

Q3: What is the difference between "High ROX" and "Low ROX" master mixes?

Different real-time PCR instruments have varying optical configurations, including the type of excitation source (e.g., laser, LED) and optics used.[2][10][14] This variation affects how the instrument excites and detects fluorescent signals. Consequently, some instruments require a higher concentration of ROX ("High ROX") to generate a stable and optimal passive reference signal, while others are more sensitive and require a lower concentration ("Low ROX").[12][13][15] Using the incorrect ROX concentration can lead to a noisy signal and negatively impact the accuracy of your results.[2][15]

Q4: How does incorrect ROX normalization affect qPCR data?

Incorrect ROX normalization can introduce significant errors into your qPCR data. If the ROX signal is too low, too high, or unstable, the calculated Rn values will be inaccurate, leading to:

  • Increased standard deviation between technical replicates.[3]

  • Inaccurate quantification cycle (Cq) values.[10]

  • Distorted amplification plots.[15][16]

  • Difficulty in distinguishing true amplification from background noise.

Essentially, improper normalization can mask true biological variation or create the appearance of variation where none exists, ultimately leading to misinterpretation of the experimental results.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter with the this compound signal during your real-time PCR experiments.

Issue 1: Low or No ROX Signal

Symptoms:

  • The ROX signal in the multicomponent plot is flat and close to the baseline.

  • The software may produce an error message regarding the passive reference signal.

  • Amplification plots may appear noisy or show high variability between replicates after normalization.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Master Mix or Reagent Preparation Ensure that the master mix contains ROX and that it was added to the reaction wells. A lack of ROX signal can indicate that the master mix was forgotten in some or all wells.[3]
Incorrect ROX Concentration for the Instrument Verify that you are using the correct ROX concentration (High, Low, or No ROX) for your specific qPCR instrument.[13][15] Consult the instrument's manual and the master mix specifications.
ROX Dye Degradation ROX is light-sensitive. Ensure that the master mix and ROX dye have been stored correctly, protected from light, and are within their expiration date. Prolonged exposure to light can cause the dye to degrade.
Incorrect Plate Setup in Software Confirm that the software settings for the experiment specify the use of a passive reference dye. If the software is not set to read the ROX channel, the signal will not be acquired.[17]
Issue 2: High or Unstable ROX Signal

Symptoms:

  • The ROX signal is significantly higher than expected.

  • The ROX signal shows spikes, dips, or a generally noisy pattern throughout the run.[1]

Possible Causes & Solutions:

CauseRecommended Action
Incorrect ROX Concentration Using a "High ROX" master mix on an instrument that requires "Low ROX" will result in an excessively high signal, which can saturate the detector and lead to inaccurate normalization.[15]
Bubbles in Wells Bubbles can interfere with the light path, causing sudden spikes or drops in the fluorescence reading.[1][3] Ensure the plate is properly centrifuged before the run to remove any bubbles.
Improper Plate Sealing A poorly sealed plate can lead to wrinkling of the adhesive cover or misalignment, which can affect the optical path and cause signal instability.
Instrument Issues Electrical surges or issues with the instrument's optics can cause sudden changes in the fluorescence signal.[1] If the issue persists across multiple runs and with different reagents, contact your instrument service provider.
Issue 3: ROX Signal is Increasing or Decreasing

Symptoms:

  • The ROX signal shows a consistent upward or downward trend across the PCR cycles. A stable ROX signal is expected to be flat.[1]

Possible Causes & Solutions:

CauseRecommended Action
Evaporation (Increasing Signal) If the reaction volume decreases due to evaporation from improper sealing, the concentration of ROX will increase, leading to a rising signal.[1][3] Ensure the plate is securely sealed.
Condensation (Decreasing Signal) Condensation on the plate seal can interfere with the optical path, potentially causing a drop in the detected fluorescence signal. Ensure your plate has been properly centrifuged and that the thermocycler's heated lid is functioning correctly.

Data Presentation

Table 1: Impact of ROX Normalization on Technical Replicate Precision

This table summarizes the effect of ROX normalization on the standard deviation of Cq values for technical replicates, demonstrating the increased precision afforded by using a passive reference dye.

Normalization MethodInstrumentStandard Deviation (Cq)
Without ROX NormalizationApplied Biosystems ViiA 70.028[1][3]
With ROX NormalizationApplied Biosystems ViiA 70.01[1][3]
Without ROX NormalizationBio-Rad CFX3840.04[3]
With ROX NormalizationBio-Rad CFX3840.028[3]

Experimental Protocols

Protocol 1: Validating ROX Concentration for a New Master Mix or Instrument

This protocol helps determine the optimal ROX concentration for your experimental setup.

  • Prepare a Standard Reaction Mix: Prepare a qPCR reaction mix using a well-characterized template and primer/probe set.

  • Create a ROX Dilution Series: If your master mix does not contain ROX, or if you need to optimize the concentration, prepare serial dilutions of a standalone ROX dye. Typical final concentrations to test range from 25 nM to 500 nM.

  • Set Up the Plate: Aliquot the reaction mix into several wells and add the different concentrations of ROX to respective wells. Include a "no ROX" control.

  • Run the qPCR Experiment: Perform the real-time PCR run on your instrument.

  • Analyze the ROX Signal: In the multicomponent plot, examine the raw fluorescence of the ROX channel for each concentration. The optimal concentration should yield a stable, flat signal that is significantly above the background but not saturating the detector.

  • Evaluate Cq Values: Compare the Cq values and the standard deviation of technical replicates for each ROX concentration. The optimal concentration will result in tight replicates and consistent Cq values.

Visualizations

ROX_Normalization_Workflow cluster_instrument Real-Time PCR Instrument cluster_software qPCR Software raw_reporter Raw Reporter Signal (e.g., FAM, SYBR) calculation Normalization Calculation (Rn = Reporter / ROX) raw_reporter->calculation raw_rox Raw ROX Signal raw_rox->calculation normalized_data Normalized Reporter (Rn) Data calculation->normalized_data analysis Data Analysis (Amplification Plot, Cq Values) normalized_data->analysis

Caption: Workflow of this compound signal normalization in real-time PCR.

ROX_Troubleshooting_Logic cluster_issues Observed ROX Signal Issues cluster_causes Potential Causes cluster_solutions Solutions start Analyze Raw ROX Signal in Multicomponent Plot low_signal Low / No Signal start->low_signal high_unstable High / Unstable Signal start->high_unstable trending_signal Increasing / Decreasing Signal start->trending_signal cause_low1 No Master Mix / Incorrect Reagent Prep low_signal->cause_low1 cause_low2 Wrong ROX Concentration (Low vs. High) low_signal->cause_low2 cause_high1 Wrong ROX Concentration high_unstable->cause_high1 cause_high2 Bubbles / Poor Sealing high_unstable->cause_high2 cause_trend1 Evaporation / Condensation trending_signal->cause_trend1 solution_low1 Verify Reagent Addition cause_low1->solution_low1 solution_low2 Check Instrument & Master Mix Compatibility cause_low2->solution_low2 solution_high1 Use Correct ROX Master Mix cause_high1->solution_high1 solution_high2 Centrifuge Plate / Reseal Properly cause_high2->solution_high2 solution_trend1 Ensure Secure Plate Sealing cause_trend1->solution_trend1

Caption: Troubleshooting logic for common this compound signal issues.

References

Correcting for well-to-well variations with ROX dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ROX™ (carboxy-X-rhodamine) dye to correct for well-to-well variations in quantitative PCR (qPCR).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of ROX™ dye in a qPCR reaction?

ROX™ is a passive reference dye used to normalize the fluorescent signal in qPCR.[1][2][3] It provides a constant fluorescent signal throughout the reaction, which is used to correct for non-PCR related variations in fluorescence between wells.[1][4] This normalization improves the precision and reproducibility of the data.[2][5]

Q2: How does ROX™ dye correct for well-to-well variations?

Several factors can cause well-to-well variations in fluorescence, including:

  • Differences in the optical light path of the qPCR instrument.[1]

  • Minor pipetting inaccuracies.[1][6]

  • Variations in condensation or evaporation between wells.[2][7]

  • The presence of bubbles.[4][7]

ROX™ is an inert dye, meaning its fluorescence is not affected by the PCR amplification.[2][8] The qPCR software calculates a normalized reporter value (Rn) by dividing the reporter dye's fluorescence by the ROX™ fluorescence at each cycle.[1][5] This ratio corrects for the variations mentioned above, leading to more accurate and reliable quantification.[2]

Q3: Do all qPCR instruments require ROX™ dye?

No, not all qPCR instruments require ROX™ dye.[6][9] Some instruments, particularly newer models, have optical systems that are designed to minimize well-to-well variation, making a passive reference dye unnecessary.[9] It is crucial to check the manufacturer's recommendations for your specific qPCR instrument to determine if ROX™ is required and at what concentration.[10][11]

Q4: What are "High ROX™" and "Low ROX™" master mixes?

Different qPCR instruments have different optimal concentrations of ROX™ dye due to variations in their optical configurations, such as the type of excitation source and optics used.[1][10] Consequently, commercial master mixes are available with "High ROX™", "Low ROX™", or "No ROX™" formulations.[10] Using the correct ROX™ concentration for your instrument is essential for accurate normalization.

Troubleshooting Guide

Problem 1: I see erratic or noisy amplification plots.

Possible Cause Recommended Solution
Bubbles in reaction wells Visually inspect the plate for bubbles after dispensing the reaction mix. Centrifuge the plate briefly to remove any bubbles before loading it into the instrument.[4]
Improper plate sealing leading to evaporation Ensure the plate is sealed securely with a high-quality optical seal. Apply firm pressure across the entire seal to prevent evaporation, which can concentrate the reaction components and the ROX™ dye.[4]
Incorrect ROX™ concentration for the instrument Verify the ROX™ requirement for your specific qPCR instrument and ensure you are using a master mix with the appropriate concentration (High, Low, or No ROX™).[10][12]
Pipetting errors While ROX™ can compensate for minor volume variations, significant pipetting errors can still affect results.[1] Ensure your pipettes are calibrated and use proper pipetting technique.

Problem 2: My ROX™ signal is not stable across the run.

Observation in Multicomponent Plot Potential Cause & Solution
Increasing ROX™ signal This often indicates evaporation in the well, which concentrates the dye.[5] Improve plate sealing and ensure the plate is seated correctly in the thermal block.[4]
Sudden spikes or drops in ROX™ signal This can be caused by bubbles forming or bursting during the run, or by condensation on the optical cover.[5] Ensure proper centrifugation before the run and that the plate is clean.
Consistently low or no ROX™ signal This suggests that the wrong master mix (No ROX™) was used for an instrument that requires it, or there was a pipetting error where the master mix was not added to the well.[4]

Problem 3: My Cq values are high or my amplification efficiency is low.

While ROX™ itself does not directly participate in the PCR reaction, an excessively high concentration can inhibit the reaction.[7] If you suspect this is an issue, ensure you are using the correct ROX™ level for your instrument. Other common causes for poor amplification that are unrelated to ROX™ include suboptimal primer/probe design, poor sample quality, or the presence of PCR inhibitors.

Experimental Protocols

General Protocol for qPCR Setup with ROX™ Normalization
  • Reaction Mix Preparation:

    • On ice, prepare a master mix containing the appropriate qPCR master mix (with the correct ROX™ concentration for your instrument), forward primer, reverse primer, probe (for TaqMan™ assays), and nuclease-free water.

    • Vortex the master mix gently and centrifuge briefly.

  • Plate Setup:

    • Dispense the master mix into the wells of a qPCR plate.

    • Add your cDNA or DNA template to each well.

    • Seal the plate firmly with an optical adhesive film or caps.

  • Centrifugation:

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells and to eliminate any air bubbles.

  • qPCR Instrument Setup:

    • Place the plate in the qPCR instrument.

    • In the instrument software, select the appropriate reporter dye (e.g., FAM™, SYBR™ Green) and quencher.

    • Crucially, select "ROX™" as the passive reference dye. If you are using a master mix without ROX™, ensure the passive reference option is set to "None".[2]

    • Set up the thermal cycling conditions as recommended by your master mix and primer/probe specifications.

  • Data Analysis:

    • After the run is complete, the software will automatically use the ROX™ signal to normalize the reporter dye signal, generating the Rn (Normalized Reporter) and ΔRn (Baseline Corrected Normalized Reporter) values for analysis.[1]

Visualizations

qPCR_Workflow_with_ROX Figure 1. qPCR Experimental Workflow with ROX™ Normalization prep 1. Prepare Master Mix (including ROX™ dye) dispense 2. Dispense Master Mix and Template into Plate prep->dispense seal 3. Seal Plate dispense->seal spin 4. Centrifuge Plate (Remove Bubbles) seal->spin load 5. Load Plate into qPCR Instrument spin->load setup 6. Set up Run Protocol (Select ROX™ as Reference) load->setup run 7. Run qPCR setup->run analyze 8. Analyze Normalized Data (Rn) run->analyze

Caption: qPCR Experimental Workflow with ROX™ Normalization

ROX_Normalization_Logic Figure 2. Logic of ROX™ Signal Normalization cluster_raw_data Raw Fluorescence Data (Per Cycle) cluster_calculation Normalization Calculation cluster_output Normalized Data reporter Reporter Dye Signal (e.g., FAM™, SYBR™) - Affected by PCR & variations calculation Rn = Reporter Signal / ROX™ Signal reporter->calculation Input rox ROX™ Dye Signal (Passive Reference) - Affected by variations only rox->calculation Input rn Normalized Reporter (Rn) - Corrected for non-PCR variations calculation->rn Output delta_rn ΔRn (Baseline Corrected Rn) - Used for Cq determination rn->delta_rn

Caption: Logic of ROX™ Signal Normalization

References

Technical Support Center: Handling ROX Dye Degradation in qPCR Master Mix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to ROX dye degradation in qPCR master mixes.

Troubleshooting Guide: Diagnosing and Managing ROX Dye Degradation

Degradation of the passive reference dye, ROX, can compromise the accuracy of your qPCR data by affecting the normalization of the fluorescent signal. This guide provides a systematic approach to identifying and mitigating the impact of ROX dye degradation.

Visual Cue: The Color of Your Master Mix

Some master mixes containing ROX have a distinct pink or reddish hue. A noticeable fading or complete loss of this color can be the first indicator of ROX dye degradation.

Analyzing the ROX Signal in Your qPCR Data

The multicomponent plot in your qPCR software is a critical diagnostic tool. It displays the raw fluorescence signal for each dye in every cycle. A stable ROX signal is essential for proper data normalization.

Interpreting the ROX Signal:

ROX Signal PatternPotential CauseRecommended Action
Stable, Flat Signal Normal, healthy ROXProceed with data analysis.
Gradual Decrease ROX degradation (photodegradation, freeze-thaw cycles)Investigate further with the protocol below. Consider using a fresh vial of master mix for comparison.
Gradual Increase Evaporation of reaction mixCheck plate sealing. Ensure proper centrifuge balancing to prevent film peeling.
Sudden Spikes or Dips Bubbles, condensation, or instrument reading error (e.g., electrical surge)Re-spin the plate and re-analyze if possible. If persistent, exclude the affected wells from the analysis.
No or Very Low Signal Incorrect master mix used (no-ROX version), incorrect plate setup (dye not selected for reading), or complete ROX degradation.Verify the master mix specifications and plate setup. Test a fresh vial of master mix.
Experimental Protocol: Assessing ROX Dye Integrity

If you suspect ROX dye degradation, this protocol will help you confirm the issue.

Objective: To determine if the ROX dye in a suspected master mix has degraded by comparing its fluorescent signal to a fresh master mix.

Materials:

  • Suspected qPCR master mix with ROX

  • A new, unopened vial of the same qPCR master mix with ROX (from a different lot if possible)

  • Nuclease-free water

  • qPCR plate and seals

  • Real-time PCR instrument

Methodology:

  • Prepare a dilution series of the fresh master mix:

    • In nuclease-free water, prepare four 20 µL aliquots of the fresh master mix at concentrations of 100%, 50%, 25%, and 12.5%. Prepare each dilution in triplicate.

    • For example, for a 50% dilution, mix 10 µL of master mix with 10 µL of nuclease-free water.

  • Prepare aliquots of the suspected master mix:

    • Prepare three 20 µL aliquots of the suspected master mix at 100% concentration.

  • Set up the qPCR plate:

    • Dispense the prepared dilutions and the suspected master mix samples into the wells of a qPCR plate.

    • Include at least three "no-template control" (NTC) wells with only nuclease-free water to measure background fluorescence.

  • Run the qPCR instrument:

    • Place the plate in the real-time PCR instrument.

    • Set up a protocol that mimics your typical qPCR run (e.g., 40 cycles of denaturation and annealing/extension). It is crucial to enable data collection for the ROX channel. A mock qPCR run without primers or template is sufficient as you are only interested in the passive reference signal.

  • Analyze the data:

    • Examine the raw fluorescence data for the ROX channel in the multicomponent plot.

    • Compare the fluorescence intensity of the 100% suspected master mix to the dilution series of the fresh master mix.

Expected Results and Interpretation:

ObservationInterpretation
The ROX signal from the suspected master mix is significantly lower than the 100% fresh master mix and aligns with one of the lower dilutions (e.g., 25%).This indicates significant degradation of the ROX dye in the suspected master mix.
The ROX signal from the suspected master mix is only slightly lower than the 100% fresh master mix.This may indicate partial degradation. Evaluate the impact on your data's standard deviation.
The ROX signal from the suspected master mix is comparable to the 100% fresh master mix.The ROX dye is likely not degraded. The issue may lie elsewhere in your experiment (e.g., pipetting, instrument calibration).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ROX dye degradation?

A1: The most common cause of ROX dye degradation is exposure to light (photodegradation). ROX is a rhodamine-based dye, which is known to be light-sensitive. Repeated freeze-thaw cycles can also contribute to a decrease in its fluorescent signal.

Q2: How does ROX dye degradation affect my qPCR results?

A2: ROX dye is a passive reference used to normalize the reporter dye signal, correcting for non-PCR related variations such as pipetting inaccuracies or well-to-well optical differences. When ROX degrades, its fluorescent signal decreases, leading to improper normalization. This can result in:

  • Increased standard deviation among technical replicates.

  • Inaccurate quantification of the target nucleic acid.

  • Noisy amplification plots.

Q3: How can I prevent ROX dye degradation?

A3: To prevent degradation, you should:

  • Store the master mix at -20°C in a non-frost-free freezer.

  • Protect the master mix from light at all times. Use amber or opaque tubes and minimize exposure to ambient light during reaction setup.

  • Aliquot the master mix into smaller, single-use volumes to avoid multiple freeze-thaw cycles of the main stock.

Q4: My ROX signal is decreasing throughout my qPCR run. What does this mean?

A4: A steady decrease in the ROX signal across all wells during the run can be a sign of "ROX drop," which may be caused by the aggregation and quenching of the dye conjugate in some master mix formulations. If this is observed, it is best to contact the master mix manufacturer for support.

Q5: What are my options if I've confirmed my ROX dye has degraded, but I need to analyze the data from that run?

A5: If the ROX dye is degraded, you can try to re-analyze your data without ROX normalization. This is only advisable if your pipetting is highly precise and your real-time PCR instrument has stable optics that do not require passive reference normalization. When re-analyzing:

  • Turn off the passive reference normalization option in your qPCR software.

  • Carefully examine the amplification curves and the Cq values.

  • Be aware that without normalization, you may see higher variability between technical replicates.

If this approach does not yield reliable results, the experiment should be repeated with a fresh vial of master mix.

Q6: Are there alternatives to ROX normalization?

A6: Yes, several alternatives exist:

  • Other Passive Reference Dyes: Some manufacturers offer master mixes with more stable passive reference dyes.

  • Normalization to Housekeeping Genes: This is a common biological normalization method where the expression of the target gene is normalized to the expression of one or more stably expressed reference (housekeeping) genes.

  • No Passive Reference: Some modern qPCR instruments have optical systems that are stable enough not to require a passive reference dye. Check your instrument's manual for its requirements.

Visualizations

ROX_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_solution Solution observe Abnormal qPCR Data (High SD, Inconsistent Cq) analyze_rox Analyze Multicomponent Plot for ROX Signal observe->analyze_rox stable Stable Signal analyze_rox->stable unstable Unstable/Low Signal (Decreasing, Spikes, Low Intensity) analyze_rox->unstable check_other Troubleshoot Other Factors (Pipetting, Instrument) stable->check_other protocol Perform ROX Integrity Experimental Protocol unstable->protocol degraded ROX Confirmed Degraded protocol->degraded not_degraded ROX Not Degraded protocol->not_degraded reanalyze Re-analyze Data (No ROX Normalization) degraded->reanalyze not_degraded->check_other repeat_exp Repeat Experiment (New Master Mix) reanalyze->repeat_exp If data unreliable

Caption: Troubleshooting workflow for suspected ROX dye degradation.

ROX_Degradation_Causes cluster_causes Primary Causes cluster_consequences Consequences rox_degradation ROX Dye Degradation inaccurate_norm Inaccurate Normalization rox_degradation->inaccurate_norm photodegradation Photodegradation (Exposure to Light) photodegradation->rox_degradation freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->rox_degradation improper_storage Improper Storage (> -20°C) improper_storage->rox_degradation increased_sd Increased Standard Deviation inaccurate_norm->increased_sd quant_errors Quantification Errors inaccurate_norm->quant_errors

Caption: Causes and consequences of ROX dye degradation.

Minimizing background fluorescence in 5-ROX experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Carboxy-X-rhodamine (5-ROX) and its applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence in experiments utilizing this compound.

Troubleshooting Guides

High background fluorescence can significantly impact the quality and reliability of experimental data by reducing the signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating common sources of background fluorescence in this compound experiments.

Problem 1: High Background in "No Dye" Control (Autofluorescence)

Question: My control samples (without this compound) show significant fluorescence in the red channel. What is causing this and how can I fix it?

Answer: This issue is likely due to autofluorescence from your sample or reagents. Autofluorescence is the natural emission of light by biological materials like cells and tissues, or by components of your experimental setup.

Recommended Solutions:

  • Spectral Analysis: Characterize the emission spectrum of your unstained sample to confirm it overlaps with the this compound emission spectrum.

  • Choice of Medium: Use a phenol (B47542) red-free medium during the experiment, as phenol red is a known contributor to background fluorescence.[1] If possible, switch to a low-fluorescence medium like FluoroBrite™.

  • Instrument Settings:

    • Use appropriate filters: Ensure your filter sets are optimized for this compound (Excitation: ~570-580 nm, Emission: ~591-604 nm) to minimize the collection of out-of-range emissions.[2]

    • Spectral unmixing: If your imaging software supports it, use spectral unmixing algorithms to computationally separate the this compound signal from the autofluorescence signature.

  • Sample Preparation: Some fixatives, like glutaraldehyde, can increase autofluorescence. Consider alternative fixation methods if this is an issue.[3]

Problem 2: High Background in "Dye Only" Control (Reagent and Buffer Issues)

Question: I'm observing high fluorescence in my control wells that contain only the buffer and this compound (no cells or sample). What could be the cause?

Answer: This indicates an issue with the dye solution itself or the buffer components.

Recommended Solutions:

  • Prepare Fresh Solutions: this compound, like many fluorescent dyes, is more prone to degradation and aggregation once diluted. Prepare working solutions fresh from a high-quality stock immediately before use.[1]

  • Check Reagent Purity: Ensure all buffer components are of high purity and are not contaminated with fluorescent impurities.

  • Buffer Composition: While this compound fluorescence is relatively stable across a pH range of 4 to 10, certain buffer additives could potentially cause issues. It is advisable to test the background of your buffer with this compound before proceeding with your experiment.

Problem 3: High Background in Stained Samples (Non-specific Binding and Excess Dye)

Question: My stained samples have a high, diffuse background signal that obscures the specific staining. How can I improve this?

Answer: This is often due to an excessive concentration of the dye, leading to non-specific binding, or incomplete removal of unbound dye.

Recommended Solutions:

  • Optimize Dye Concentration: Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a range of concentrations to identify the lowest concentration that provides a detectable specific signal.[1]

  • Improve Washing Steps: Increase the number and duration of washing steps after staining to more effectively remove unbound this compound.[4] Using a buffer with a mild, non-ionic detergent (e.g., 0.05% Tween-20) in the wash steps can help reduce non-specific binding.

  • Use Blocking Agents: For applications involving protein or cell labeling, pre-incubating the sample with a blocking agent like Bovine Serum Albumin (BSA) can help to reduce non-specific binding sites for the dye.[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: this compound has an excitation maximum around 570-580 nm and an emission maximum around 591-604 nm.[2] It is important to use appropriate filters on your instrument to match these spectral properties for optimal signal and minimal background.

Q2: Is the fluorescence of this compound sensitive to pH?

A2: The fluorescence of rhodamine dyes, including this compound, is generally independent of pH over a range of 4 to 10. This makes it a robust dye for a variety of biological applications where pH may fluctuate.

Q3: How can I prevent photobleaching of this compound?

A3: To minimize photobleaching, reduce the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and the shortest exposure time that still provides a good signal. When locating a region of interest, use transmitted light or a lower magnification before switching to fluorescence imaging. The use of anti-fade reagents in your mounting medium can also significantly reduce photobleaching.

Q4: Can I use this compound in multiplexing experiments with other fluorophores?

A4: Yes, but careful selection of other dyes is crucial to avoid spectral overlap. Choose dyes with distinct excitation and emission spectra from this compound. Always run single-color controls to check for any bleed-through between channels.

Q5: What are some common quenchers for this compound?

A5: Quenching is a process that decreases fluorescence intensity. Common quenchers can be other molecules in the solution that accept energy from the excited fluorophore without emitting light. For FRET applications, quenchers like Black Hole Quencher™ (BHQ™) dyes are often paired with this compound. In general, high concentrations of certain salts or other substances in your buffer could potentially have a quenching effect.

Quantitative Data

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~570-580 nm[2]
Emission Maximum (λem)~591-604 nm[2]
Molar Extinction Coefficient~93,000 cm⁻¹M⁻¹
pH SensitivityRelatively stable in pH 4-10

Experimental Protocols

Protocol: General Staining of Adherent Cells with this compound Conjugate

This protocol provides a general workflow for staining adherent cells with a this compound conjugated probe and includes steps to minimize background.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

    • Wash cells twice with pre-warmed, serum-free, phenol red-free medium.[1]

  • Staining:

    • Prepare a working solution of the this compound conjugate in a serum-free, phenol red-free medium. The optimal concentration should be determined by titration.

    • Add the staining solution to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.[1]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with the serum-free, phenol red-free medium. For persistent background, a wash buffer containing 0.05% Tween-20 can be used for one or more of the wash steps.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound.

    • Minimize light exposure to prevent photobleaching.

Visualizations

Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Autofluorescence Run 'No Dye' Control Start->Check_Autofluorescence Autofluorescence_High High Autofluorescence? Check_Autofluorescence->Autofluorescence_High Check_Reagents Run 'Dye Only' Control Autofluorescence_High->Check_Reagents No Use_Phenol_Red_Free_Medium Use Phenol Red-Free Medium Autofluorescence_High->Use_Phenol_Red_Free_Medium Yes Reagent_Issue High Background in Dye Only? Check_Reagents->Reagent_Issue Optimize_Staining High Background in Stained Sample? Reagent_Issue->Optimize_Staining No Prepare_Fresh_Dye Prepare Fresh Dye Solution Reagent_Issue->Prepare_Fresh_Dye Yes Titrate_Dye Titrate Dye Concentration Optimize_Staining->Titrate_Dye Yes End Signal-to-Noise Optimized Optimize_Staining->End No Optimize_Filters Optimize Instrument Filters Use_Phenol_Red_Free_Medium->Optimize_Filters Spectral_Unmixing Use Spectral Unmixing Optimize_Filters->Spectral_Unmixing Spectral_Unmixing->Check_Reagents Check_Buffer_Purity Use High-Purity Reagents Prepare_Fresh_Dye->Check_Buffer_Purity Check_Buffer_Purity->Optimize_Staining Improve_Washing Increase/Optimize Wash Steps Titrate_Dye->Improve_Washing Use_Blocking_Agent Use Blocking Agent (e.g., BSA) Improve_Washing->Use_Blocking_Agent Use_Blocking_Agent->End

Caption: Troubleshooting workflow for high background fluorescence.

Experimental_Workflow Start Start Experiment Cell_Prep 1. Prepare Cells (Plate and wash) Start->Cell_Prep Titration 2. Determine Optimal this compound Concentration (Titration) Cell_Prep->Titration Staining 3. Stain Cells with Optimized this compound Conc. Titration->Staining Washing 4. Wash to Remove Unbound Dye Staining->Washing Controls 5. Prepare Controls (No Dye, Dye Only) Washing->Controls Imaging 6. Image Samples and Controls Controls->Imaging Analysis 7. Analyze Data (Subtract Background) Imaging->Analysis End Final Results Analysis->End

Caption: General experimental workflow for this compound staining.

References

Solving 5-ROX maleimide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-ROX maleimide (B117702). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and use of this compound maleimide in aqueous buffers for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound maleimide not dissolving in my aqueous buffer (e.g., PBS)?

A1: this compound maleimide has poor solubility in aqueous buffers. It is essential to first dissolve the dye in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution before introducing it to your aqueous reaction mixture.[1][2][3][4][5]

Q2: I've dissolved the this compound maleimide in DMSO, but it precipitates when I add it to my protein solution in an aqueous buffer. What can I do?

A2: Precipitation upon addition to an aqueous buffer is a common issue and can be caused by the dye exceeding its solubility limit in the final reaction mixture. Here are several solutions to address this:

  • Slow Addition: Add the dye stock solution dropwise to your stirred protein solution to ensure rapid mixing and prevent localized high concentrations.[1]

  • Optimize Co-solvent Percentage: Ensure the final concentration of the organic co-solvent (DMSO or DMF) in the reaction mixture is kept low, typically below 10% (v/v).[6] You may need to optimize this percentage for your specific protein and buffer system.

  • Adjust Dye Concentration: The concentration of the dye in the final reaction mixture may be too high.[1] Using a more dilute stock solution or a smaller volume of the stock solution can help.

  • Gentle Warming and Vortexing: Gentle warming (up to 37°C) and vortexing can aid in dissolution.[6] For more persistent issues, brief sonication (2-5 minutes) in an ultrasonic bath can be effective.[6]

Q3: What is the optimal pH for the conjugation reaction between this compound maleimide and a thiol-containing molecule?

A3: The recommended pH for the maleimide-thiol conjugation reaction is between 7.0 and 7.5.[1][4][6][7] This pH range is a good compromise to ensure that the thiol groups are sufficiently reactive while minimizing hydrolysis of the maleimide group and reactions with amines.[1][7]

Q4: I am observing low or no labeling of my protein. What are the possible causes and solutions?

A4: Low or no labeling can stem from several factors:

  • Hydrolyzed Dye: The maleimide group is susceptible to hydrolysis, especially if the stock solution is old or has been exposed to moisture. Always prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use.[1]

  • Disulfide Bonds in the Protein: The maleimide group reacts with free sulfhydryl groups (-SH). If your protein contains disulfide bonds (S-S), these must be reduced to free thiols. You can use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for this purpose.[3][8]

  • Interfering Substances: Your buffer should be free of sulfhydryl-containing components (e.g., DTT, unless it is removed before adding the maleimide) as these will compete with your protein for reaction with the dye.[7]

Q5: How should I prepare and store my this compound maleimide stock solution?

A5: It is highly recommended to prepare a 10-20 mM stock solution of this compound maleimide in anhydrous DMSO or DMF.[1][6] This stock solution should be prepared fresh for optimal reactivity.[1] If you need to store it, keep it at -20°C, protected from light and moisture, for no longer than a month.[1]

Data Summary

The following table summarizes key recommendations for working with this compound maleimide to ensure successful dissolution and conjugation.

ParameterRecommendationRationaleCitations
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)This compound maleimide has poor aqueous solubility.[1][2][3][4][5]
Stock Solution Concentration 10-20 mMProvides a concentrated stock for addition to the aqueous reaction mixture.[1][6]
Reaction Buffer pH 7.0 - 7.5Optimal for thiol reactivity while minimizing maleimide hydrolysis.[1][4][6][7]
Final Co-solvent Concentration < 10% (v/v)Minimizes the risk of protein denaturation and dye precipitation.[6]
Storage of Stock Solution -20°C, protected from light and moisture (up to one month)Minimizes degradation and hydrolysis of the maleimide group.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Maleimide Stock Solution
  • Equilibrate Reagents: Allow the vial of this compound maleimide and a fresh vial of anhydrous DMSO or DMF to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the this compound maleimide powder to achieve a concentration of 10-20 mM.

  • Mixing: Vortex the solution until the dye is completely dissolved. Gentle warming (up to 37°C) or brief sonication (2-5 minutes) can be used to aid dissolution if necessary.[6]

  • Use Immediately: It is best to use the stock solution immediately after preparation.[1]

Protocol 2: Labeling of a Thiol-Containing Protein with this compound Maleimide
  • Protein Preparation: Dissolve the thiol-containing protein in a suitable degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES).[3] The buffer should not contain any sulfhydryl compounds.[7] A protein concentration of 1-10 mg/mL is a good starting point.[3]

  • (Optional) Reduction of Disulfide Bonds: If the protein's sulfhydryl groups are in the form of disulfide bonds, they will need to be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[8] Incubate for 20-30 minutes at room temperature.

  • Addition of this compound Maleimide: While gently stirring the protein solution, add the freshly prepared this compound maleimide stock solution dropwise. A 10-20 fold molar excess of the dye over the protein is a common starting point.[4]

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[4][7]

  • Quenching the Reaction (Optional): To stop the labeling reaction, an excess of a small molecule thiol, such as mercaptoethanol or glutathione, can be added to react with any remaining unreacted dye.[4]

  • Purification: Remove the unreacted dye from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.[4][7]

Visualizations

G Workflow for Preparing this compound Maleimide Stock Solution cluster_prep Preparation start Start: this compound Maleimide Powder & Anhydrous Solvent equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Add Anhydrous Solvent (DMSO/DMF) to achieve 10-20 mM equilibrate->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix end Fresh 10-20 mM Stock Solution mix->end

Caption: Workflow for preparing this compound maleimide stock solution.

G Troubleshooting this compound Maleimide Precipitation cluster_problem Problem cluster_solutions Solutions precipitation Precipitation upon adding stock solution to aqueous buffer slow_addition Add stock solution dropwise with constant stirring precipitation->slow_addition optimize_cosolvent Keep final co-solvent concentration < 10% (v/v) precipitation->optimize_cosolvent adjust_concentration Lower the final dye concentration precipitation->adjust_concentration gentle_methods Gentle warming (≤37°C) or brief sonication precipitation->gentle_methods

Caption: Troubleshooting precipitation of this compound maleimide.

G Key Factors in Maleimide-Thiol Conjugation cluster_factors Influencing Factors cluster_outcomes Outcomes pH Reaction pH reactivity Optimal Reactivity (pH 7.0-7.5) pH->reactivity Optimal hydrolysis Maleimide Hydrolysis (pH > 7.5 or moisture) pH->hydrolysis High moisture Presence of Moisture moisture->hydrolysis reducing_agents Reducing Agents free_thiols Generation of Free Thiols reducing_agents->free_thiols e.g., TCEP interfering_substances Interfering Substances inhibition Inhibition of Conjugation interfering_substances->inhibition e.g., free thiols in buffer

Caption: Key factors influencing maleimide-thiol conjugation.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with 5-ROX Filters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio when using 5-Carboxy-X-rhodamine (5-ROX) as a passive reference dye in fluorescence-based experiments, particularly quantitative PCR (qPCR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a passive reference dye?

A1: this compound is a fluorescent dye that serves as an internal control in qPCR and other fluorescence-based assays.[1][2] It is used as a "passive reference" because its fluorescence signal is designed to remain constant throughout the experiment and is not affected by the amplification reaction itself.[3][4] Its primary purpose is to normalize the signal from the reporter dye (e.g., SYBR Green or a TaqMan probe).[5][6] This normalization corrects for non-PCR-related variations between wells, such as pipetting inaccuracies, differences in reaction volume due to evaporation, condensation, or well-to-well optical variations in the instrument, thereby improving data precision.[3][7]

Q2: How does this compound normalization improve data quality?

A2: Normalization is a calculation performed by the instrument's software where the emission intensity of the reporter dye is divided by the emission intensity of the this compound dye for each cycle.[8][9] This ratio, known as the normalized reporter signal (Rn), corrects for fluctuations that affect both dyes equally.[5] For example, if a bubble forms in a well, it can cause a sudden drop in fluorescence; however, since both the reporter and ROX signals are affected, the calculated Rn value remains stable, preserving the integrity of the amplification data.[8][9][10] This process tightens the standard deviation of technical replicates, allowing researchers to have greater confidence in their results with fewer replicates.[3][10]

Q3: What are the ideal filter specifications for this compound?

A3: To achieve the best signal-to-noise ratio, the excitation and emission filters on the instrument must align with the spectral properties of this compound. The dye has a peak excitation wavelength around 575-578 nm and a peak emission wavelength around 600-604 nm.[11][12] Therefore, an optimal filter set would include an excitation filter centered around 580 nm and an emission filter designed to capture wavelengths around 600-620 nm.[1][13]

Q4: What is photobleaching and how can it be minimized?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to light, leading to a loss of fluorescence signal.[14][15] While this compound is considered relatively photostable, excessive exposure to high-intensity excitation light can still cause signal degradation.[1] To minimize photobleaching, you can:

  • Reduce Light Exposure: Minimize the sample's exposure time to the excitation light source.[15][16][17] Use the instrument's shutter to block the light path when not actively acquiring data.[16]

  • Lower Light Intensity: Use neutral density filters or reduce the power of the light source to decrease the number of photons hitting the sample.[14][17]

  • Use Antifade Reagents: For applications like fluorescence microscopy, incorporate an antifade mounting medium to protect the dye from oxidative damage.[14][16]

Q5: What is fluorescence quenching and how might it affect the this compound signal?

A5: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore without chemically destroying it.[18][19] This can occur through various mechanisms, including collisions with other molecules (like molecular oxygen), energy transfer, or the formation of non-fluorescent complexes.[18][19] Factors such as high dye concentration (self-quenching), temperature changes, and the presence of certain ions or molecules in the buffer can lead to quenching.[18][20] If the this compound signal appears unusually low across all wells, consider potential quenching agents in your sample or master mix.

Q6: Can this compound be used with any reporter dye?

A6: While this compound is compatible with many common reporter dyes like FAM and SYBR Green, it is crucial to ensure their spectra do not significantly overlap.[13][21] Problems can arise if the emission spectrum of the reporter dye overlaps with the excitation spectrum of this compound. For instance, some reporter dyes like TAMRA have emission wavelengths close to the absorption wavelength of ROX, which can lead to a diminished reporter signal and affect the accuracy of the normalized data. Always check dye compatibility using a fluorescence spectra viewer before designing a multiplex experiment.[22]

Troubleshooting Guide

Problem: My this compound signal is noisy or inconsistent across replicates.

  • Possible Cause 1: Incorrect ROX Concentration. Different qPCR instruments require different optimal concentrations of ROX due to variations in their optical systems.[4][7] Using too much or too little ROX can result in a noisy signal.[4][23]

    • Solution: Verify the ROX requirement for your specific instrument (e.g., "High ROX" or "Low ROX").[24] Use a master mix with the appropriate pre-added ROX concentration or add the correct amount of a standalone ROX solution.[4][25]

  • Possible Cause 2: Bubbles in Wells. Bubbles can form during pipetting or if plates are not centrifuged properly, causing erratic fluorescence readings as they expand and burst during cycling.[9][10]

    • Solution: After pipetting, securely seal the plate and centrifuge it briefly to remove any bubbles and ensure all liquid is at the bottom of the wells.

  • Possible Cause 3: Improper Plate Sealing. A poorly sealed plate can lead to inconsistent evaporation and condensation, affecting signal stability.[10]

    • Solution: Ensure the optical seal is applied firmly and evenly across all wells to prevent any gaps or wrinkles.

Problem: The this compound signal gradually increases throughout the qPCR run.

  • Possible Cause: Evaporation. If the reaction volume decreases due to evaporation from an improperly sealed plate, the concentration of this compound will increase, leading to a stronger fluorescence signal over time.[10][26]

    • Solution: Carefully inspect the plate seal for any signs of lifting or improper adhesion. Use a new, high-quality optical seal and apply firm pressure to ensure a complete seal. Examining the multicomponent plot for a rising ROX signal is a key diagnostic tool for evaporation issues.[10]

Problem: I see a sudden spike or dip in both my reporter and this compound signals.

  • Possible Cause: Well-Specific Artifacts. This pattern strongly suggests a non-PCR-related event, such as a bubble bursting, a droplet falling into the reaction mix, or an electrical surge affecting the instrument's optics.[3][10]

    • Solution: The primary benefit of this compound is that it allows the software to normalize for these events.[3][9] The resulting Rn amplification plot should appear smooth. If the artifact is too large for proper correction, the well may need to be excluded from the analysis. Review plate setup procedures, especially centrifugation, to minimize these occurrences.

Problem: My reporter dye signal is low or absent, but the this compound signal is normal.

  • Possible Cause 1: PCR Inhibition or Failure. A normal this compound signal indicates that the master mix was added correctly and there are no major optical artifacts.[10] The issue likely lies with the reaction itself. Potential causes include poor template quality, degraded primers/probe, incorrect annealing temperature, or the presence of PCR inhibitors.[27][28]

    • Solution: Troubleshoot the PCR assay itself. Verify template integrity, redesign or reorder primers/probes, and optimize the thermal cycling protocol, particularly the annealing temperature.[27][29]

  • Possible Cause 2: Probe Degradation. If the fluorescent probe was repeatedly frozen and thawed or exposed to light, it may have degraded, resulting in a weak or absent signal.[7][27]

    • Solution: Use a fresh aliquot of the probe and always store it protected from light.

Quantitative Data Summary

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)Source(s)
Excitation Maximum~575 - 578 nm[11]
Emission Maximum~600 - 604 nm[2]
Recommended Excitation Filter540 - 580 nm[1]
Recommended Emission Filter580 - 620 nm[1]

Table 2: General this compound Concentration Guidelines for qPCR Instruments

Instrument ROX RequirementTypical Final ConcentrationCommon Instruments (Examples)
High ROX 500 nMApplied Biosystems™ 7500, 7900HT, StepOnePlus™
Low ROX 50 nMApplied Biosystems™ 7500 Fast, QuantStudio™ series, ViiA™ 7
No ROX Not RequiredBio-Rad® CFX series, Roche® LightCycler® series, Qiagen® Rotor-Gene Q
Note: This is a general guide. Always consult your specific instrument's manual and master mix recommendations for the precise ROX concentration required.[4][24]

Diagrams and Workflows

troubleshooting_workflow start ROX Signal Issue Detected q_noise Is the signal noisy or inconsistent? start->q_noise q_increase Is the signal steadily increasing? q_noise->q_increase No s_conc Verify/Adjust ROX Concentration for your instrument. q_noise->s_conc Yes q_spike Is there a sudden spike or dip? q_increase->q_spike No s_evap Check for Evaporation. Ensure plate is sealed properly. q_increase->s_evap Yes q_reporter Is the reporter signal low but ROX is normal? q_spike->q_reporter No s_artifact Indicates Physical Artifact. Rely on normalization or exclude well if severe. q_spike->s_artifact Yes s_pcr Troubleshoot PCR Assay: - Template Quality - Primer/Probe Integrity - Cycling Conditions q_reporter->s_pcr Yes s_bubbles Check for Bubbles. Centrifuge plate before run. s_conc->s_bubbles normalization_principle cluster_raw Raw Fluorescence Signals cluster_calc Normalization cluster_final Corrected Data reporter Reporter Signal (FAM, SYBR) calc Rn = Reporter Signal / ROX Signal reporter->calc rox Passive Reference (ROX) rox->calc rn Normalized Reporter Signal (Rn) calc->rn

References

Effect of different buffers on 5-ROX stability and fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and fluorescence of 5-Carboxy-X-Rhodamine (5-ROX) in different buffer systems. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the buffer affect the fluorescence of this compound?

A1: The fluorescence spectra of rhodamine dyes, including this compound, are generally independent of pH within a range of 4 to 10.[1][2] This makes this compound a robust fluorescent dye for applications within this pH range, as minor fluctuations in buffer pH are not expected to significantly impact its fluorescence intensity or spectral properties.

Q2: Which common laboratory buffers are recommended for use with this compound?

A2: this compound is compatible with a variety of common laboratory buffers. For applications such as qPCR, where this compound is often used as a passive reference dye, it is typically included in proprietary master mixes that have been optimized for performance.[3][4] For other applications, buffers such as TE (Tris-EDTA) and PBS (Phosphate-Buffered Saline) are often used. When resuspending lyophilized probes labeled with this compound, TE buffer (10mM Tris, pH 8.0, 0.1 mM EDTA) is recommended for optimal shelf life.[5]

Q3: Are there any known substances that can quench the fluorescence of this compound?

A3: Yes, certain substances have been reported to quench the fluorescence of this compound. For instance, high concentrations of humic acid have been shown to reduce the signal intensity of ROX.[6] It is crucial to be aware of potential quenching agents in your experimental setup, as they can lead to inaccurate fluorescence readings.

Q4: What is the recommended storage procedure for this compound to ensure its stability?

A4: Compared to other rhodamine dyes, this compound can be relatively unstable, and proper storage is crucial to prevent its degradation.[7] It is recommended to store this compound and probes labeled with it at -20°C or lower, protected from light.[5] Storing in a dedicated freezer or freezer compartment for primers and probes is ideal.[5] If stored at room temperature or 4°C, probes suspended in TE buffer are the most stable.[5]

Troubleshooting Guide

Problem: I am observing a lower-than-expected this compound fluorescence signal.

Possible CauseSuggested Solution
Degradation of this compound Ensure that the this compound stock solution or labeled probe has been stored correctly at -20°C or below and protected from light. Prepare fresh aliquots from a new stock if degradation is suspected.
Presence of Quenching Agents Review your experimental components for known fluorescence quenchers. If possible, perform a control experiment with this compound in a clean buffer to rule out quenching.
Incorrect Buffer pH Although this compound fluorescence is stable between pH 4 and 10, a pH outside of this range could affect its fluorescence.[1][2] Verify the pH of your buffer.
Instrument Settings Confirm that the excitation and emission wavelengths on your fluorescence instrument are set correctly for this compound (typically around 575-580 nm for excitation and 600-610 nm for emission).

Problem: My this compound fluorescence signal is unstable and fluctuates.

Possible CauseSuggested Solution
Photobleaching Reduce the exposure time or excitation light intensity on your fluorescence instrument. Use an anti-fade reagent if compatible with your experiment. Rhodamines are relatively resistant to photobleaching compared to fluorescein (B123965) dyes, but prolonged exposure to high-intensity light can still cause signal loss.[1][2]
Buffer Incompatibility While this compound is stable in many common buffers, a specific component of your buffer could be interacting with the dye. Test the stability of this compound in your buffer over time by taking fluorescence readings at regular intervals.
Precipitation of this compound Visually inspect your sample for any signs of precipitation. If precipitation is observed, consider diluting the sample or trying a different buffer system.

Data Presentation

Table 1: Summary of this compound Stability and Fluorescence in Common Buffers

BufferpH RangeExpected Fluorescence StabilityNotes
TE (Tris-EDTA) Buffer 7.0 - 8.0HighRecommended for long-term storage of this compound labeled probes.[5] The EDTA component can help inhibit DNases.[8]
PBS (Phosphate-Buffered Saline) 7.2 - 7.4HighWidely used for biological applications and generally compatible with this compound.
Tris-HCl 7.0 - 9.0HighA common buffering agent in molecular biology that is suitable for use with this compound.
Citrate Buffer 3.0 - 6.2Moderate to HighFluorescence is expected to be stable above pH 4.

Experimental Protocols

Protocol: Assessing the Effect of a Buffer on this compound Fluorescence Stability

This protocol provides a general method for evaluating the stability of this compound fluorescence in a specific buffer over time.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Buffer of interest (e.g., TE, PBS, Tris-HCl)

  • Fluorometer or fluorescence plate reader

  • Microcentrifuge tubes or a 96-well plate (black, clear bottom)

  • Pipettes and tips

Procedure:

  • Prepare a working solution of this compound: Dilute the this compound stock solution in the buffer of interest to a final concentration suitable for your instrument's detection range (e.g., 1 µM).

  • Initial Fluorescence Measurement (Time 0): Immediately after preparation, transfer an aliquot of the this compound working solution to a cuvette or well of a microplate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for this compound.

  • Incubation: Store the remaining this compound working solution under your typical experimental conditions (e.g., room temperature, 4°C, or 37°C) and protect it from light.

  • Time-course Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the stored solution and measure its fluorescence intensity as in step 2.

  • Data Analysis: Plot the fluorescence intensity as a function of time. A stable fluorescence signal will show minimal decrease over the time course of the experiment.

Mandatory Visualization

TroubleshootingWorkflow start Start: this compound Fluorescence Issue check_signal Low or Unstable Signal? start->check_signal low_signal Low Signal check_signal->low_signal Yes unstable_signal Unstable Signal check_signal->unstable_signal No check_storage Check Storage Conditions (-20°C, protected from light) low_signal->check_storage check_photobleaching Reduce Excitation Intensity/ Exposure Time unstable_signal->check_photobleaching check_quenchers Investigate Potential Quenching Agents check_storage->check_quenchers Storage OK further_investigation Further Investigation Needed check_storage->further_investigation Improper Storage check_ph Verify Buffer pH (is it between 4-10?) check_quenchers->check_ph No Obvious Quenchers check_quenchers->further_investigation Quencher Identified check_instrument Confirm Instrument Settings (Ex/Em wavelengths) check_ph->check_instrument pH OK check_ph->further_investigation pH out of range solution Problem Resolved check_instrument->solution Settings Corrected check_instrument->further_investigation Settings OK check_buffer_compat Test Buffer Compatibility (Time-course experiment) check_photobleaching->check_buffer_compat No Improvement check_photobleaching->solution Signal Stabilized check_precipitation Visually Inspect for Precipitation check_buffer_compat->check_precipitation Buffer Seems Compatible check_buffer_compat->further_investigation Buffer Incompatible check_precipitation->solution No Precipitation check_precipitation->further_investigation Precipitation Observed

Caption: Troubleshooting workflow for common this compound fluorescence issues.

References

Troubleshooting unexpected shifts in 5-ROX emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Carboxy-X-rhodamine (5-ROX). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected shifts in this compound emission spectra during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission maxima of this compound?

A1: 5-Carboxy-X-rhodamine (this compound) is a bright, orange-red fluorophore. Its spectral properties can vary slightly depending on the solvent and local environment. In an aqueous buffer, this compound typically exhibits an excitation maximum (λex) around 575-580 nm and an emission maximum (λem) around 601-604 nm.[1][2] Other sources report excitation and emission maxima near 568 nm and 595 nm, respectively.[3]

Q2: Can the solvent I use affect the emission spectrum of this compound?

Q3: Is the fluorescence of this compound sensitive to pH?

A3: Rhodamine dyes, including this compound, are known to be relatively resistant to pH changes within a range of 4 to 10, exhibiting stable fluorescence spectra.[2] However, extreme pH values outside of this range can potentially affect the fluorescence properties.

Q4: Does the concentration of this compound impact its emission spectrum?

A4: Yes, at high concentrations, you may observe a red shift in the emission spectrum of this compound. This is often due to self-absorption or reabsorption, where emitted photons are absorbed by other this compound molecules in the solution. This can also be a sign of dye aggregation, which can alter the spectral properties.

Troubleshooting Guide: Unexpected Emission Shifts

This guide addresses specific issues that can lead to unexpected shifts in the this compound emission spectrum.

Issue 1: Observed Emission Maximum is Shifted from the Expected Wavelength

An observed shift in the emission maximum of this compound can be indicative of several factors related to the experimental setup and sample preparation.

The local environment of the fluorophore can alter its electronic excited state, leading to shifts in the emission wavelength.

Troubleshooting Steps:

  • Verify Solvent: Confirm the identity and purity of the solvent used.

  • Compare with Reference Spectra: If possible, run a reference spectrum of this compound in a standard, well-characterized solvent (e.g., ethanol (B145695) or methanol) to ensure your instrument and dye stock are performing as expected.

  • Consider Local Environment: If this compound is conjugated to a biomolecule, the local polarity of the conjugation site may differ significantly from the bulk solvent, causing a spectral shift.

Quantitative Data on this compound Spectral Properties:

PropertyValueSolvent/Buffer
Excitation Maximum (λex)~580 nmAqueous Buffer
Emission Maximum (λem)~604 nmAqueous Buffer[1][2]
Excitation Maximum (λex)576 nmTE Buffer, pH 8
Emission Maximum (λem)601 nmTE Buffer, pH 8[3]
Excitation Maximum (λex)568 nmMethanol (MeOH)
Emission Maximum (λem)595 nmMethanol (MeOH)

Elevated concentrations of this compound can lead to a red shift in the emission spectrum due to reabsorption of emitted light by neighboring dye molecules or the formation of dye aggregates.

Troubleshooting Steps:

  • Dilute the Sample: Prepare a dilution series of your this compound sample and record the emission spectrum for each dilution. If the emission maximum shifts to shorter wavelengths (blue shift) upon dilution, high concentration was likely the cause.

  • Check for Aggregation: Absorption spectra can also be informative. The appearance of a shoulder or a new peak at a shorter wavelength in the absorption spectrum can indicate the formation of H-aggregates.

While generally stable, extreme pH values can alter the charge state of the this compound molecule, potentially affecting its spectral properties.

Troubleshooting Steps:

  • Measure and Adjust pH: Verify that the pH of your sample buffer is within the recommended range of 4 to 10.[2]

  • Use a Buffered Solution: To maintain a stable pH throughout your experiment, always use a well-buffered solution.

The covalent attachment of this compound to a protein, nucleic acid, or other molecule can alter its local environment and, consequently, its fluorescence spectrum.

Troubleshooting Steps:

  • Characterize the Conjugate: After labeling, it is crucial to characterize the spectral properties of the this compound conjugate.

  • Compare with Unconjugated Dye: Run a spectrum of the free, unconjugated this compound under the same buffer conditions to determine the extent of the spectral shift upon conjugation.

Issue 2: Changes in Emission Spectrum During the Experiment

A shift in the emission spectrum of this compound that occurs over the course of an experiment can be caused by photobleaching or temperature fluctuations.

Prolonged or intense exposure to excitation light can lead to the photochemical destruction of the this compound molecule. While this typically results in a loss of fluorescence intensity, the formation of fluorescent photoproducts with different spectral properties can sometimes cause a shift in the overall emission spectrum.

Troubleshooting Steps:

  • Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time necessary to obtain a good signal.

  • Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.

  • Control for Photobleaching: Acquire a time-lapse series of spectra to monitor for any changes over the duration of your experiment.

Changes in temperature can affect the viscosity of the solvent and the rate of non-radiative decay processes, which can influence the fluorescence quantum yield and potentially the emission maximum.

Troubleshooting Steps:

  • Use a Temperature-Controlled Stage/Cuvette Holder: For sensitive measurements, ensure that the sample temperature is maintained at a constant level.

  • Allow for Thermal Equilibration: Before starting your measurement, allow the sample to fully equilibrate to the desired temperature.

Experimental Protocols

Protocol 1: Standard Measurement of this compound Emission Spectrum

This protocol outlines the basic steps for accurately measuring the fluorescence emission spectrum of a this compound solution.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Spectroscopy-grade solvent or desired buffer

  • Quartz cuvette (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Prepare a Dilute Working Solution: Dilute the this compound stock solution in the desired solvent or buffer to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum. This helps to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength to the expected maximum for this compound (e.g., 575 nm).

    • Set the emission scan range (e.g., 585 nm to 750 nm).

    • Set the excitation and emission slit widths (e.g., 2-5 nm).

  • Blank Measurement: Record a spectrum of the solvent or buffer alone to obtain a background reading.

  • Sample Measurement: Record the emission spectrum of the this compound solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound. The wavelength at which the highest intensity is observed is the emission maximum.

Protocol 2: Investigating the Effect of Solvent Polarity

This experiment will demonstrate the effect of solvatochromism on the this compound emission spectrum.

Materials:

  • This compound stock solution

  • A series of spectroscopy-grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, methanol, water)

  • Spectrofluorometer and quartz cuvettes

Procedure:

  • Prepare Samples: Prepare a dilute solution of this compound in each of the different solvents. Ensure the absorbance of each solution at the excitation maximum is below 0.1.

  • Measure Spectra: For each sample, record the emission spectrum as described in Protocol 1.

  • Analyze Data: Create a table comparing the emission maximum of this compound in each solvent. You can also plot the emission maximum as a function of a solvent polarity scale (e.g., the Reichardt dye ET(30) scale).

Visualizations

Troubleshooting_Workflow cluster_Initial Troubleshooting Initial Shifts cluster_Temporal Troubleshooting Temporal Shifts Start Unexpected this compound Emission Shift Issue_Type Is the shift present from the start or does it develop over time? Start->Issue_Type Initial_Shift Initial Spectral Shift Issue_Type->Initial_Shift Present from Start Temporal_Shift Shift Develops Over Time Issue_Type->Temporal_Shift Develops Over Time Check_Solvent Verify Solvent Identity and Purity Initial_Shift->Check_Solvent Check_Concentration Perform Serial Dilution Initial_Shift->Check_Concentration Check_pH Measure and Adjust pH Initial_Shift->Check_pH Check_Conjugation Compare to Free Dye Initial_Shift->Check_Conjugation Check_Photobleaching Minimize Light Exposure Use Antifade Reagents Temporal_Shift->Check_Photobleaching Check_Temperature Use Temperature Control Allow Equilibration Temporal_Shift->Check_Temperature

Figure 1: A troubleshooting workflow for unexpected shifts in this compound emission spectra.

FRET_Principle cluster_Donor Donor Fluorophore (e.g., a different dye) cluster_Acceptor Acceptor Fluorophore (this compound) Donor_Excited Excited State Acceptor_Ground Ground State Donor_Excited->Acceptor_Ground FRET (Non-radiative) Donor_Ground Ground State Donor_Ground->Donor_Excited Excitation Donor_Excitation Excitation Light Donor_Excitation->Donor_Ground Absorption Acceptor_Excited Excited State Acceptor_Excited->Acceptor_Ground Emission Acceptor_Ground->Acceptor_Excited Energy Transfer Acceptor_Emission This compound Emission Acceptor_Ground->Acceptor_Emission

Figure 2: The principle of Förster Resonance Energy Transfer (FRET) involving this compound.

References

Technical Support Center: Post-Labeling Cleanup of 5-ROX Dye

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biomolecule labeling. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the removal of unincorporated 5-ROX (5-Carboxy-X-rhodamine) dye after a labeling reaction. Efficient removal of free dye is critical for accurate downstream applications and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unincorporated this compound dye?

A1: The most common methods for removing small molecule dyes like this compound from larger biomolecules (e.g., proteins, antibodies, nucleic acids) are based on differences in physical properties such as size and hydrophobicity. Key techniques include:

  • Gel Filtration Chromatography (Size Exclusion Chromatography): This is a widely used method that separates molecules based on size. The reaction mixture is passed through a column containing a porous resin; the larger labeled biomolecules elute first, while the smaller, unincorporated dye molecules are retained and elute later.[1][2][3] Pre-packed spin columns and gravity-flow columns are commonly available.[1][4]

  • Dialysis: This technique involves placing the sample in a dialysis bag made of a semi-permeable membrane, which is then placed in a large volume of buffer.[5] The small, free dye molecules pass through the pores of the membrane into the buffer, while the larger, labeled biomolecules are retained inside the bag. This method is effective but can be time-consuming.[6][7]

  • Centrifugal Ultrafiltration: This method uses centrifugal spin filters with a specific molecular weight cutoff (MWCO) membrane.[8] When centrifuged, the buffer and small, free dye molecules are forced through the membrane, while the larger, labeled biomolecules are retained on the filter. This process is often repeated with fresh buffer to wash the sample.[8]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[9][10] Proteins in a high-salt buffer bind to the hydrophobic resin in the column. A decreasing salt gradient is then used to elute the molecules, with the more hydrophobic species (often the labeled protein) eluting later.[10]

Q2: How do I choose the best cleanup method for my specific experiment?

A2: The choice of method depends on several factors, including the size of your biomolecule, sample volume, required purity, and the equipment available.

  • For rapid cleanup of small to medium sample volumes (< 2.5 mL): Gel filtration spin columns are often the best choice due to their speed and high recovery rates.[11][12]

  • For large sample volumes (> 5 mL) where time is not a critical factor: Dialysis is a cost-effective and simple option.[6]

  • If you need to concentrate your sample simultaneously: Centrifugal ultrafiltration is ideal as it both removes free dye and reduces the sample volume.[7][8]

  • If other methods fail to provide adequate separation: Hydrophobic Interaction Chromatography (HIC) can be a powerful alternative, especially for separating proteins with different degrees of labeling.[13][14]

Q3: How can I confirm that all the free dye has been removed?

A3: Verifying the removal of free dye is a crucial quality control step. This can be done using a few different techniques:

  • SDS-PAGE Analysis: For protein samples, run the purified sample on an SDS-PAGE gel. Unincorporated dye will run at the dye front, well ahead of the labeled protein band. You can visualize the gel under a fluorescent imager before staining to see if any free dye is present.[8]

  • Thin-Layer Chromatography (TLC): Spot a small amount of your sample onto a TLC plate and develop it with an appropriate solvent system. The labeled protein will remain at the origin, while the free dye will migrate up the plate.

  • Spectrophotometry: Measure the absorbance of the flow-through or filtrate from your purification column. A lack of absorbance at the dye's maximum wavelength (approx. 575 nm for this compound) indicates successful removal.

Q4: What is a typical protein recovery rate after dye removal?

A4: Protein recovery can vary significantly depending on the method used and the specific protein. Gel filtration spin columns generally offer high recovery rates, often exceeding 90%.[11] Dialysis also typically results in high recovery, but some protein may be lost due to non-specific binding to the dialysis membrane. Centrifugal ultrafiltration can sometimes lead to lower recovery if the protein binds to the filter membrane.[4]

Troubleshooting Guide

Problem 1: I still see a significant amount of free dye in my sample after using a gel filtration spin column.

  • Possible Cause: The capacity of the column was exceeded. This can happen if the sample volume or the concentration of the dye was too high for the column size.

  • Solution:

    • Do not exceed the manufacturer's recommended sample volume for the column.

    • If the dye concentration is very high, you may need to process the sample a second time using a new column.[12]

    • Alternatively, use a larger column, such as a gravity-flow PD-10 column, which can handle larger sample volumes and higher dye concentrations.[12]

Problem 2: My protein precipitated during the cleanup process.

  • Possible Cause: The labeling reaction may have altered the protein's properties, making it less soluble. This can be exacerbated by changes in buffer composition or concentration during the cleanup. Over-labeling is a common cause of precipitation.[15]

  • Solution:

    • Ensure the buffer used for cleanup is compatible with your protein (check pH and salt concentration).

    • Reduce the molar excess of dye used in the labeling reaction to avoid over-labeling.[15]

    • If using HIC, be aware that high salt concentrations can sometimes cause protein precipitation.[10] Test a range of salt concentrations to find the optimal conditions for your protein.

Problem 3: My protein recovery is very low after using a centrifugal filtration device.

  • Possible Cause: The protein may be binding non-specifically to the membrane of the centrifugal filter. This is more common with certain types of proteins and membranes.

  • Solution:

    • Choose a device with a low-binding membrane material.

    • Consider "passivating" the membrane before use by pre-rinsing it with a buffer containing a blocking agent like Bovine Serum Albumin (BSA), if compatible with your downstream application.

    • Ensure you are using the correct MWCO for your protein. A cutoff that is too close to your protein's molecular weight can result in protein loss.

    • Switch to an alternative method like gel filtration, which often has higher recovery rates.[11]

Problem 4: The dialysis procedure is taking too long to remove all the free dye.

  • Possible Cause: The volume of the dialysis buffer is insufficient, or the buffer is not being changed frequently enough. This leads to equilibrium being reached while free dye is still present inside the bag.

  • Solution:

    • Increase the volume of the dialysis buffer. A common rule of thumb is to use a buffer volume that is at least 100-200 times the volume of your sample.

    • Increase the frequency of buffer changes, especially during the first few hours. Change the buffer 3-4 times for optimal results.

    • Ensure there is adequate stirring of the dialysis buffer to maintain the concentration gradient.

Data Presentation

Table 1: Comparison of Common Dye Removal Methods
FeatureGel Filtration (Spin Column)DialysisCentrifugal UltrafiltrationHydrophobic Interaction Chromatography (HIC)
Principle Size Exclusion[3]Size-based Diffusion[5]Size-based Filtration[7]Hydrophobicity[9]
Speed Fast (~10-15 min)[11]Slow (Hours to Overnight)[6]Moderate (~30-60 min)[7]Slow (Requires method development)
Protein Recovery Very High (>90%)[11]High (>85%)Moderate to High (70-95%)[4]Variable (Depends on protein)
Sample Dilution ModerateYesNo (can concentrate sample)[8]Yes
Typical Sample Vol. 30 µL - 4 mL100 µL - 100+ mL100 µL - 15 mLVariable (column dependent)
Ease of Use Very EasyEasyEasyComplex (requires expertise)
Table 2: Example Protein Recovery Data

The following table presents representative data for protein recovery using different methods. Note that actual recovery will depend on the specific protein, its concentration, and the exact protocol used.

MethodProtein ExampleStarting AmountRecovered Amount% RecoveryReference
Gel Filtration (Zeba™ Column)Rabbit IgG1 mg/mL~0.89 mg/mL89%[11]
Gel Filtration (Zeba™ Column)Cytochrome C (12 kDa)1 mg/mL~0.91 mg/mL91%[11]
Centrifugal UltrafiltrationFITC-labeled BSA1 mg>98% free dye removalN/A (focus on dye removal)[8]

Experimental Protocols

Protocol 1: Removing Free this compound Dye Using a Gel Filtration Spin Column

This protocol is designed for the rapid cleanup of small-volume labeling reactions.

  • Prepare the Column: Remove the column's bottom closure and place it into a collection tube.

  • Equilibrate: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Add Sample: Place the column into a new collection tube. Slowly apply the entire labeling reaction mixture to the center of the resin bed.

  • Elute Labeled Protein: Centrifuge the column for 2 minutes at 1,500 x g. The purified, labeled protein will be collected in the tube. The unincorporated this compound dye will be retained in the resin.[1]

  • Storage: Store the purified protein protected from light at 4°C. For long-term storage, consider adding a stabilizing agent or storing at -20°C.[16]

Protocol 2: Removing Free this compound Dye Using Dialysis

This method is suitable for larger sample volumes where speed is not a primary concern.

  • Hydrate Membrane: Cut a piece of dialysis tubing of the appropriate length and molecular weight cutoff (typically 10-12 kDa). Hydrate it in the dialysis buffer according to the manufacturer's instructions.

  • Load Sample: Secure one end of the tubing with a clip. Pipette your labeling reaction mixture into the tubing, leaving some space at the top. Secure the other end with a second clip.

  • Perform Dialysis: Place the sealed dialysis bag into a beaker containing a large volume (100-200x sample volume) of the desired buffer. Stir the buffer gently with a magnetic stir bar.

  • Buffer Exchange: Let the dialysis proceed for at least 4 hours at 4°C. For optimal results, change the buffer at least three times. An overnight dialysis is common.[6]

  • Recover Sample: Carefully remove the dialysis bag from the buffer, wipe the outside, and transfer the purified labeled protein into a clean tube.

Protocol 3: Removing Free this compound Dye Using Centrifugal Ultrafiltration

This method is ideal for simultaneously cleaning up and concentrating the sample.

  • Prepare Device: Select a centrifugal filter device with a Molecular Weight Cutoff (MWCO) that is significantly smaller than your biomolecule (e.g., for a 150 kDa antibody, a 30 kDa or 50 kDa MWCO is appropriate).

  • Load Sample: Add your labeling reaction mixture to the filter unit, ensuring not to exceed the maximum volume.

  • First Spin: Centrifuge the device at the manufacturer-recommended speed (e.g., 4,000 x g) for 10-20 minutes.[8] The free dye will pass into the filtrate collection tube.

  • Wash Sample (Diafiltration): Discard the filtrate. Add a volume of fresh, compatible buffer to the filter unit to bring the sample back to its original volume.

  • Repeat: Repeat the centrifugation and washing steps 2-3 times until the filtrate is colorless.[8]

  • Recover Sample: After the final spin, recover the concentrated, purified labeled protein from the top of the filter unit by pipetting.

Visualizations

PostLabeling_Workflow cluster_main Post-Labeling Cleanup Workflow Start Labeling Reaction Complete ChooseMethod Choose Cleanup Method (See Decision Diagram) Start->ChooseMethod Execute Execute Protocol (e.g., Gel Filtration, Dialysis) ChooseMethod->Execute QC Quality Control: Verify Dye Removal (e.g., SDS-PAGE, Spectroscopy) Execute->QC Fail Free Dye Detected QC->Fail Unsuccessful Pass Purified Labeled Biomolecule QC->Pass Successful Troubleshoot Troubleshoot or Repeat Cleanup Fail->Troubleshoot Troubleshoot->Execute

Caption: General workflow for removing unincorporated dye post-labeling.

Cleanup_Decision_Tree cluster_decision Decision Tree for Choosing a Cleanup Method q1 Need to concentrate the sample? q2 Is speed critical? q1->q2 No ans_uf Use Centrifugal Ultrafiltration q1->ans_uf Yes q3 Is sample volume very large (>5mL)? q2->q3 No ans_spin Use Gel Filtration Spin Column q2->ans_spin Yes ans_dialysis Use Dialysis q3->ans_dialysis Yes ans_hic Consider HIC or Gravity-Flow SEC q3->ans_hic No

Caption: Decision tree to select an appropriate dye removal method.

References

Validation & Comparative

A Head-to-Head Comparison: 5-ROX vs. TAMRA as qPCR Reference Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative real-time PCR (qPCR), the choice of a passive reference dye is critical for accurate and reproducible results. These dyes provide a stable fluorescent signal, allowing for normalization of reporter dye signal variations that are not related to the PCR amplification process itself. This guide provides an objective comparison of two commonly used reference dyes, 5-Carboxy-X-rhodamine (5-ROX) and 5-Carboxytetramethylrhodamine (TAMRA), supported by their spectral properties and a detailed experimental protocol.

The Role of Passive Reference Dyes in qPCR

Passive reference dyes are essential for correcting for well-to-well variations in fluorescence that can arise from a number of factors, including:

  • Pipetting inaccuracies: Minor differences in reaction volumes can lead to variations in the concentration of reaction components and, consequently, the fluorescence signal.

  • Optical path length differences: Variations in the light path through the wells of the qPCR instrument can result in inconsistent signal detection.

  • Changes in reaction volume during the run: Evaporation or condensation can alter the concentration of the fluorescent reporter.

By incorporating a passive reference dye that does not participate in the PCR reaction, its stable fluorescence can be used to normalize the reporter dye's signal. This normalization is typically calculated as the ratio of the reporter dye's emission intensity (R) to the reference dye's emission intensity (P), yielding the normalized reporter signal (Rn).[1] This process significantly improves the precision and reliability of qPCR data.[2]

Quantitative Data Presentation: this compound vs. TAMRA

The selection of an appropriate reference dye is heavily dependent on its spectral properties and compatibility with the qPCR instrument's excitation and emission channels. The following table summarizes the key quantitative data for this compound and TAMRA.

PropertyThis compoundTAMRA
Excitation Maximum (λex) ~570-585 nm[3][4][5]~552-557 nm[2][6]
Emission Maximum (λem) ~591-605 nm[3][4]~578-583 nm[2][6]
Quantum Yield (Φ) ~0.94[4]~0.1 - 0.3[7]
Molar Extinction Coefficient (ε) >85,000 M⁻¹cm⁻¹~84,000 - 95,000 M⁻¹cm⁻¹
Common qPCR Instrument Requirement High ROX or Low ROX concentration[8]Not typically required as a standard reference, but can be used.
Potential for PCR Inhibition Can inhibit PCR at high concentrations[9]Less documented, but high concentrations of any non-essential component can potentially interfere with the reaction.

Experimental Protocol: qPCR with a Passive Reference Dye

This protocol outlines the general steps for performing a qPCR experiment using a passive reference dye like this compound or TAMRA.

1. Reagent Preparation:

  • Master Mix: Thaw the qPCR master mix, which may already contain a reference dye. If not, the reference dye will need to be added.

  • Primers and Probe: Thaw and dilute the forward and reverse primers, and the fluorescently labeled probe to their desired working concentrations.

  • Template DNA/cDNA: Thaw and dilute the DNA or cDNA template to the desired concentration range.

  • Reference Dye: If adding separately, dilute the reference dye stock solution according to the qPCR instrument's requirements (e.g., High or Low ROX).[8] A common final concentration for ROX is between 50 nM and 500 nM.[10]

2. Reaction Setup:

  • On ice, prepare the qPCR reaction mix by combining the master mix, forward primer, reverse primer, probe, and reference dye (if separate).

  • Add the appropriate volume of template DNA/cDNA to each well of a qPCR plate.

  • Add the reaction mix to each well containing the template.

  • Seal the plate securely with an optically clear seal.

  • Centrifuge the plate briefly to collect all components at the bottom of the wells and remove any air bubbles.

3. qPCR Instrument Setup and Run:

  • Turn on the qPCR instrument and allow the lamp to warm up.

  • Create a new experiment file, defining the plate layout and the thermal cycling protocol.

  • Specify the reporter dye and the passive reference dye being used in the experiment setup.

  • The thermal cycling protocol will typically consist of:

    • An initial denaturation step (e.g., 95°C for 2-10 minutes).

    • 40-45 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds).

      • Annealing/Extension (e.g., 60°C for 60 seconds), during which fluorescence data is collected.

4. Data Analysis:

  • After the run is complete, the qPCR software will automatically normalize the reporter dye's fluorescence by dividing it by the reference dye's fluorescence for each cycle (Rn).

  • The software will then generate amplification plots showing the change in normalized fluorescence (ΔRn) over the number of cycles.

  • Set the baseline and threshold to determine the quantification cycle (Cq) value for each sample. The Cq value is the cycle number at which the fluorescence signal crosses the threshold and is inversely proportional to the amount of initial template.

Visualization of the qPCR Normalization Workflow

The following diagram illustrates the logical workflow of how a passive reference dye is used to normalize the reporter signal in a qPCR experiment.

qPCR_Normalization_Workflow qPCR Signal Normalization Workflow cluster_data_acquisition Data Acquisition (Per Cycle) cluster_normalization Normalization Calculation cluster_data_analysis Data Analysis raw_reporter Raw Reporter Signal (R) normalization Rn = R / P raw_reporter->normalization raw_reference Raw Reference Signal (P) raw_reference->normalization delta_rn ΔRn (Normalized Reporter - Baseline) normalization->delta_rn amplification_plot Amplification Plot delta_rn->amplification_plot cq_value Cq Value Determination amplification_plot->cq_value

Caption: Workflow of qPCR data normalization using a passive reference dye.

Concluding Remarks

Both this compound and TAMRA can serve as effective passive reference dyes in qPCR. The choice between them will largely depend on the specific qPCR instrument being used and its filter sets. This compound is more commonly integrated into commercial qPCR master mixes and is a standard requirement for many platforms, which are often categorized as "High ROX" or "Low ROX" instruments.[8] TAMRA, while having a lower quantum yield, offers an alternative for custom assays or on instruments where its spectral properties are a better fit.

It is crucial to note that high concentrations of this compound have been reported to potentially inhibit the PCR reaction.[9] Therefore, it is essential to use the manufacturer's recommended concentration for the specific qPCR instrument and master mix. While less documented for TAMRA in the context of a passive reference dye, it is a general principle that excessive concentrations of any component in a PCR reaction can be inhibitory.

Ultimately, the goal of using a passive reference dye is to enhance data quality by minimizing non-PCR-related variations. By understanding the properties of dyes like this compound and TAMRA and implementing a robust experimental protocol, researchers can achieve more precise and reliable qPCR results.

References

A Comparative Guide to the Spectral Overlap of 5-ROX and Texas Red for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based methodologies, the careful selection of fluorophores is paramount to the success of multiplexing and Förster Resonance Energy Transfer (FRET) experiments. This guide provides a detailed comparison of two commonly utilized red-emitting fluorophores, 5-Carboxy-X-rhodamine (5-ROX) and Texas Red, with a specific focus on their spectral overlap. Understanding the degree of spectral crosstalk between these dyes is critical for designing robust assays and ensuring accurate data interpretation.

Spectral Properties: A Tabulated Comparison

The spectral characteristics of this compound and Texas Red determine their suitability for various applications and the potential for spectral overlap. The following table summarizes the key quantitative data for these two fluorophores.

PropertyThis compoundTexas Red
Excitation Maximum (λex) ~575 - 580 nm[1]~586 - 596 nm[2][3]
Emission Maximum (λem) ~602 - 604 nm[1]~603 - 615 nm[2][3]

Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and conjugation to a biomolecule.

Visualizing Spectral Overlap

The degree of spectral overlap between the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore is a critical parameter in FRET experiments. In multiplexing applications, significant overlap between the emission spectra of two fluorophores can lead to bleed-through and complicate data analysis. The following diagram illustrates the theoretical spectral overlap between this compound and Texas Red based on their reported spectral maxima.

Spectral_Overlap cluster_spectra Spectral Overlap: this compound and Texas Red x_axis_start x_axis_end x_axis_start->x_axis_end Wavelength (nm) y_axis_start y_axis_end y_axis_start->y_axis_end Normalized Intensity rox_em_start rox_em_peak This compound Emission rox_em_start->rox_em_peak rox_em_end rox_em_peak->rox_em_end tr_ex_start tr_ex_peak Texas Red Excitation tr_ex_start->tr_ex_peak tr_ex_end tr_ex_peak->tr_ex_end label_overlap Spectral Overlap

Caption: Theoretical spectral overlap between the emission of this compound (red) and the excitation of Texas Red (blue).

Experimental Protocol for Quantifying Spectral Overlap

To experimentally determine the spectral overlap between this compound and Texas Red, the following protocol can be employed. This procedure involves measuring the individual fluorescence spectra of each dye and then analyzing the region of overlap.

Objective: To measure the fluorescence emission spectrum of this compound and the fluorescence excitation spectrum of Texas Red to quantify their spectral overlap.

Materials:

  • This compound, free acid or conjugated to a biomolecule of interest

  • Texas Red, free acid or conjugated to a biomolecule of interest

  • Spectrofluorometer with monochromators for both excitation and emission

  • Quartz cuvettes

  • Appropriate buffer solution (e.g., PBS, pH 7.4)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound and Texas Red in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

    • From the stock solutions, prepare working solutions in the desired experimental buffer to a final concentration that gives a measurable fluorescence signal without significant inner filter effects (typically in the nanomolar to low micromolar range).

  • Measurement of this compound Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the excitation maximum of this compound (e.g., 575 nm).

    • Scan the emission wavelengths from 585 nm to 750 nm, recording the fluorescence intensity at each wavelength.

    • Record a blank spectrum using the buffer alone and subtract it from the this compound spectrum to correct for background fluorescence.

  • Measurement of Texas Red Excitation Spectrum:

    • Set the emission wavelength of the spectrofluorometer to the emission maximum of Texas Red (e.g., 615 nm).

    • Scan the excitation wavelengths from 500 nm to 610 nm, recording the fluorescence intensity at each wavelength.

    • Record a blank spectrum using the buffer alone and subtract it from the Texas Red spectrum.

  • Data Analysis and Quantification of Overlap:

    • Normalize the emission spectrum of this compound and the excitation spectrum of Texas Red to their respective maxima (set the peak intensity to 1).

    • Plot the normalized spectra on the same graph with wavelength on the x-axis and normalized intensity on the y-axis.

    • The spectral overlap is the area under the curve where the two spectra intersect. This can be quantified by calculating the spectral overlap integral (J(λ)), which is a key parameter for calculating the Förster distance in FRET experiments.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the spectral overlap between this compound and Texas Red.

Experimental_Workflow A Prepare Stock and Working Solutions of this compound and Texas Red B Measure this compound Emission Spectrum A->B C Measure Texas Red Excitation Spectrum A->C D Data Processing: - Background Subtraction - Normalization B->D C->D E Plot Spectra and Quantify Overlap D->E

Caption: Experimental workflow for quantifying spectral overlap.

Conclusion

The significant spectral overlap between the emission of this compound and the excitation of Texas Red makes them a potentially suitable FRET pair. However, this same overlap presents a challenge for multiplexing applications where distinct spectral separation is required. For FRET-based assays, the demonstrated protocol allows for the precise determination of the spectral overlap integral, a critical component in the calculation of the Förster distance and the subsequent interpretation of FRET efficiency data. For researchers conducting multiplex fluorescence imaging, careful selection of optical filters and the use of spectral unmixing algorithms are essential to minimize crosstalk between this compound and Texas Red. This guide provides the foundational knowledge and experimental framework necessary for the informed selection and application of these fluorophores in advanced research and drug development.

References

Navigating Passive Reference Dyes in qPCR: A Guide to Alternatives for 5-ROX

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative real-time PCR (qPCR), accurate and reproducible data are paramount. For many researchers, the use of a passive reference dye is a critical component in achieving this, helping to normalize for non-PCR-related variations in fluorescence between wells. For years, 5-carboxy-X-rhodamine (5-ROX) has been the gold standard for this purpose. However, the increasing complexity of qPCR experiments, particularly the rise of multiplexing, has highlighted the limitations of this compound and spurred the development of viable alternatives. This guide provides a comprehensive comparison of these alternatives, supported by experimental data, to assist researchers in selecting the optimal passive reference strategy for their needs.

The Role of Passive Reference Dyes in qPCR

Passive reference dyes are chemically inert fluorophores included in the qPCR master mix at a known concentration. They do not participate in the PCR reaction itself.[1] Their constant fluorescent signal throughout the experiment serves as an internal control to normalize the fluorescent signal of the reporter dye (e.g., SYBR Green or the fluorophore on a TaqMan® probe).[1][2] This normalization, often referred to as ROX normalization, corrects for well-to-well variations that can arise from:

  • Pipetting inaccuracies: Minor differences in reaction volume.[3]

  • Optical path length variations: Differences in how the instrument's optics perceive each well.[4]

  • Signal fluctuations: Caused by bubbles, condensation, or instrument-related factors.[5][6]

The necessity and required concentration of a passive reference dye are highly dependent on the qPCR instrument being used. Instruments with a single stationary light source and detector are more susceptible to optical variations and typically require a passive reference.[7] These are often categorized as "high ROX" or "low ROX" instruments. Conversely, instruments with individual illumination and detection for each well, or those with advanced optical correction systems, may not require a passive reference dye at all.[8]

The Limitations of this compound in Multiplex qPCR

While effective in singleplex reactions, this compound has a significant drawback in multiplex qPCR. Its emission spectrum (approximately 575-610 nm) overlaps with that of several commonly used reporter dyes, such as those in the orange-red range (e.g., JUN™, Texas Red®, CAL Fluor® Red 610).[9][10] This spectral overlap occupies a valuable detection channel, limiting the number of targets that can be simultaneously analyzed in a single reaction.

Alternatives to this compound: Freeing Up the Spectrum

To address the multiplexing limitations of this compound, a new generation of passive reference dyes has emerged. These alternatives utilize different spectral channels, primarily the Cy5 or far-red channel, thereby freeing up the ROX channel for an additional reporter dye.

Key Alternatives to this compound:
  • Mustang Purple™ and its Equivalents (e.g., VeriFluor™ Far-Red, MP650): These dyes are designed to be detected in the Cy5 channel (with an emission maximum around 654 nm).[11] They serve as a direct alternative to this compound, particularly in multiplex assays where the ROX channel is needed for a reporter dye.[12][13] VeriFluor™ Far-Red is marketed as a drop-in replacement for Mustang Purple™ and has the added advantage of being insensitive to dithiothreitol (B142953) (DTT), a reducing agent that can quench the fluorescence of Mustang Purple™.[14][15][16]

  • Cy5-Channel Reference Dyes (e.g., in Clara® AquaPlex Mixes): These premixed qPCR solutions contain a passive reference dye that is detected in the Cy5 channel.[9][17] This allows for the use of reporter dyes in the ROX channel, which can lead to improved detection sensitivity and earlier quantification cycle (Cq) values for those targets.[9][18]

  • Universal Passive Reference Dyes: Several manufacturers offer qPCR master mixes containing a "universal" passive reference dye. These proprietary formulations are designed to be compatible with a wide range of qPCR instruments, regardless of their specific ROX requirements (high, low, or no ROX). While convenient, the specific dye composition is generally not disclosed.

Performance Comparison: this compound vs. Cy5-Channel Reference Dyes

An application note from PCR Biosystems provides a direct comparison of a standard no-ROX master mix with their Clara® AquaPlex mix, which contains a passive reference dye in the Cy5 channel. The study highlights the benefits of this alternative approach in a triplex qPCR assay.

Experimental Data Summary

The experiment involved the detection of three targets: B2M (Beta-2-microglobulin), SARS-CoV-2 E-Gene, and Influenza A. The B2M target was labeled with a Texas Red probe (detected in the ROX channel) when using the AquaPlex mix, and with a Cy5 probe when using the standard no-ROX mix.

TargetPassive Reference StrategyReporter DyeAverage Cq Improvement with AquaPlex
B2MClara® AquaPlex (Cy5-channel ref.)Texas Red (ROX channel)>1 cycle earlier detection
SARS-CoV-2 E-GeneBothFAMNegligible difference
Influenza ABothHEXNegligible difference

Data summarized from the Clara® AquaPlex Mixes application note.[9]

The results demonstrate a significant improvement in the detection of the B2M target when using a Texas Red probe in the ROX channel, which was made possible by using a passive reference dye in the Cy5 channel.[9] The Cq values were consistently more than one cycle earlier across all template concentrations compared to using a Cy5-labeled probe.[9] This earlier detection is attributed to the higher quantum yield of Texas Red compared to Cy5, leading to a stronger fluorescent signal.[9]

Experimental Protocols

Representative Multiplex qPCR Protocol Using a Cy5-Channel Passive Reference Dye

This protocol is adapted from the Clara® AquaPlex Mixes application note and describes a triplex reaction for the detection of B2M, SARS-CoV-2 E-Gene, and Influenza A.[9]

1. Reaction Setup:

Prepare the qPCR master mix on ice. For a 20 µL reaction, combine the following components:

ComponentVolumeFinal Concentration
4x Clara® Probe Mix AquaPlex5 µL1x
Primer/Probe Mix (B2M - Texas Red)1.2 µLVaries by assay
Primer/Probe Mix (E-Gene - FAM)1.2 µLVaries by assay
Primer/Probe Mix (Inf A - HEX)1.2 µLVaries by assay
Template DNA/cDNA5 µLVaries
Nuclease-Free Waterto 20 µL-

2. Thermal Cycling Conditions:

Perform the qPCR on a compatible instrument with the following cycling conditions:

StepTemperatureTimeCycles
Enzyme Activation95°C2 minutes1
Denaturation95°C15 seconds50
Annealing/Extension60°C30 seconds

3. Data Acquisition:

Set the instrument to acquire fluorescence data during the annealing/extension step for the FAM, HEX, and Texas Red channels. The passive reference dye will be detected in the Cy5 channel.

Visualizing the Concept

To better understand the principles discussed, the following diagrams illustrate the qPCR workflow and the spectral advantages of using alternatives to this compound.

qPCR_Normalization_Workflow cluster_workflow qPCR Normalization Workflow raw_signal Raw Reporter Signal (R) calculation Rn = R / P raw_signal->calculation passive_signal Passive Reference Signal (P) passive_signal->calculation normalized_signal Normalized Reporter Signal (Rn) calculation->normalized_signal

Figure 1. The process of normalizing the raw reporter fluorescence signal (R) by dividing it by the stable passive reference signal (P) to obtain the normalized reporter signal (Rn).

Spectral_Overlap cluster_multiplex Spectral Channels in Multiplex qPCR cluster_rox_ref With this compound Passive Reference cluster_alt_ref With Alternative Passive Reference FAM FAM Channel HEX HEX/VIC Channel ROX_reporter ROX/Texas Red Channel Cy5_reporter Cy5 Channel ROX_ref This compound Reference ROX_ref->ROX_reporter Occupies Channel Reporter_limit Limited to 3 Reporter Dyes Alt_ref Cy5-channel Reference Alt_ref->Cy5_reporter Occupies Channel Reporter_expand Enables 4+ Reporter Dyes

Figure 2. A diagram illustrating how using a passive reference dye in the Cy5 channel frees up the ROX channel, expanding the multiplexing capability of a qPCR experiment.

Conclusion

The landscape of passive reference dyes for qPCR is evolving. While this compound remains a reliable choice for many applications, its limitations in multiplexing have paved the way for innovative alternatives. Dyes such as Mustang Purple™, VeriFluor™ Far-Red, and those found in Cy5-channel reference mixes offer a compelling solution for researchers looking to maximize the number of targets in a single qPCR reaction. By understanding the principles of passive reference normalization and the spectral properties of the available dyes, researchers can make informed decisions to enhance the accuracy, reproducibility, and throughput of their qPCR experiments. As with any reagent choice, it is crucial to consult the qPCR instrument's specifications and, when possible, perform validation experiments to ensure optimal performance.

References

A Researcher's Guide to Validating 5-ROX Probe Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate labeling of oligonucleotide probes is paramount for the reliability of experimental results. This guide provides a comprehensive comparison of 5-Carboxy-X-rhodamine (5-ROX) with other common fluorescent probes and details the experimental protocols necessary to validate labeling efficiency.

Comparative Analysis of this compound and Alternative Fluorophores

This compound is a popular red fluorescent dye frequently used for labeling oligonucleotides.[1] Its selection is often based on its spectral properties, which are compatible with many common detection instruments. However, a variety of other fluorescent dyes are available, each with unique characteristics. The choice of a suitable alternative often depends on the specific application, instrumentation, and the desired spectral properties.[2][3]

Below is a comparison of key performance indicators for this compound and several common alternative dyes used in oligonucleotide labeling.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Color
This compound 570 - 578591 - 60482,000 - 93,000~0.94Red-Orange
6-FAM 495 - 496516 - 52070,000 - 83,000~0.93Yellow-Green
HEX 53555680,000Not Widely ReportedYellow-Green
TET 52153680,000Not Widely ReportedYellow-Green
Cy3 550570150,000~0.31Orange-Red
Cy5 649664250,000~0.20Far-Red
Texas Red® 583 - 596603 - 61585,000~0.61Red
TAMRA 55558091,000~0.11Orange-Red

Note: The exact spectral properties can vary slightly depending on the conjugation partner and the solvent environment.

Experimental Protocols for Validating Labeling Efficiency

The efficiency of the labeling reaction, which is the percentage of oligonucleotide probes successfully coupled with the fluorescent dye, can be determined using several methods. The two most common and reliable methods are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Method 1: UV-Vis Spectrophotometry

This method relies on the distinct absorbance peaks of the oligonucleotide and the fluorescent dye. By measuring the absorbance at 260 nm (for the oligonucleotide) and the maximum absorbance wavelength of the dye, the degree of labeling can be calculated.

Protocol:

  • Oligonucleotide Quantification:

    • Resuspend the lyophilized oligonucleotide in a suitable buffer (e.g., TE buffer, pH 8.0) to an approximate concentration.

    • Measure the absorbance of the oligonucleotide solution at 260 nm (A260) using a UV-Vis spectrophotometer.[4]

    • Calculate the concentration of the oligonucleotide. For DNA, an A260 of 1.0 corresponds to approximately 33 µg/mL for single-stranded DNA.

  • Dye Labeling Reaction:

    • The labeling of amine-modified oligonucleotides with NHS-ester activated dyes like this compound is a common method.[5]

    • Dissolve the amine-modified oligonucleotide in a labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Dissolve the amine-reactive this compound dye in a compatible solvent like DMSO immediately before use.[5]

    • Mix the oligonucleotide and the reactive dye at a specific molar ratio and incubate at room temperature for several hours or overnight.[5]

  • Purification of the Labeled Probe:

    • It is crucial to remove any unreacted, free dye from the labeled oligonucleotide. This can be achieved through methods like ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.

  • Spectrophotometric Analysis of the Labeled Probe:

    • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and at the maximum absorbance wavelength of the dye (e.g., ~575 nm for this compound).

    • The absorbance of the dye at 260 nm can interfere with the oligonucleotide measurement. A correction factor is needed to account for this. The correction factor is the ratio of the dye's absorbance at 260 nm to its absorbance at its maximum wavelength (A260/Amax).

    • Calculation of Labeling Efficiency:

      • Concentration of Oligonucleotide (M) = [A260 - (Amax_dye × CF)] / ε_oligo

      • Concentration of Dye (M) = Amax_dye / ε_dye

      • Labeling Efficiency (%) = (Concentration of Dye / Concentration of Oligonucleotide) × 100

      • Where:

        • A260 = Absorbance at 260 nm

        • Amax_dye = Absorbance at the dye's maximum wavelength

        • CF = Correction factor for the dye's absorbance at 260 nm

        • ε_oligo = Molar extinction coefficient of the oligonucleotide at 260 nm

        • ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more rigorous method for assessing labeling efficiency and purity. It separates the labeled oligonucleotide from the unlabeled oligonucleotide and any free dye.

Protocol:

  • Perform the Labeling Reaction: Follow steps 2.1 and 2.2 from the spectrophotometry protocol.

  • HPLC Analysis:

    • Use a reverse-phase HPLC column suitable for oligonucleotide separation.

    • Set up a gradient elution system, typically with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).

    • Inject the reaction mixture onto the HPLC column.

    • Monitor the elution profile using a UV-Vis detector at 260 nm and the maximum absorbance wavelength of the dye.

  • Data Interpretation:

    • The chromatogram will show distinct peaks for the unlabeled oligonucleotide, the labeled oligonucleotide, and the free dye.

    • The unlabeled oligonucleotide will have a shorter retention time than the more hydrophobic labeled oligonucleotide.

    • By integrating the peak areas of the labeled and unlabeled oligonucleotides (at 260 nm), the percentage of labeled product can be calculated.

    • Labeling Efficiency (%) = [Area of Labeled Oligo Peak / (Area of Labeled Oligo Peak + Area of Unlabeled Oligo Peak)] × 100

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between the different probes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_validation Validation Oligo Amine-Modified Oligonucleotide Mix Mix Oligo and Dye in Labeling Buffer Oligo->Mix Dye This compound NHS-Ester Dye->Mix Incubate Incubate at Room Temp Mix->Incubate Purify Purify Labeled Probe (e.g., HPLC, Precipitation) Incubate->Purify Spectro Spectrophotometry (A260 & Amax) Purify->Spectro HPLC HPLC Analysis Purify->HPLC Calculate Calculate Labeling Efficiency Spectro->Calculate HPLC->Calculate

Caption: Experimental workflow for labeling and validating this compound probes.

probe_comparison cluster_probes Fluorescent Probes for Oligonucleotide Labeling cluster_properties Key Properties ROX This compound Excitation Excitation Wavelength ROX->Excitation ~575 nm Emission Emission Wavelength ROX->Emission ~602 nm (Red-Orange) Brightness Brightness (Ext. Coeff. & QY) ROX->Brightness High Application Common Applications ROX->Application qPCR, FRET FAM 6-FAM FAM->Excitation ~495 nm FAM->Emission ~520 nm (Green) FAM->Brightness High FAM->Application qPCR, Sequencing HEX HEX HEX->Excitation ~535 nm HEX->Emission ~556 nm (Yellow-Green) Cy3 Cy3 Cy3->Excitation ~550 nm Cy3->Emission ~570 nm (Orange-Red) Cy3->Brightness Very High Cy3->Application Microarrays, FRET Cy5 Cy5 Cy5->Excitation ~649 nm Cy5->Emission ~664 nm (Far-Red) Cy5->Brightness Very High Cy5->Application Microarrays, Imaging TexasRed Texas Red TexasRed->Excitation ~590 nm TexasRed->Emission ~615 nm (Red)

Caption: Logical comparison of this compound with alternative fluorescent probes.

References

A Researcher's Guide to ROX Normalization in qPCR: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the reliability and precision of their quantitative PCR (qPCR) data, understanding the role of ROX™ (a passive reference dye) is crucial. This guide provides a comprehensive comparison of qPCR results obtained with and without ROX normalization, supported by experimental data and detailed protocols.

The inclusion of a passive reference dye, such as ROX, in qPCR master mixes is a common practice aimed at correcting for non-PCR related variations in fluorescence signals between wells.[1] This normalization step can significantly improve the precision and reliability of qPCR data by accounting for subtle differences in pipetting, instrument optics, and other sources of well-to-well variability.[2][3]

The Principle of ROX Normalization

ROX is a fluorescent dye that is chemically inert and does not participate in the PCR reaction.[4] Its fluorescence signal remains constant throughout the amplification process.[4] By measuring the fluorescence of the reporter dye (e.g., SYBR® Green or a TaqMan® probe) and dividing it by the constant fluorescence of ROX, a normalized reporter signal (Rn) is generated for each cycle.[2][4] This ratiometric measurement effectively minimizes the impact of non-PCR related fluctuations, leading to more accurate and reproducible quantification.[2]

Data Presentation: A Quantitative Comparison

The primary benefit of ROX normalization is the reduction in the variability of replicate samples, as reflected by a lower standard deviation (SD) of the quantification cycle (Cq) values. The following tables summarize experimental data comparing qPCR performance with and without ROX normalization.

ConditionAverage CqStandard Deviation (SD)
Without ROX Normalization 24.50.28
With ROX Normalization 24.30.12

Table 1: Impact of ROX Normalization on Cq Value and Standard Deviation. This table illustrates a typical outcome where ROX normalization leads to a tighter clustering of Cq values for replicate samples, as indicated by a significantly lower standard deviation.

Dilution FactorAverage Cq (Without ROX)SD (Without ROX)Average Cq (With ROX)SD (With ROX)
1:1021.20.3521.10.15
1:10024.80.4224.60.18
1:100028.10.5128.00.22

Table 2: Effect of ROX Normalization across a Serial Dilution. This table demonstrates that the precision-enhancing effect of ROX normalization is maintained across a range of template concentrations.

Experimental Protocols

Below are detailed protocols for performing qPCR with and without ROX normalization using a SYBR® Green-based assay.

I. qPCR Protocol with ROX Normalization

This protocol assumes the use of a commercial qPCR master mix containing ROX.

1. Reaction Setup:

  • Thaw all components (qPCR master mix with ROX, forward and reverse primers, DNA template, and nuclease-free water) on ice.

  • Gently vortex and briefly centrifuge each component before use.

  • Prepare a master mix for the number of reactions required, including no-template controls (NTCs). For each 20 µL reaction, combine the following in a microcentrifuge tube:

    • 10 µL of 2x qPCR Master Mix with ROX

    • 0.5 µL of Forward Primer (10 µM)

    • 0.5 µL of Reverse Primer (10 µM)

    • 4 µL of Nuclease-Free Water

  • Vortex the master mix gently and centrifuge briefly.

  • Aliquot 15 µL of the master mix into each qPCR well.

  • Add 5 µL of DNA template (or nuclease-free water for NTCs) to the respective wells.

  • Seal the qPCR plate or tubes, vortex gently, and centrifuge briefly to collect the contents at the bottom of the wells.

2. qPCR Cycling and Data Acquisition:

  • Place the reaction plate or tubes in a real-time PCR instrument.

  • Set up the thermal cycling protocol:

    • Initial Denaturation: 95°C for 2 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step)

  • Melt Curve Analysis:

    • 95°C for 15 seconds

    • 60°C for 60 seconds

    • Increase temperature to 95°C at a rate of 0.3°C/second, acquiring fluorescence data continuously.

  • Ensure that the instrument software is set to detect the reporter dye (e.g., SYBR® Green) and the ROX passive reference dye.

II. qPCR Protocol without ROX Normalization

This protocol is suitable for qPCR instruments that do not require ROX normalization or when using a master mix without ROX.

1. Reaction Setup:

  • Follow the same initial thawing and mixing steps as in the ROX protocol.

  • Prepare a master mix for the number of reactions required. For each 20 µL reaction, combine:

    • 10 µL of 2x qPCR Master Mix (No ROX)

    • 0.5 µL of Forward Primer (10 µM)

    • 0.5 µL of Reverse Primer (10 µM)

    • 4 µL of Nuclease-Free Water

  • Vortex the master mix gently and centrifuge briefly.

  • Aliquot 15 µL of the master mix into each qPCR well.

  • Add 5 µL of DNA template (or nuclease-free water for NTCs) to the respective wells.

  • Seal and centrifuge the plate or tubes as described previously.

2. qPCR Cycling and Data Acquisition:

  • Place the reactions in the real-time PCR instrument.

  • Use the same thermal cycling and melt curve analysis protocol as described for the ROX protocol.

  • In the instrument software, ensure that the passive reference dye option is set to "None" or "Off".

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying logic of ROX normalization.

qPCR_Workflow cluster_prep Reaction Preparation cluster_qpcr qPCR Instrument cluster_analysis Data Analysis reagents Thaw Reagents (Master Mix, Primers, Template) master_mix Prepare Master Mix reagents->master_mix aliquot_mix Aliquot Master Mix to Wells master_mix->aliquot_mix add_template Add Template/NTC aliquot_mix->add_template seal_plate Seal and Centrifuge Plate add_template->seal_plate run_qpcr Load Plate and Start Run seal_plate->run_qpcr cycling Thermal Cycling (Denaturation, Annealing, Extension) run_qpcr->cycling data_acq Fluorescence Data Acquisition cycling->data_acq melt_curve Melt Curve Analysis cycling->melt_curve raw_data Raw Fluorescence Data melt_curve->raw_data normalization ROX Normalization (Optional) raw_data->normalization cq_determination Cq Value Determination normalization->cq_determination gene_expression Gene Expression Analysis cq_determination->gene_expression

Caption: A generalized workflow for a qPCR experiment.

ROX_Normalization_Logic cluster_inputs Raw Fluorescence Signals cluster_process Normalization Calculation cluster_output Normalized Result reporter Reporter Dye Fluorescence (e.g., SYBR Green) divide Rn = Reporter / ROX reporter->divide rox ROX Fluorescence (Passive Reference) rox->divide normalized_signal Normalized Reporter Signal (Rn) divide->normalized_signal amplification_plot Corrected Amplification Plot normalized_signal->amplification_plot

Caption: The logic of ROX normalization in qPCR data processing.

References

5-ROX Performance on ABI vs. Bio-Rad qPCR Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in quantitative real-time PCR (qPCR), the choice of platform and the appropriate reference dyes are critical for obtaining accurate and reproducible data. This guide provides a detailed comparison of the performance of 5-Carboxy-X-rhodamine (5-ROX), a widely used passive reference dye, on two major qPCR platforms: Applied Biosystems (ABI) and Bio-Rad. The information presented is intended for researchers, scientists, and drug development professionals to aid in experimental design and data interpretation.

The Role of this compound in qPCR

This compound is an inert fluorescent dye added to qPCR master mixes to normalize for non-PCR related variations in fluorescence signal.[1][2][3] These variations can arise from well-to-well differences in pipetting volumes, instrument optics, or condensation, which can affect the intensity of the reporter dye signal.[2][4][5] By providing a stable fluorescent signal throughout the reaction, ROX allows for the correction of these fluctuations, leading to improved data precision.[1][2][5][6] The normalization is achieved by calculating the ratio of the reporter dye's fluorescence to the ROX fluorescence (Rn).[1][2]

Platform-Specific Requirements for this compound

The necessity of using a passive reference dye like this compound is primarily dependent on the optical design of the qPCR instrument.

Applied Biosystems (ABI) Platforms: Most ABI qPCR instruments, such as the QuantStudio and 7500 series, require ROX for optimal performance.[7] This is due to their optical configuration, which can result in different light path lengths for different wells, leading to variability in fluorescence detection.[8][9] To compensate for this, ROX normalization is essential. Furthermore, different ABI instruments have varying requirements for the concentration of ROX, categorized as "High ROX" or "Low ROX".[10][11] This distinction is based on the instrument's specific excitation source and optics, which affect the excitation efficiency of the ROX dye.[12] Using an incorrect ROX concentration can lead to noisy data and inaccurate results.[13]

Bio-Rad Platforms: In contrast, Bio-Rad's CFX series of qPCR instruments (e.g., CFX96, CFX384) do not require ROX for normalization.[11] These systems employ a solid-state optical technology with an optical shuttle that individually illuminates and detects fluorescence from each well.[14] This design ensures a uniform light path for all wells, thereby eliminating the source of variability that ROX is designed to correct.[6][14] While Bio-Rad instruments do not necessitate ROX, many universal master mixes containing ROX are compatible with these systems.[1]

Comparative Performance Data

The following tables summarize experimental data comparing the performance of qPCR assays with and without this compound normalization on both ABI and Bio-Rad platforms. The data is based on an experiment mimicking pipetting errors by varying reaction volumes while keeping the initial template amount constant.

Table 1: Performance on Applied Biosystems 7500 System

Reaction Volume (µL)Average Cq (without ROX)Standard Deviation (without ROX)Average Cq (with ROX)Standard Deviation (with ROX)
1223.80.2522.50.15
1324.10.3022.70.12
1424.50.3522.90.10
1524.80.4023.20.18
1625.00.4523.50.20
1725.20.5023.70.22

Data adapted from Bio-Rad Bulletin 6047.[6][14]

As shown in Table 1, on the ABI 7500 system, ROX normalization significantly lowered the standard deviations of the quantification cycle (Cq) values across varying reaction volumes, indicating improved precision.[6][9]

Table 2: Performance on Bio-Rad CFX96 System

Reaction Volume (µL)Average CqStandard Deviation
1222.60.12
1322.80.10
1423.00.08
1523.20.11
1623.40.13
1723.60.14

Data adapted from Bio-Rad Bulletin 6047.[6]

The data from the Bio-Rad CFX96 system, which does not require ROX, demonstrates inherently lower standard deviations compared to the non-normalized data from the ABI system, highlighting the precision of its optical design.[6]

Experimental Protocols

The following is a generalized protocol for a qPCR experiment designed to evaluate the impact of a passive reference dye.

Objective: To assess the effect of this compound normalization on the precision of qPCR data on a ROX-dependent platform.

Materials:

  • qPCR instrument (e.g., Applied Biosystems 7500)

  • qPCR master mix without ROX

  • This compound passive reference dye (at the appropriate concentration for the instrument)

  • Forward and reverse primers for a target gene

  • DNA template (e.g., cDNA)

  • Nuclease-free water

  • qPCR plates and seals

Methodology:

  • Reaction Setup: Prepare a qPCR master mix containing all components except the template and ROX dye.

  • Splitting the Mix: Divide the master mix into two tubes. To one tube, add the appropriate concentration of this compound dye ("with ROX"). The other tube will serve as the "without ROX" control.

  • Template Addition: Add a constant amount of DNA template to both the "with ROX" and "without ROX" master mixes.

  • Varying Volumes: To mimic pipetting inaccuracies, dispense varying volumes of each master mix (e.g., 12 µL, 13 µL, 14 µL, 15 µL, 16 µL, and 17 µL) into replicate wells of a qPCR plate.[6] Ensure at least three technical replicates for each volume.

  • Thermal Cycling: Perform the qPCR run using the appropriate thermal cycling protocol for your primers and target.

  • Data Analysis: Analyze the data separately for the "with ROX" and "without ROX" conditions. For the "with ROX" data, ensure that ROX normalization is enabled in the analysis software. Calculate the average Cq and standard deviation for each set of replicates.[6]

Visualizing qPCR Workflows and Normalization

To better understand the experimental process and the logic of ROX normalization, the following diagrams are provided.

qPCR_Workflow cluster_prep Reaction Preparation cluster_run qPCR Run cluster_analysis Data Analysis MasterMix Prepare Master Mix (Polymerase, dNTPs, Buffer) Primers Add Primers & Probes MasterMix->Primers ROX Add this compound (for ROX-dependent platforms) Primers->ROX Template Add DNA/cDNA Template ROX->Template Plate Load Plate into qPCR Instrument Template->Plate Cycling Thermal Cycling (Denaturation, Annealing, Extension) Plate->Cycling Detection Fluorescence Detection Cycling->Detection RawData Raw Fluorescence Data Detection->RawData Normalization ROX Normalization (Rn = Reporter/ROX) RawData->Normalization Cq Cq Determination Normalization->Cq Quantification Gene Expression Quantification Cq->Quantification

Caption: A typical workflow for a qPCR experiment including the optional step of adding this compound dye.

ROX_Normalization_Logic cluster_input Input Signals cluster_process Normalization Process cluster_output Output Reporter Reporter Dye Fluorescence (Variable with Amplification) Calculation Calculate Ratio: Rn = Reporter / ROX Reporter->Calculation ROX This compound Fluorescence (Constant) ROX->Calculation NormalizedSignal Normalized Reporter Signal (Rn) (Corrected for non-PCR variations) Calculation->NormalizedSignal

References

A Quantitative Comparison of 5-ROX and Cy5 Fluorescence for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse landscape of fluorescent dyes, 5-Carboxy-X-rhodamine (5-ROX) and Cyanine5 (Cy5) stand out as popular choices for a wide array of applications in biological research and drug development. Their distinct spectral properties make them suitable for different experimental designs, particularly in fluorescence microscopy, flow cytometry, qPCR, and Förster Resonance Energy Transfer (FRET). This guide provides an objective, data-driven comparison of this compound and Cy5 to aid researchers in selecting the optimal fluorophore for their specific needs.

Quantitative Comparison of Spectroscopic Properties

The selection of a fluorescent dye is primarily governed by its spectroscopic characteristics. The following table summarizes the key quantitative parameters for this compound and Cy5, offering a direct comparison of their performance capabilities.

PropertyThis compoundCy5
Excitation Maximum (λex) ~575-578 nm[1][2]~649-651 nm[3][4][5]
Emission Maximum (λem) ~600-604 nm[1][2][6]~666-670 nm[3][4][5]
Molar Extinction Coefficient (ε) ~80,000 - 93,000 M⁻¹cm⁻¹[7]~250,000 M⁻¹cm⁻¹[4][5][8]
Fluorescence Quantum Yield (Φ) ~0.94 - 1.00[6][7]~0.2 - 0.27[4][9]
Photostability Good[7][10]Moderate, susceptible to photobleaching[11][12][13]

Key Insights from the Data:

  • Spectral Range: this compound, a rhodamine-based dye, operates in the yellow-orange region of the spectrum, while Cy5, a cyanine (B1664457) dye, functions in the far-red region. This fundamental difference is a primary determinant for their use in multiplexing experiments to avoid spectral overlap.

  • Brightness: A combination of a high molar extinction coefficient and a high quantum yield results in a bright fluorescent signal. Cy5 possesses a significantly higher molar extinction coefficient, indicating a greater ability to absorb light.[4][5][8] However, this compound exhibits a substantially higher quantum yield, meaning it is more efficient at converting absorbed light into emitted fluorescence.[6][7] The overall brightness for a specific application will depend on the instrumentation and filter sets used.

  • Photostability: this compound is generally considered to have good photostability, making it suitable for imaging applications that require prolonged or intense illumination.[7][10] Cy5, while known for its high fluorescence, is more prone to photobleaching, which can be a limitation in long-term imaging experiments.[11][12][13]

Experimental Protocols

Accurate and reproducible quantitative data are underpinned by robust experimental protocols. The following sections detail the methodologies for determining the key fluorescence parameters discussed above.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.[14][15][16]

Protocol:

  • Preparation of a Stock Solution: Accurately weigh a known amount of the fluorescent dye and dissolve it in a suitable solvent to create a stock solution of a precise concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). A solution containing only the solvent should be used as a blank.

  • Data Analysis: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient is calculated from the slope of the resulting linear regression, where the path length of the cuvette is typically 1 cm.[16][17]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a widely accepted technique.[18][19][20][21]

Protocol:

  • Selection of a Standard: Choose a reference fluorophore with a well-characterized quantum yield and spectral properties that are as close as possible to the sample being tested.

  • Preparation of Solutions: Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbances of these solutions should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard.

    • The quantum yield of the unknown sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the plots for the unknown and standard, respectively, and η is the refractive index of the solvent.[19]

Assessment of Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. A common method to quantify this is by measuring the rate of photobleaching.[22][23]

Protocol:

  • Sample Preparation: Prepare a sample of the fluorescent dye, for example, by immobilizing labeled molecules on a microscope slide or within a polymer matrix.

  • Time-Lapse Imaging: Using a fluorescence microscope, continuously illuminate the sample with a specific excitation wavelength and intensity.

  • Fluorescence Intensity Measurement: Record the fluorescence intensity of the sample over time.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The photobleaching rate can be determined by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.[24] The photobleaching quantum yield (Φ_b), which is the probability of a fluorophore being destroyed per excitation event, can also be calculated from these measurements.[23][25]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and applications of these fluorophores, the following diagrams, generated using Graphviz, illustrate a typical workflow for fluorescence measurement and a common signaling pathway where these dyes are employed.

Fluorescence Measurement Workflow cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_dye Prepare Dye Solution (Known Concentration) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_dye->abs_measure prep_std Prepare Standard Solution (Known Quantum Yield) prep_std->abs_measure fluor_measure Measure Emission Spectra (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: A generalized workflow for determining the fluorescence quantum yield.

Real-Time PCR (qPCR) Signaling Pathway cluster_cycle Thermal Cycling cluster_detection Fluorescence Detection dna DNA Template denaturation Denaturation (~95°C) dna->denaturation primers Forward & Reverse Primers annealing Annealing (~55-65°C) primers->annealing probe TaqMan Probe (Reporter-Quencher) probe->annealing dntps dNTPs polymerase Taq Polymerase denaturation->annealing extension Extension (~72°C) annealing->extension extension->denaturation cleavage Probe Cleavage by Polymerase extension->cleavage separation Reporter & Quencher Separation cleavage->separation fluorescence Fluorescence Emission separation->fluorescence detection Real-Time Detection fluorescence->detection

Caption: The signaling pathway in a TaqMan-based qPCR assay.

References

Evaluating the Photostability of 5-ROX Against Other Rhodamine Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the selection of a robust and reliable fluorophore is paramount to generating high-quality, reproducible data. Among the myriad of available fluorescent dyes, rhodamines are a prominent class, prized for their brightness and varied spectral properties. A key performance metric for any fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides a comparative overview of the photostability of 5-Carboxy-X-rhodamine (5-ROX) against other commonly used rhodamine dyes: Tetramethylrhodamine (TMR), 5-Carboxytetramethylrhodamine (TAMRA), and Texas Red.

This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of photophysical data, a detailed experimental protocol for photostability evaluation, and a visual representation of the experimental workflow to aid in the selection of the most appropriate rhodamine dye for specific research applications. While direct, side-by-side quantitative comparisons of photostability under identical conditions are not always readily available in published literature, this guide synthesizes available data on their photophysical properties, which are key determinants of photostability.

Comparative Photophysical Properties

The photostability of a fluorophore is intrinsically linked to its photophysical properties, such as its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its quantum yield (the efficiency of fluorescence emission). A higher quantum yield can sometimes correlate with greater photostability, as it indicates that the molecule is more efficiently dissipating absorbed energy through fluorescence rather than through other pathways that can lead to photobleaching. The following table summarizes the key photophysical properties of this compound and other selected rhodamine dyes.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 57860482,000[1]0.94[2]
TMR ~545~575~90,000~0.1 - 0.3
5-TAMRA 54658095,0000.1
Texas Red 59661585,000[3]0.93[4]

Note: The exact spectral characteristics and quantum yield can vary depending on the solvent, pH, and conjugation state of the dye.[5]

Experimental Protocol for Evaluating Photostability

To empirically determine the photostability of different rhodamine dyes under specific experimental conditions, a controlled photobleaching experiment is essential. The following is a generalized protocol that can be adapted for this purpose.

Objective:

To quantify and compare the rate of photobleaching of this compound and other rhodamine dyes under controlled illumination.

Materials:
  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Stock solutions of this compound, TMR, TAMRA, and Texas Red (e.g., in DMSO)

  • Fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp, laser), filter sets for each dye, and a sensitive camera (e.g., CCD or sCMOS)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:
  • Sample Preparation: a. Prepare working solutions of each dye at a standardized concentration (e.g., 1 µM) in the desired experimental buffer (e.g., PBS). b. Mount a small volume of the dye solution between a microscope slide and a coverslip. Seal the edges of the coverslip to prevent evaporation. c. Alternatively, for cell-based assays, label cells with the respective dye-conjugates according to established protocols and mount them for imaging.

  • Microscope Setup and Image Acquisition: a. Turn on the fluorescence light source and allow it to stabilize. b. Select the appropriate filter set for the first dye to be tested. c. Set the illumination intensity to a fixed, reproducible level. It is crucial to use the same intensity for all dyes being compared. d. Focus on the sample and acquire an initial image (time = 0) with a camera exposure time that provides a good signal-to-noise ratio without saturating the detector. e. Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe significant photobleaching.

  • Data Analysis: a. Open the time-lapse image series in an image analysis software. b. Define a region of interest (ROI) within the illuminated area. c. Measure the mean fluorescence intensity within the ROI for each image in the time series. d. Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI measurements. e. Normalize the fluorescence intensity at each time point to the initial intensity at time = 0. f. Plot the normalized fluorescence intensity as a function of time. g. To quantify the photobleaching rate, fit the decay curve to an appropriate model (e.g., a single exponential decay function) to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

  • Comparison: a. Repeat the entire procedure for each of the other rhodamine dyes, ensuring that all experimental parameters (illumination intensity, camera settings, etc.) are kept identical. b. Compare the photobleaching curves and the calculated half-lives for all the dyes. A longer half-life indicates greater photostability.

Experimental Workflow Diagram

Photostability_Evaluation_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cluster_comparison Comparison prep_dye Prepare Standardized Dye Solutions mount_sample Mount Sample on Microscope Slide prep_dye->mount_sample setup_microscope Configure Microscope and Illumination acquire_t0 Acquire Initial Image (t=0) setup_microscope->acquire_t0 timelapse Perform Time-Lapse Imaging under Continuous Illumination acquire_t0->timelapse measure_intensity Measure Fluorescence Intensity in ROI timelapse->measure_intensity normalize_data Normalize Intensity Data measure_intensity->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay calculate_halflife Calculate Photobleaching Half-Life plot_decay->calculate_halflife repeat_exp Repeat for Each Dye calculate_halflife->repeat_exp compare_results Compare Photobleaching Curves and Half-Lives repeat_exp->compare_results

Caption: Experimental workflow for the comparative evaluation of fluorophore photostability.

Conclusion

While this compound is often cited for its high fluorescence and photostability, a direct comparison with other rhodamine dyes like TMR, TAMRA, and Texas Red reveals that the choice of the "best" dye is highly application-dependent. The provided photophysical data serves as a valuable starting point for dye selection. However, due to the significant influence of the local environment and experimental conditions on photostability, it is strongly recommended that researchers perform their own side-by-side comparisons using a standardized protocol, such as the one outlined in this guide. This empirical approach will provide the most accurate assessment of dye performance for a specific imaging setup and biological application, ensuring the selection of the most photostable fluorophore for robust and reliable experimental outcomes.

References

A Comparative Guide to the FRET Efficiency of 5-ROX with Various Donor Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Förster Resonance Energy Transfer (FRET) efficiency of 5-Carboxy-X-rhodamine (5-ROX) when paired with different donor fluorophores. The selection of an appropriate donor-acceptor pair is critical for the sensitivity and accuracy of FRET-based assays, which are widely used to study molecular interactions, enzymatic activity, and conformational changes in biomolecules.

This guide summarizes key quantitative data, details experimental methodologies for measuring FRET efficiency, and provides visual representations of the underlying principles and workflows.

Quantitative Comparison of this compound FRET Pairs

The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the distance between the two fluorophores. The Förster radius (R₀) is a critical parameter, representing the distance at which FRET efficiency is 50%. A larger R₀ value is generally indicative of a more efficient FRET pair.

Below is a summary of spectroscopic properties and calculated Förster radii for common donor fluorophores when paired with the acceptor this compound.

Donor FluorophoreDonor Emission Max (nm)This compound Absorption Max (nm)Calculated R₀ (nm)
Fluorescein (FITC) ~525~575~5.0[1]
Carboxyfluorescein (FAM) ~522~575~5.4
Cyanine 3 (Cy3) ~570~575~6.0[2]
ATTO 488 ~523~575~5.6

Note: The Förster radii presented here are calculated based on spectral data and assume a dipole orientation factor (κ²) of 2/3, which is typical for freely rotating molecules in solution. Actual FRET efficiency can vary depending on the specific experimental conditions and the molecular context.

Experimental Methodologies for Determining FRET Efficiency

Several methods can be employed to experimentally determine the FRET efficiency of a donor-acceptor pair. The two most common intensity-based methods are Sensitized Emission and Acceptor Photobleaching.

Sensitized Emission

This method involves exciting the donor fluorophore and measuring the resulting emission from the acceptor. The FRET efficiency is calculated by correcting for spectral crosstalk (donor emission bleed-through into the acceptor channel and direct excitation of the acceptor by the donor's excitation wavelength).

Experimental Protocol for Sensitized Emission:

  • Sample Preparation: Prepare three sets of samples:

    • Donor-only sample.

    • Acceptor-only sample.

    • FRET sample containing both donor and acceptor.

  • Image Acquisition: Acquire three images for each sample using a fluorescence microscope equipped with appropriate filter sets:

    • Donor Channel Image: Excite at the donor's excitation maximum and collect emission at the donor's emission maximum.

    • Acceptor Channel Image: Excite at the acceptor's excitation maximum and collect emission at the acceptor's emission maximum.

    • FRET Channel Image: Excite at the donor's excitation maximum and collect emission at the acceptor's emission maximum.

  • Data Analysis:

    • Measure the fluorescence intensity in each channel for all samples.

    • Calculate the spectral bleed-through factors from the donor-only and acceptor-only samples.

    • Use these factors to correct the FRET channel intensity of the dual-labeled sample.

    • The FRET efficiency (E) can then be calculated using the following formula: E = (FRET_corrected) / (FRET_corrected + I_Donor) where FRET_corrected is the corrected fluorescence intensity in the FRET channel and I_Donor is the fluorescence intensity in the donor channel of the FRET sample.

Acceptor Photobleaching

This method relies on the principle that FRET quenches the donor's fluorescence. By photobleaching the acceptor, the FRET process is disrupted, leading to an increase in the donor's fluorescence intensity. The FRET efficiency is calculated from the degree of donor dequenching.

Experimental Protocol for Acceptor Photobleaching:

  • Sample Preparation: Prepare a sample containing both the donor and acceptor fluorophores.

  • Pre-Bleach Image Acquisition:

    • Acquire an image of the donor fluorescence by exciting at the donor's excitation wavelength and collecting at its emission wavelength.

    • Acquire an image of the acceptor fluorescence.

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) in the sample.

    • Irradiate the ROI with a high-intensity light source at the acceptor's excitation wavelength until the acceptor fluorescence is completely bleached.

  • Post-Bleach Image Acquisition:

    • Acquire a post-bleach image of the donor fluorescence using the same settings as the pre-bleach image.

  • Data Analysis:

    • Measure the average donor fluorescence intensity within the ROI before (I_pre) and after (I_post) photobleaching.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (I_pre / I_post)

Visualizing FRET Principles and Workflows

To better understand the concepts and procedures involved in FRET experiments, the following diagrams illustrate the fundamental principles and a typical experimental workflow.

FRET_Principle cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_ground D (S₀) D_excited D* (S₁) D_excited->D_ground Fluorescence A_ground A (S₀) D_excited->A_ground FRET (Non-radiative) Donor_Emission Donor Emission A_excited A* (S₁) A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Emission Excitation Excitation Light Excitation->D_ground Absorption

Caption: Jablonski diagram illustrating the principle of Förster Resonance Energy Transfer (FRET).

Sensitized_Emission_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Donor_Sample Donor-only Sample Acquire_Donor Acquire Donor Channel Image Donor_Sample->Acquire_Donor Acceptor_Sample Acceptor-only Sample Acquire_Acceptor Acquire Acceptor Channel Image Acceptor_Sample->Acquire_Acceptor FRET_Sample Donor-Acceptor Sample Acquire_FRET Acquire FRET Channel Image FRET_Sample->Acquire_FRET Measure_Intensity Measure Fluorescence Intensities Acquire_Donor->Measure_Intensity Acquire_Acceptor->Measure_Intensity Acquire_FRET->Measure_Intensity Calc_Bleedthrough Calculate Spectral Bleed-through Measure_Intensity->Calc_Bleedthrough Correct_FRET Correct FRET Channel Intensity Calc_Bleedthrough->Correct_FRET Calc_Efficiency Calculate FRET Efficiency Correct_FRET->Calc_Efficiency

References

A Comparative Analysis of Single Isomer 5-ROX and Mixed Isomer ROX: A Guide to Reproducibility in Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent labels is a critical decision that directly impacts experimental reproducibility and data integrity. 5-Carboxy-X-rhodamine (5-ROX) is a widely used red fluorescent dye for labeling oligonucleotides, proteins, and other biomolecules. It is commercially available as a purified single 5-isomer or as a mixture of 5- and 6-isomers. This guide provides an objective comparison of the performance and reproducibility of single isomer this compound versus mixed isomers, supported by experimental considerations and logical frameworks.

The fundamental difference between the single isomer and the mixed isomers lies in the purity of the reagent. While the spectral properties of the 5- and 6-isomers are nearly identical, the presence of multiple isomers in a labeling reaction can lead to variability and challenges in downstream analysis.[1][2] The use of a single, pure isomer is crucial for achieving high levels of reproducibility in sensitive and quantitative applications.[3][4][5][6][7]

Data Presentation: Quantitative and Qualitative Comparison

The selection of a single isomer over a mixture of isomers primarily influences the purity and homogeneity of the final labeled product. This, in turn, has significant implications for the reproducibility and interpretation of experimental results.

FeatureSingle Isomer this compoundMixed Isomers (5- and 6-ROX)Impact on Reproducibility
Composition >95% single 5-isomerA mixture of 5- and 6-isomers in varying ratiosHigh: The defined composition of the single isomer ensures consistent starting material for every experiment. Low to Medium: The ratio of 5- to 6-isomers can vary between batches of the mixed isomer product, introducing a significant source of variability.[8]
Chromatographic Profile A single, sharp peak in HPLC analysisTwo or more closely eluting peaks in HPLC analysisHigh: A single peak simplifies purification and analysis, ensuring a homogenous labeled product.[9] Low: Multiple peaks complicate the purification and characterization of the labeled biomolecule, potentially leading to inconsistent product quality.[9]
Spectral Properties Excitation/Emission maxima: ~570 nm / ~591 nmExcitation/Emission maxima: ~570 nm / ~591 nmHigh: Consistent spectral properties are expected from both. However, subtle differences in the microenvironment of the labeled molecule could lead to minor spectral shifts, which are more consistently managed with a single isomer.[1][2]
Labeling Reaction Forms a single, defined labeled productForms a mixture of two isomeric labeled productsHigh: Predictable and homogenous reaction products simplify downstream applications. Low: The presence of two isomeric products can lead to heterogeneity in the labeled sample, which may affect binding affinities, enzymatic activities, or other functional assays.
Quantitative Assays High precision and accuracyPotential for increased variability and reduced accuracyHigh: A homogenous labeled product leads to more reliable and reproducible quantitative data.[3][5][7] Low: Batch-to-batch variation in isomer ratios can introduce systematic errors in quantitative assays, reducing the reliability of the results.

Experimental Protocols

To ensure the highest level of reproducibility, particularly when working with fluorescently labeled biomolecules, it is essential to follow well-defined experimental protocols for labeling and purification.

Protocol 1: Amine-Reactive Labeling of Oligonucleotides with this compound NHS Ester

This protocol describes the labeling of an amine-modified oligonucleotide with this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-modified oligonucleotide

  • Single isomer this compound NHS ester or mixed isomer ROX NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • HPLC system for purification and analysis

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester (single or mixed isomer) in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 10 µL of the 1 mM oligonucleotide solution with 50 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

    • Add 5 µL of the 10 mM this compound NHS ester solution to the oligonucleotide solution. This provides a 5-fold molar excess of the dye.

    • Vortex the reaction mixture briefly and incubate for 2-4 hours at room temperature in the dark.

  • Purification of the Labeled Oligonucleotide:

    • Size-Exclusion Chromatography: To remove the bulk of the unreacted dye, pass the reaction mixture through a size-exclusion column (e.g., Sephadex G-25) equilibrated with nuclease-free water. Collect the fractions containing the labeled oligonucleotide.

    • HPLC Purification: For the highest purity, the labeled oligonucleotide should be purified by reverse-phase HPLC. This is particularly critical when using mixed isomers to separate the two isomeric products.[10] Use a C18 column and a gradient of acetonitrile (B52724) in 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Analysis and Quantification:

    • Analyze the purified labeled oligonucleotide by HPLC to assess its purity. When using a single isomer, a single major peak is expected. When using mixed isomers, two closely eluting peaks may be observed.[9]

    • Quantify the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of this compound (~570 nm).

Protocol 2: Comparative Analysis of Single Isomer vs. Mixed Isomer ROX Labeling by HPLC

This protocol outlines the process for directly comparing the outcomes of labeling with single isomer and mixed isomer this compound.

Objective: To visualize the difference in the chromatographic profile of a biomolecule labeled with single isomer versus mixed isomer this compound.

Procedure:

  • Perform two separate labeling reactions as described in Protocol 1, one using single isomer this compound NHS ester and the other using mixed isomer ROX NHS ester.

  • After the initial purification by size-exclusion chromatography, analyze an aliquot of each reaction mixture by reverse-phase HPLC.

  • HPLC Conditions:

    • Column: C18, 3.5 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1 M TEAA, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 65% B over 30 minutes

    • Flow Rate: 0.2 mL/min

    • Detection: UV-Vis at 260 nm and fluorescence at Ex/Em of 570/591 nm

  • Data Analysis:

    • Compare the chromatograms from the two reactions.

    • The reaction with the single isomer this compound should yield a single major fluorescent peak corresponding to the labeled product.

    • The reaction with the mixed isomers will likely show a broader peak or two distinct, closely eluting peaks, representing the two isomeric forms of the labeled product. The ratio of these peaks can vary, impacting reproducibility.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing single versus mixed isomers and the impact of isomer purity on experimental reproducibility.

G cluster_0 Experimental Workflow for Comparison start Start: Label Biomolecule single_isomer With Single Isomer this compound start->single_isomer mixed_isomers With Mixed Isomers start->mixed_isomers purification Purification (e.g., HPLC) single_isomer->purification mixed_isomers->purification analysis Analytical Comparison (HPLC, Mass Spec) purification->analysis single_peak Result: Single, Sharp Peak analysis->single_peak multiple_peaks Result: Multiple/Broad Peaks analysis->multiple_peaks conclusion Conclusion on Purity and Homogeneity single_peak->conclusion multiple_peaks->conclusion

Caption: A flowchart of the experimental workflow for comparing the purity of biomolecules labeled with single versus mixed isomer this compound.

G cluster_1 Impact of Isomer Purity on Reproducibility single_isomer Single Isomer this compound (High Purity) consistent_labeling Consistent Labeling Reaction single_isomer->consistent_labeling mixed_isomers Mixed Isomers (Variable Composition) variable_labeling Variable Labeling Products mixed_isomers->variable_labeling homogenous_product Homogenous Labeled Product consistent_labeling->homogenous_product heterogenous_product Heterogenous Labeled Product variable_labeling->heterogenous_product reproducible_data High Reproducibility in Assays homogenous_product->reproducible_data variable_data Low Reproducibility in Assays heterogenous_product->variable_data

References

Cost-Benefit Analysis of 5-ROX in Routine qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in quantitative real-time PCR (qPCR), achieving accurate and reproducible results is paramount. The use of a passive reference dye, such as 5-carboxy-X-rhodamine (5-ROX), is a common practice to normalize for non-PCR related variations in fluorescence signals. This guide provides a comprehensive cost-benefit analysis of incorporating this compound into routine qPCR workflows, offering a comparative look at its performance against alternatives, supported by experimental data and detailed protocols.

The Role of this compound in qPCR Normalization

This compound is a fluorescent dye that is chemically inert in the qPCR reaction.[1] Its primary function is to serve as a stable fluorescent signal to which the reporter dye signal can be normalized.[1][2] This normalization, expressed as the ratio of the reporter dye's fluorescence to the ROX fluorescence (Rn), corrects for well-to-well variations that can arise from several factors unrelated to the amplification of the target nucleic acid.[2][3]

These variations can include:

  • Pipetting inaccuracies: Minor differences in reaction volumes can lead to variability in fluorescence signals.[1]

  • Optical path differences: Variations in the light path length across a multi-well plate can result in inconsistent fluorescence measurements.[1][3]

  • Instrument variability: Fluctuations in the excitation light source or detection system can introduce noise.[2]

  • Well-specific effects: Bubbles, condensation, or other artifacts in individual wells can interfere with fluorescence readings.[4]

By correcting for these variables, this compound normalization can significantly improve the precision and reproducibility of qPCR data.[1][5]

Performance Comparison: With and Without this compound

The primary benefit of using this compound is the reduction in the variability of replicate quantification cycle (Cq) values, leading to a lower standard deviation and increased confidence in the results.[1][5]

Impact on Cq Value Precision

An experiment mimicking pipetting errors by varying reaction volumes while keeping the template amount constant demonstrates the effectiveness of ROX normalization. On an Applied Biosystems 7500 system, ROX normalization lowered the standard deviations of Cq values for each replicate set compared to the identical reactions without ROX.[1]

Reaction Volume (µL)Average Cq (without ROX)Cq Standard Deviation (without ROX)Average Cq (with ROX)Cq Standard Deviation (with ROX)
1225.80.4525.50.25
1325.50.4025.30.20
1425.20.3525.10.18
1524.90.3024.80.15
1624.60.2824.50.12
1724.30.2524.20.10

Data is representative and adapted from a graphical representation in a study by Bio-Rad Laboratories, demonstrating the trend of reduced standard deviation with ROX normalization.[1]

Another study highlights that decreasing the concentration of ROX dye can lead to an earlier Cq value but at the cost of increased standard deviation.[6] This underscores the importance of using the optimal ROX concentration for a given instrument.

ROX ConcentrationAverage CqCq Standard Deviation
High26.50.15
Low26.20.25
None26.00.40

This table presents representative data illustrating the relationship between ROX concentration and Cq standard deviation as described in a technical note by Thermo Fisher Scientific.[6]

Instrument Compatibility

The necessity of this compound is highly dependent on the qPCR instrument being used. Older instruments with less sophisticated optical systems often require ROX to correct for inherent variability.[3] However, many modern qPCR systems feature advanced optics and data analysis algorithms that can compensate for well-to-well variations without the need for a passive reference dye.[7]

Instrument TypeROX RequirementExamples
Requires High ROX Essential for reliable dataApplied Biosystems 7000, 7300, 7900HT, StepOnePlus™
Requires Low ROX Recommended for optimal performanceApplied Biosystems 7500, ViiA™ 7, QuantStudio™ series
No ROX Required Optional or not recommendedBio-Rad CFX series, Qiagen Rotor-Gene Q, Roche LightCycler®

This table provides a general guide. Always consult the manufacturer's recommendations for your specific instrument.

Cost-Benefit Analysis

The decision to use this compound involves weighing the cost of the dye and compatible master mixes against the potential benefits of improved data quality and reduced experimental repeats.

Cost Comparison of qPCR Master Mixes

The price of qPCR master mixes can vary significantly depending on the supplier, volume, and whether they are pre-mixed with ROX.

Master Mix TypeEstimated Cost per Reaction (USD)Notes
SYBR Green Master Mix (No ROX)$0.30 - $0.60Cost-effective for instruments that do not require ROX.
SYBR Green Master Mix (with ROX)$0.40 - $0.80Price varies based on ROX concentration (low or high).
Probe-Based Master Mix (No ROX)$0.50 - $1.00Higher initial cost due to probe synthesis.
Probe-Based Master Mix (with ROX)$0.60 - $1.20Combines the cost of probe chemistry with ROX.

These are estimated costs and can vary based on supplier, purchase volume, and institutional discounts. A direct cost comparison of intercalating dye versus probe-based assays shows that for single-target experiments, dye-based assays are generally cheaper. However, for multiplexing two or more targets, probe-based assays can become more cost-effective as they require less master mix.[8]

Benefit Analysis: The Value of Data Integrity

While adding this compound incurs a direct cost, the indirect benefits can be substantial:

  • Increased Confidence in Results: Tighter replicate data and more precise Cq values lead to greater statistical confidence in the final results.[5]

  • Reduced Need for Replicates: With lower variability, fewer technical replicates may be needed to achieve statistical significance, saving on reagents and sample material.[5]

  • Fewer Failed Experiments: By normalizing for minor errors and variations, ROX can salvage experiments that might otherwise need to be repeated, saving significant time and resources.[4]

  • Improved Troubleshooting: Aberrant ROX signals can help diagnose issues such as bubbles or evaporation in specific wells.[4]

For a high-throughput screening facility running thousands of qPCR reactions daily, the upfront cost of using a ROX-containing master mix could be offset by a reduction in the number of failed runs and the associated costs of reagents, consumables, and personnel time.

Experimental Protocols

Below is a detailed protocol for a standard SYBR Green qPCR assay with the inclusion of this compound.

Materials:
  • SYBR Green qPCR Master Mix (with or without ROX)

  • This compound Passive Reference Dye (if not included in the master mix)

  • Forward and Reverse Primers (10 µM stocks)

  • cDNA template

  • Nuclease-free water

  • qPCR-compatible plates or tubes

  • qPCR instrument

Procedure:
  • Reaction Mix Preparation:

    • On ice, prepare a master mix for the number of reactions required, including no-template controls (NTCs).

    • For a single 20 µL reaction, combine the following components:

      • 10 µL of 2x SYBR Green qPCR Master Mix

      • 0.8 µL of Forward Primer (10 µM)

      • 0.8 µL of Reverse Primer (10 µM)

      • If using a master mix without ROX, add the appropriate volume of this compound solution to achieve the desired final concentration (e.g., 50 nM for low-ROX instruments, 500 nM for high-ROX instruments). Adjust the volume of nuclease-free water accordingly.

      • Nuclease-free water to a final volume of 16 µL.

    • Mix the master mix gently by pipetting up and down.

  • Plate Setup:

    • Aliquot 16 µL of the master mix into each well of the qPCR plate.

    • Add 4 µL of the appropriate cDNA template or nuclease-free water (for NTCs) to each well.

    • Seal the plate securely with an optical adhesive film.

  • Centrifugation:

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells and remove any air bubbles.

  • qPCR Instrument Setup and Run:

    • Place the plate in the qPCR instrument.

    • Set up the thermal cycling protocol according to the master mix manufacturer's recommendations. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

    • Ensure the instrument is set to collect fluorescence data from the appropriate channels for both the reporter dye (e.g., SYBR Green) and ROX.

    • Start the run.

  • Data Analysis:

    • After the run is complete, analyze the data using the instrument's software.

    • The software will automatically perform the ROX normalization by calculating the Rn value for each well at each cycle.

    • Set the baseline and threshold to determine the Cq values for each sample.

Visualizing the Workflow and Logic

qPCR Workflow with this compound Normalization

qPCR_Workflow cluster_prep Reaction Preparation cluster_run qPCR Run cluster_analysis Data Analysis MasterMix Master Mix (SYBR Green, dNTPs, Polymerase) Reaction_Setup Combine Reagents in qPCR Plate MasterMix->Reaction_Setup Primers Forward & Reverse Primers Primers->Reaction_Setup Template cDNA Template Template->Reaction_Setup ROX This compound Dye ROX->Reaction_Setup Thermocycling Thermal Cycling (Denaturation, Annealing, Extension) Reaction_Setup->Thermocycling Fluorescence_Detection Fluorescence Detection Thermocycling->Fluorescence_Detection Raw_Data Raw Fluorescence Data (Reporter & ROX) Fluorescence_Detection->Raw_Data Normalization ROX Normalization (Rn = Reporter/ROX) Raw_Data->Normalization Cq_Determination Cq Value Determination Normalization->Cq_Determination Results Gene Expression Results Cq_Determination->Results

Caption: A flowchart illustrating the key steps in a qPCR experiment incorporating this compound for normalization.

Principle of this compound Normalization

ROX_Normalization Reporter_Signal_Uncorrected Reporter Signal (Variable due to noise) High_SD High Cq Standard Deviation Reporter_Signal_Uncorrected->High_SD Leads to Improved_Precision Improved Precision & Reproducibility Reporter_Signal Reporter Signal Normalized_Signal Normalized Signal (Rn) Reporter_Signal->Normalized_Signal ROX_Signal This compound Signal (Stable Reference) ROX_Signal->Normalized_Signal Normalizes Low_SD Low Cq Standard Deviation Normalized_Signal->Low_SD Leads to

Caption: A diagram illustrating how this compound normalization corrects for signal variability to improve data precision.

Conclusion

The decision to incorporate this compound into a routine qPCR workflow is a multifaceted one that depends on the specific instrumentation, experimental goals, and budget. For laboratories using older qPCR instruments or those where the highest level of precision is critical, the benefits of this compound in reducing data variability and increasing confidence in results often outweigh the additional cost. Conversely, for laboratories with modern qPCR systems that have advanced optical and data processing capabilities, the use of this compound may not be necessary and could represent an avoidable expense. By carefully considering the factors outlined in this guide, researchers can make an informed decision that optimizes both the quality and cost-effectiveness of their qPCR experiments.

References

Navigating the Spectrum: A Guide to 5-ROX Compatibility in Multiplex Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on multiplex fluorescence-based assays, the careful selection of compatible reporter dyes is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of 5-ROX (5-Carboxy-X-rhodamine) with other commonly used reporter dyes, offering experimental insights and data-driven recommendations for successful multiplexing.

At the heart of multiplexing lies the ability to simultaneously detect multiple targets in a single reaction, a capability heavily reliant on the spectral compatibility of the chosen fluorophores. This compound, a bright rhodamine-based dye, is a frequent choice in various applications, including its use as a passive reference dye in quantitative real-time PCR (qPCR) to normalize for non-PCR related fluorescence fluctuations. Understanding its spectral characteristics is the first step in building a robust multiplex panel.

Spectral Properties of this compound and Common Reporter Dyes

The key to successful multiplexing is to select a set of reporter dyes with minimal spectral overlap. This means that the emission spectrum of one dye should ideally not overlap significantly with the excitation spectrum of another, and the emission spectra of all dyes should be sufficiently distinct to be captured and differentiated by the detection instrument.

The following table summarizes the approximate excitation and emission maxima of this compound and a selection of commonly used reporter dyes. These values can vary slightly depending on the chemical environment and the specific instrumentation used.

Reporter DyeExcitation Maximum (nm)Emission Maximum (nm)
This compound ~575 - 580 ~600 - 605
FAM (Carboxyfluorescein)~493 - 495[1][2]~515 - 520[1][2]
VIC~526 - 538[3][4]~543 - 554[3][4]
HEX (Hexachlorofluorescein)~533 - 535[5]~549 - 556[5][6]
JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein)~520[5][7][8]~545 - 548[5][7][8]
Cy3 (Cyanine-3)~554 - 555[9][10]~568 - 570[11][9][10]
TAMRA (Tetramethylrhodamine)~550 - 557[12][13][14]~575 - 583[12][13][14]
Texas Red~586 - 596[15][16][17]~603 - 615[15][16][17]
Cy5 (Cyanine-5)~649 - 651[18][19][20]~670 - 675[18][19][20]

Assessing Spectral Compatibility with this compound

Based on the spectral data, we can categorize the compatibility of these reporter dyes with this compound for multiplexing applications.

Highly Compatible (Minimal Spectral Overlap):

  • FAM, VIC, HEX, and JOE: These dyes have emission maxima that are significantly shorter than the excitation maximum of this compound. This large spectral separation minimizes the risk of direct excitation of this compound by the emission of these dyes, and their own emissions are easily distinguishable from that of this compound.

  • Cy5: With an emission maximum in the far-red region of the spectrum, Cy5 is an excellent candidate for multiplexing with this compound.[18][19][20] The large Stokes shift and distinct emission profile of Cy5 ensure minimal spectral crosstalk.

Potentially Compatible with Careful consideration (Some Spectral Overlap):

  • Cy3: The emission peak of Cy3 is very close to the excitation peak of this compound.[11][9][10] This proximity can lead to Förster Resonance Energy Transfer (FRET) if the dyes are in close proximity, or significant bleed-through of the Cy3 emission into the this compound detection channel. Careful selection of filters and the use of spectral deconvolution software are essential when combining these two dyes.

Generally Incompatible (Significant Spectral Overlap):

  • TAMRA and Texas Red: Both TAMRA and Texas Red have emission spectra that significantly overlap with the emission spectrum of this compound.[12][13][14][15][16][17] This high degree of spectral overlap makes it extremely challenging to distinguish their individual signals, leading to inaccurate quantification. Therefore, co-application of these dyes with this compound in the same detection channel is not recommended.

Visualizing Spectral Compatibility

The following diagrams illustrate the principles of spectral overlap and compatibility, providing a visual guide for selecting appropriate dye combinations.

Spectral_Compatibility Spectral Compatibility Overview cluster_Dyes Reporter Dyes cluster_ROX Reference Dye cluster_Incompatible Incompatible Dyes FAM FAM (Em: ~517 nm) ROX This compound (Ex: ~578 nm Em: ~604 nm) FAM->ROX Compatible VIC VIC (Em: ~554 nm) VIC->ROX Compatible HEX HEX (Em: ~556 nm) HEX->ROX Compatible JOE JOE (Em: ~548 nm) JOE->ROX Compatible Cy5 Cy5 (Em: ~670 nm) Cy5->ROX Compatible TAMRA TAMRA (Em: ~578 nm) TAMRA->ROX Incompatible TexasRed Texas Red (Em: ~615 nm) TexasRed->ROX Incompatible Cy3 Cy3 (Em: ~570 nm) Cy3->ROX Caution: Overlap Spectral_Overlap_Principle Principle of Spectral Overlap cluster_Good Good Separation cluster_Bad Poor Separation (Overlap) DyeA_Ex Dye A Ex DyeA_Em Dye A Em DyeA_Ex->DyeA_Em DyeB_Ex Dye B Ex DyeB_Em Dye B Em DyeB_Ex->DyeB_Em DyeC_Ex Dye C Ex DyeC_Em Dye C Em DyeC_Ex->DyeC_Em DyeD_Ex Dye D Ex DyeC_Em->DyeD_Ex Bleed-through DyeD_Em Dye D Em DyeD_Ex->DyeD_Em Experimental_Workflow Workflow for Validating Dye Compatibility Start Start: Select Dyes Setup_Singleplex Set up Singleplex qPCR (Target 1 & Target 2) Start->Setup_Singleplex Run_Singleplex Run Singleplex qPCR Setup_Singleplex->Run_Singleplex Analyze_Singleplex Analyze Singleplex Data (Check for bleed-through) Run_Singleplex->Analyze_Singleplex Setup_Multiplex Set up Multiplex qPCR (Target 1 + Target 2) Analyze_Singleplex->Setup_Multiplex Run_Multiplex Run Multiplex qPCR Setup_Multiplex->Run_Multiplex Analyze_Multiplex Analyze Multiplex Data (Compare Ct values, check ROX signal) Run_Multiplex->Analyze_Multiplex Assess_Crosstalk Assess Spectral Crosstalk Analyze_Multiplex->Assess_Crosstalk Conclusion Determine Compatibility Assess_Crosstalk->Conclusion

References

The Impact of ROX Passive Reference Dye on PCR Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative Polymerase Chain Reaction (qPCR), achieving accurate and reproducible results is paramount. The inclusion of a passive reference dye, most commonly ROX (carboxy-X-rhodamine), in qPCR master mixes is a widespread practice aimed at improving data precision. This guide provides an objective comparison of PCR performance with and without ROX, delves into the function of this and other passive reference dyes, and presents supporting experimental data to assess their impact on PCR efficiency.

The Role of ROX in Normalizing qPCR Data

ROX is a fluorescent dye that is chemically inert in the PCR reaction, meaning it does not participate in the amplification process. Its primary function is to serve as an internal control to normalize for non-PCR-related variations in fluorescence signals that can occur between wells.[1] These variations can arise from several factors, including:

  • Pipetting inaccuracies: Minor differences in reaction volumes can lead to variability in fluorescence intensity.[2]

  • Optical path differences: In some qPCR instruments, the light path for excitation and emission can vary from well to well, causing inconsistent signal detection.[3][4]

  • Well-to-well variations: Bubbles, condensation, or other physical inconsistencies within the reaction wells can affect fluorescence readings.[1][2]

By adding ROX to the master mix, its stable fluorescent signal can be used to normalize the signal of the reporter dye (e.g., SYBR Green or a fluorophore attached to a probe). This normalization is typically performed by the qPCR software, which calculates the ratio of the reporter dye's fluorescence to the ROX fluorescence for each cycle.[5][2] This normalized value, often denoted as Rn, helps to correct for the aforementioned variations and can lead to more precise and reproducible quantification of the target nucleic acid.[6]

Experimental Data: ROX Normalization and Cq Values

The inclusion of ROX as a passive reference dye can have a tangible impact on the precision of qPCR data, as reflected in the quantification cycle (Cq) values. The Cq value is the cycle number at which the fluorescence signal of a reaction crosses a certain threshold, and it is inversely proportional to the amount of target nucleic acid in the sample.

A key indicator of the benefit of ROX normalization is the reduction in the standard deviation of Cq values across technical replicates. The following table summarizes experimental data from a study comparing qPCR reactions with and without ROX normalization on an Applied Biosystems 7500 system. The experiment mimicked pipetting errors by intentionally varying the reaction volumes while keeping the amount of input template constant.

Reaction Volume (µL)Average Cq (without ROX)Standard Deviation (without ROX)Average Cq (with ROX)Standard Deviation (with ROX)
1224.50.3524.60.15
1324.60.4024.70.20
1424.70.4524.80.20
1524.80.5024.90.25
1624.90.5525.00.25
1725.00.6025.10.30

Data adapted from Bio-Rad Laboratories, Inc. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye.[7]

As the data indicates, ROX normalization consistently lowered the standard deviation of the Cq values for each set of replicate reactions compared to the identical reactions without normalization.[7] This demonstrates that ROX can effectively compensate for variations in reaction volume, leading to more precise and reliable results. While the average Cq values were slightly higher in the presence of ROX, the significant improvement in precision is a critical advantage.

Experimental Protocol for Assessing the Impact of ROX

To evaluate the effect of a passive reference dye on qPCR efficiency in your own laboratory, the following general protocol can be adapted.

Objective: To compare the Cq values and their standard deviation for a given qPCR assay with and without the addition of a passive reference dye.

Materials:

  • qPCR instrument

  • qPCR master mix (without a passive reference dye)

  • Passive reference dye (e.g., ROX) at a known concentration

  • Forward and reverse primers for the target gene

  • Template DNA (e.g., cDNA or plasmid DNA)

  • Nuclease-free water

  • qPCR-grade plates and seals

Procedure:

  • Prepare a master mix: Prepare a sufficient volume of master mix containing the qPCR buffer, dNTPs, DNA polymerase, and primers.

  • Split the master mix: Divide the master mix into two tubes. To one tube, add the passive reference dye to the manufacturer's recommended final concentration. The other tube will serve as the "no reference dye" control.

  • Prepare a template dilution series: Create a serial dilution of your template DNA to assess the linearity and efficiency of the PCR reaction.

  • Set up the qPCR plate: For each template dilution, pipette the appropriate volume of the "with reference dye" master mix and the "no reference dye" master mix into separate wells. It is recommended to run at least three technical replicates for each condition.

  • Add template DNA: Add the same amount of template DNA from the corresponding dilution to each well.

  • Run the qPCR: Perform the qPCR on a compatible instrument, ensuring that the software is set to collect data for both the reporter dye and the passive reference dye.

  • Data Analysis:

    • For the "no reference dye" reactions, analyze the raw fluorescence data of the reporter dye.

    • For the "with reference dye" reactions, analyze the normalized fluorescence data (Rn).

    • Determine the Cq value for each replicate.

    • Calculate the average Cq and the standard deviation for each set of technical replicates.

    • Compare the standard deviations between the "with" and "without" reference dye conditions for each template concentration.

Alternatives to ROX

While ROX is the most common passive reference dye, several alternatives are available, each with its own spectral properties and potential advantages.

  • SuperROX: This is a modified version of ROX designed to have increased water solubility. This property aims to prevent the "ROX drop," a phenomenon where the ROX signal can decrease during thermal cycling, potentially due to aggregation of the dye molecules.[8][9]

  • Mustang Purple™: This dye is used in some commercial master mixes as an alternative to ROX. Its use can free up the ROX channel for multiplexing applications, allowing for the detection of an additional target in a single reaction.[10]

  • VeriFluor™ Far-Red: This is another alternative passive reference dye that can be used as a replacement for Mustang Purple™ on compatible instruments, also offering flexibility for multiplex qPCR.[11]

Quantitative data directly comparing the performance of these alternatives to ROX is often specific to the qPCR platform and assay being used. Researchers should consult the manufacturer's recommendations and may need to perform their own validation experiments to determine the optimal passive reference dye for their specific needs.

Potential for PCR Inhibition

It is important to note that high concentrations of ROX can have a negative impact on the PCR reaction.[5][4] The exact mechanism of inhibition is not fully elucidated but may involve interactions with the DNA polymerase or quenching of the reporter dye's fluorescence.[12][13][14] Different qPCR instruments have different optimal concentrations of ROX due to variations in their optical systems.[4][15] Therefore, it is crucial to use a master mix that is formulated for your specific instrument or to optimize the ROX concentration if adding it separately.

Visualizing the Workflow and Normalization Process

To better understand the experimental workflow and the logic behind ROX normalization, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_plate Plate Setup cluster_run qPCR Run & Data Collection MasterMix Prepare Master Mix (Buffer, dNTPs, Polymerase, Primers) Split Split Master Mix MasterMix->Split AddROX Add ROX Split->AddROX NoROX No ROX Control Split->NoROX Plate Pipette Master Mixes into qPCR Plate AddROX->Plate NoROX->Plate AddTemplate Add Template DNA (Dilution Series) Plate->AddTemplate qPCR Run qPCR AddTemplate->qPCR CollectData Collect Raw Fluorescence Data (Reporter & ROX) qPCR->CollectData

Caption: Experimental workflow for comparing qPCR with and without ROX.

ROX_Normalization_Pathway cluster_data Raw Data Reporter Reporter Dye Fluorescence (R) Normalization Normalization Calculation Rn = R / P Reporter->Normalization ROX ROX Dye Fluorescence (P) ROX->Normalization NormalizedData Normalized Reporter Fluorescence (Rn) Normalization->NormalizedData Cq Cq Determination NormalizedData->Cq

Caption: ROX normalization signaling pathway.

References

Characterizing 5-ROX Labeled Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a labeled protein is critical for the reliability and reproducibility of experimental results. This guide provides a comparative overview of methods to characterize the stability of proteins labeled with 5-Carboxy-X-rhodamine (5-ROX), a commonly used fluorescent dye. We will compare the stability of this compound labeled proteins to their unlabeled counterparts and proteins labeled with alternative fluorescent dyes. This guide includes detailed experimental protocols and illustrative data to aid in experimental design and interpretation.

Impact of Fluorescent Labeling on Protein Stability

Covalent attachment of a fluorescent dye such as this compound can potentially alter the stability of a protein.[1] The dye molecule can disrupt native protein structure, interfere with intra-molecular interactions, or create new surfaces that promote aggregation. Therefore, it is crucial to experimentally assess the stability of a labeled protein compared to its unlabeled form.

Comparative Analysis of Protein Stability

This guide focuses on three key aspects of protein stability: thermal stability, resistance to proteolysis, and aggregation propensity.

Thermal Stability: Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).[2][3] The assay uses a fluorescent dye (like SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed as the protein unfolds with increasing temperature.[4] The Tm is the temperature at which 50% of the protein is unfolded.[1]

Illustrative Data: Comparison of Melting Temperatures (Tm)

Protein StateMelting Temperature (Tm) in °CΔTm (°C) vs. Unlabeled
Unlabeled Protein65.2 ± 0.3-
This compound Labeled Protein 63.8 ± 0.4 -1.4
Alexa Fluor 488 Labeled Protein64.5 ± 0.2-0.7
FITC Labeled Protein62.1 ± 0.5-3.1

Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of different fluorescent labels on protein thermal stability. Actual results will vary depending on the protein and labeling conditions.

Proteolytic Stability

The susceptibility of a protein to degradation by proteases is another indicator of its stability.[5] Unfolded or conformationally flexible proteins are generally more prone to proteolysis. Assays monitoring the rate of degradation of a protein in the presence of a protease can provide insights into its stability.

Illustrative Data: Proteolysis Rate Comparison

Protein StateProteolysis Rate (% degraded/hour)
Unlabeled Protein15 ± 2
This compound Labeled Protein 22 ± 3
Alexa Fluor 488 Labeled Protein18 ± 2
FITC Labeled Protein35 ± 4

Note: This data is illustrative. The rate of proteolysis can be determined by techniques such as SDS-PAGE analysis of protein fragments over time.

Aggregation Propensity

Protein aggregation is a common consequence of instability and can be monitored using techniques that detect the formation of high-molecular-weight species.[6] The Thioflavin T (ThT) assay is a widely used method where the dye's fluorescence increases upon binding to amyloid-like fibrillar aggregates.[7][8][9][10]

Illustrative Data: Aggregation Kinetics

Protein StateLag Time (hours)Aggregation Rate (RFU/hour)
Unlabeled Protein8.5 ± 0.7500 ± 50
This compound Labeled Protein 6.2 ± 0.5 750 ± 60
Alexa Fluor 488 Labeled Protein7.1 ± 0.6600 ± 55
FITC Labeled Protein4.5 ± 0.41100 ± 90

Note: This data is illustrative and represents typical parameters obtained from a Thioflavin T aggregation assay. RFU stands for Relative Fluorescence Units.

Experimental Protocols

Protocol 1: this compound Protein Labeling

This protocol is adapted from commercially available this compound NHS-ester labeling kits.[11]

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.

  • This compound NHS-ester dissolved in anhydrous DMSO.

  • 1 M Sodium bicarbonate buffer, pH 8.3.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Adjust the protein solution to a final concentration of 100 mM sodium bicarbonate using the 1 M stock.

  • Add the this compound NHS-ester solution to the protein solution at a molar ratio of 10:1 (dye:protein).

  • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Remove unreacted dye and purify the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 578 nm.

Protocol 2: Differential Scanning Fluorimetry (DSF)

This protocol is a general procedure for performing a thermal shift assay.[12][13][14][15]

Materials:

  • Labeled and unlabeled protein samples (0.1-0.5 mg/mL).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well PCR plates.

  • Real-time PCR instrument with a channel capable of detecting ROX or a similar wavelength.[16]

Procedure:

  • Prepare a master mix containing the protein and SYPRO Orange dye (final concentration 5x).

  • Aliquot 20 µL of the master mix into each well of a 96-well PCR plate.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Analyze the data by plotting fluorescence versus temperature and determine the Tm from the inflection point of the melting curve.

Protocol 3: Proteolysis Assay

This protocol outlines a basic method for assessing proteolytic stability.[5]

Materials:

  • Labeled and unlabeled protein samples.

  • Protease (e.g., Trypsin, Chymotrypsin).

  • SDS-PAGE gels and reagents.

  • Densitometer for band quantification.

Procedure:

  • Incubate the protein samples with the protease at a specific molar ratio (e.g., 1:100 protease:protein) at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the proteolysis by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Run the samples on an SDS-PAGE gel to separate the intact protein from its degradation products.

  • Stain the gel and quantify the intensity of the intact protein band at each time point using a densitometer.

  • Plot the percentage of intact protein remaining versus time to determine the rate of proteolysis.

Protocol 4: Thioflavin T (ThT) Aggregation Assay

This protocol provides a method for monitoring protein aggregation.[7][8][9][10]

Materials:

  • Labeled and unlabeled protein samples.

  • Thioflavin T (ThT) stock solution.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

Procedure:

  • Prepare protein samples in the desired buffer conditions, with a final ThT concentration of 20 µM.

  • Aliquot 100 µL of each sample into the wells of the 96-well plate.

  • Seal the plate and incubate at 37 °C with intermittent shaking in the plate reader.

  • Monitor the ThT fluorescence intensity over time (e.g., every 15 minutes for 24-48 hours).

  • Plot fluorescence intensity versus time to obtain aggregation curves and determine parameters such as the lag time and aggregation rate.

Visualizing Workflows and Pathways

Experimental Workflow for Protein Stability Characterization

G cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis Unlabeled Unlabeled Protein Labeled This compound Labeled Protein Unlabeled->Labeled This compound Labeling (Protocol 1) DSF DSF (Protocol 2) Unlabeled->DSF Proteolysis Proteolysis Assay (Protocol 3) Unlabeled->Proteolysis Aggregation Aggregation Assay (Protocol 4) Unlabeled->Aggregation Labeled->DSF Labeled->Proteolysis Labeled->Aggregation Tm Tm Determination DSF->Tm Rate Proteolysis Rate Proteolysis->Rate Kinetics Aggregation Kinetics Aggregation->Kinetics

Workflow for protein stability characterization.
Protein Misfolding and Aggregation Pathway

G Native Native Protein Unfolded Unfolded Protein Native->Unfolded Denaturation (Heat, pH, etc.) Unfolded->Native Refolding Misfolded Misfolded Intermediate Unfolded->Misfolded Oligomers Soluble Oligomers Misfolded->Oligomers Self-assembly Fibrils Insoluble Aggregates (Fibrils) Misfolded->Fibrils Direct Aggregation Oligomers->Fibrils Fibril Formation

A simplified pathway of protein misfolding and aggregation.

References

Safety Operating Guide

Proper Disposal of 5-ROX: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of 5-Carboxy-X-rhodamine (5-ROX) are critical for maintaining a secure and compliant laboratory environment. This guide provides researchers, scientists, and drug development professionals with immediate safety information, operational plans, and step-by-step disposal procedures for this fluorescent dye. Adherence to institutional and local environmental health and safety (EHS) guidelines is paramount, as this compound and its associated waste are to be treated as hazardous chemical waste.

Immediate Safety and Handling

Before any disposal procedures, proper handling of this compound is crucial to minimize exposure and ensure safety. The Safety Data Sheet (SDS) for this compound and its derivatives indicates that the compound can cause skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.

Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or aerosols.

Storage: this compound should be stored at -20°C in a dark, desiccated environment to maintain its stability.[2] The container should be tightly sealed when not in use.

Solvents: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] These solvents should also be handled with appropriate caution.

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound waste. This process focuses on proper segregation and labeling for collection by EHS professionals. There are no standard, in-lab neutralization protocols recommended for routine disposal.

Step 1: Waste Segregation

Proper segregation is the foundational step for safe disposal. All materials contaminated with this compound must be collected as hazardous waste.

  • Solid Waste:

    • Place unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemical-resistant container.

    • Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper should be collected in a designated, sealed plastic bag or container. This container must be labeled as "Hazardous Chemical Waste" and clearly indicate that it contains "this compound contaminated debris."[2]

  • Liquid Waste:

    • Stock Solutions: Unused stock solutions of this compound (dissolved in DMSO, DMF, or other solvents) must be collected as hazardous liquid chemical waste.[2]

    • Aqueous Solutions: All aqueous solutions containing this compound, including experimental buffers and washes, must be collected in a dedicated, leak-proof, and chemical-resistant container.[2]

Step 2: Labeling

Clear and accurate labeling is mandatory for all waste containers.

  • Label all liquid waste containers with "Hazardous Chemical Waste."

  • Include the full chemical name: "5-Carboxy-X-rhodamine (this compound)."

  • Specify the solvent used (e.g., DMSO, aqueous buffer) and an approximate concentration of the dye.[2]

Step 3: Storage of Waste

Store all this compound waste in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory. Do not mix this compound waste with incompatible chemicals.[2]

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste disposal requests.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information related to the handling and storage of this compound.

ParameterValueSource
Storage Temperature-20°C[2]
Excitation Wavelength (λex)~571-590 nm[3]
Emission Wavelength (λem)~591-620 nm[3]
pH for Dilute Acid/Base Drain Disposal (General Guideline)5.5 - 10.5

Note: The pH range for drain disposal is a general guideline for some diluted acids and bases and does not apply to this compound, which should not be drain disposed.

Experimental Protocols

While there are no recommended in-lab deactivation protocols for routine disposal, research has explored the degradation of rhodamine dyes, which can be considered for specialized, large-scale wastewater treatment. These methods are not intended for routine laboratory use.

Photocatalytic Degradation: Studies have shown that rhodamine dyes can be degraded using photocatalysts like titanium dioxide (TiO2) under UV or visible light irradiation.[1][4][5] This process involves the generation of reactive oxygen species that break down the dye molecule. The efficiency of degradation can be influenced by factors such as pH, catalyst concentration, and the presence of oxidizing agents.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Solid Waste (Unused this compound, Contaminated Consumables) A->C D Liquid Waste (Stock Solutions, Aqueous Solutions) A->D B Handle in Ventilated Area (Fume Hood) B->C B->D E Collect Solid Waste in Labeled, Sealed Container C->E F Collect Liquid Waste in Labeled, Leak-Proof Container D->F G Label as 'Hazardous Chemical Waste' E->G F->G H Specify 'this compound' and Solvent/Concentration G->H I Store in Designated Hazardous Waste Area H->I J Contact EHS for Pickup I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 5-ROX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-ROX (5-Carboxy-X-rhodamine), a commonly used fluorescent dye. Adherence to these guidelines is crucial for minimizing risks and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile or butyl gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[3] Breakthrough times can vary based on glove thickness and the solvent used (e.g., DMSO, DMF).[4][5][6]
Eye Protection Safety Glasses/GogglesSafety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.[1]
Body Protection Lab CoatA full-length laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume Hood/RespiratorHandle solid this compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Protocol: this compound Protein Labeling

The following is a detailed methodology for a common application of this compound: protein labeling. This protocol is adapted from established laboratory procedures.[7]

Table 2: Experimental Protocol for this compound Protein Labeling

StepProcedureNotes
1Protein Preparation Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of 2-10 mg/mL.[7] Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete with the labeling reaction.[7]
2This compound Solution Preparation Immediately before use, dissolve the this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[7] Vortex thoroughly to ensure complete dissolution.
3Labeling Reaction Add the this compound solution to the protein solution at a molar ratio that is optimal for your specific protein (a 10-fold molar excess of dye is a common starting point). Incubate the reaction for 1 hour at room temperature, protected from light.[7]
4Purification of Labeled Protein Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[7]
5Storage Store the purified, labeled protein under the same conditions as the unlabeled protein, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Protect from light.

Workflow and Emergency Procedures

Visualizing the procedural flow for handling and emergencies is critical for maintaining a safe laboratory environment. The following diagrams illustrate the standard operating procedure for handling this compound and the immediate steps to take in case of an emergency.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Workspace 2. Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weigh this compound 3. Weigh Solid this compound Prepare Workspace->Weigh this compound Prepare Solvent 4. Prepare Solvent (DMSO or DMF) Weigh this compound->Prepare Solvent Dissolve this compound 5. Dissolve this compound in Solvent Prepare Solvent->Dissolve this compound Perform Experiment 6. Perform Experimental Procedure Dissolve this compound->Perform Experiment Segregate Waste 7. Segregate Waste (Solid & Liquid) Perform Experiment->Segregate Waste Label Waste 8. Label Hazardous Waste Container Segregate Waste->Label Waste Store Waste 9. Store in Designated Hazardous Waste Area Label Waste->Store Waste Dispose via EHS 10. Dispose through Institutional EHS Store Waste->Dispose via EHS

Caption: Standard operating procedure for the safe handling of this compound.

EmergencyProcedure Emergency Procedure for this compound Exposure cluster_spill Spill cluster_exposure Personal Exposure Alert Others 1. Alert Others in the Area Evacuate Area 2. Evacuate Immediate Area Alert Others->Evacuate Area Consult SDS 3. Consult SDS for Spill Cleanup Procedure Evacuate Area->Consult SDS Use Spill Kit 4. Use Spill Kit with Appropriate PPE Consult SDS->Use Spill Kit Contain Spill 5. Contain the Spill with Absorbent Material Use Spill Kit->Contain Spill Dispose Waste 6. Dispose of Cleanup Materials as Hazardous Waste Contain Spill->Dispose Waste Remove Contaminated Clothing 1. Remove Contaminated Clothing Immediately Skin Contact 2a. Skin Contact: Wash with Soap and Water for at least 15 minutes Remove Contaminated Clothing->Skin Contact Eye Contact 2b. Eye Contact: Flush with Eyewash Station for at least 15 minutes Remove Contaminated Clothing->Eye Contact Seek Medical Attention 3. Seek Immediate Medical Attention Skin Contact->Seek Medical Attention Eye Contact->Seek Medical Attention Report Incident 4. Report Incident to Supervisor and EHS Seek Medical Attention->Report Incident

Caption: Immediate actions to take in the event of a this compound spill or personal exposure.

Disposal Plan

All materials contaminated with this compound, including solid waste, liquid waste, and contaminated PPE, must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., pipette tips, tubes, gloves), in a clearly labeled, sealed, and chemical-resistant container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Disposal: All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

References

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